molecular formula C38H73NO3 B12419433 C20:1 Ceramide-d7

C20:1 Ceramide-d7

货号: B12419433
分子量: 599.0 g/mol
InChI 键: VJSANVIMIYPTLW-ZAWGKZLXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

C20:1 Ceramide-d7 is a useful research compound. Its molecular formula is C38H73NO3 and its molecular weight is 599.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C38H73NO3

分子量

599.0 g/mol

IUPAC 名称

(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide

InChI

InChI=1S/C38H73NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h17-18,31,33,36-37,40-41H,3-16,19-30,32,34-35H2,1-2H3,(H,39,42)/b18-17-,33-31+/t36-,37+/m0/s1/i2D3,4D2,6D2

InChI 键

VJSANVIMIYPTLW-ZAWGKZLXSA-N

手性 SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCC/C=C\CCCCCCCC)O

规范 SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCC=CCCCCCCCC)O

产品来源

United States

Foundational & Exploratory

What is the biological role of C20:1 ceramide?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Role of C20:1 Ceramide

Introduction to C20:1 Ceramide

Ceramides (B1148491) are a class of lipid molecules composed of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond.[1] They are central to the metabolism of sphingolipids and serve not only as structural components of cellular membranes but also as critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell proliferation, and inflammation.[2][3][4] The specific biological function of a ceramide is largely determined by the length and degree of saturation of its N-acyl chain.[5]

C20:1 ceramide is a monounsaturated long-chain ceramide. While much of the research has focused on the more abundant saturated long-chain (e.g., C16:0, C18:0) and very-long-chain (e.g., C24:0, C24:1) ceramides, C20:1 ceramide is emerging as a significant player in various physiological and pathological conditions.[6][7] This guide provides a comprehensive overview of the current understanding of the biological role of C20:1 ceramide, with a focus on its involvement in disease, its signaling pathways, and the methodologies used for its study.

Biological Roles of C20:1 Ceramide

Cardiovascular Disease

Elevated levels of specific ceramide species have been strongly associated with cardiovascular disease (CVD). C20:1 ceramide, in particular, has been identified as a key molecule in this context.

  • Coronary Artery Disease (CAD): Higher levels of C20:1 ceramide in cardiovascular tissue have been observed in both acute and chronic CAD and are positively correlated with the severity of coronary stenosis.[6]

  • Heart Failure (HF): Elevated levels of C20:1 ceramide have been found in the myocardium and serum of patients with heart failure.[6] This suggests a potential role for C20:1 ceramide in the pathophysiology of cardiac dysfunction.

Inflammation and Immune Response

Ceramides are recognized as important mediators of inflammation.[2][8][9]

  • Asthma: In severe asthmatics, levels of C20 ceramide species were found to be significantly increased in the bronchoalveolar lavage fluid compared to healthy controls, suggesting a role in the inflammatory processes of the airways.[10]

  • General Inflammation: Ceramides can trigger inflammatory responses by activating the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines.[6] They are involved in signaling pathways for inflammatory mediators like TNF-α.[3][11]

Neurological and Mood Disorders

The brain is rich in lipids, and ceramides play a crucial role in neuronal function.[12]

  • Depression: Elevated plasma levels of several ceramide species, including C20:0, have been detected in patients with depression and are positively correlated with depression scores.[13] While this points to a role for C20 ceramides in mood disorders, the specific contribution of the C20:1 species requires further investigation.

  • Parkinson's Disease (PD): Patients with PD have been shown to have elevated plasma levels of C20:0 ceramide, among other species.[13]

Apoptosis (Programmed Cell Death)

Ceramides are well-established as pro-apoptotic molecules.[14][15][16] They can be generated in response to various stress stimuli and can initiate a signaling cascade leading to cell death.[17] The pro-apoptotic effects of ceramides can be mediated through various mechanisms, including the activation of caspases and the permeabilization of the mitochondrial outer membrane.[15][18][19] While many studies use short-chain ceramide analogs to investigate these processes, it is understood that endogenous long-chain ceramides are the physiological mediators.[16]

Quantitative Data on C20:1 Ceramide

The following table summarizes quantitative findings related to C20 ceramide species in various biological contexts. It is important to note that many studies group C20:1 with other C20 species or as part of a total ceramide measurement.

Condition/Disease StateTissue/FluidCeramide SpeciesObservationReference(s)
Coronary Artery Disease Cardiovascular TissueC20:1Positively correlated with the severity of coronary stenosis.[6]
Heart Failure Myocardium, SerumC20:1Elevated levels observed in patients.[6]
Severe Asthma Bronchoalveolar Lavage FluidC20Significantly increased levels compared to healthy controls.[10]
Depression PlasmaC20:0Positively correlated with depression scores.[13]
Parkinson's Disease PlasmaC20:0Elevated levels in patients compared to controls.[13]

Signaling Pathways Involving Ceramides

Ceramides are synthesized through several pathways, with the de novo synthesis pathway being a primary source. Once produced, they can influence a variety of downstream signaling cascades.

De Novo Ceramide Synthesis Pathway

This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[3][20]

de_novo_ceramide_synthesis cluster_ER Endoplasmic Reticulum serine Serine spt Serine Palmitoyltransferase (SPT) serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt ketosphinganine 3-Ketosphinganine spt->ketosphinganine kshr 3-Ketosphinganine Reductase ketosphinganine->kshr sphinganine Sphinganine (Dihydrosphingosine) kshr->sphinganine cers Ceramide Synthase (CerS) sphinganine->cers fatty_acyl_coa Fatty Acyl-CoA (e.g., 20:1-CoA) fatty_acyl_coa->cers dihydroceramide Dihydroceramide cers->dihydroceramide des1 Dihydroceramide Desaturase 1 (DES1) dihydroceramide->des1 ceramide Ceramide (e.g., C20:1 Ceramide) des1->ceramide

De Novo Ceramide Synthesis Pathway.

Ceramide-Mediated Apoptosis Signaling

Ceramides can induce apoptosis by activating a cascade of events, including the activation of stress-activated protein kinases and caspases, and by modulating the function of Bcl-2 family proteins.[17][18]

ceramide_apoptosis_pathway stress Stress Stimuli (e.g., TNF-α, Chemotherapy) ceramide Increased C20:1 Ceramide stress->ceramide jnk JNK/SAPK Activation ceramide->jnk pp2a PP2A Activation ceramide->pp2a caspase_cascade Caspase Cascade Activation (e.g., Caspase-3) ceramide->caspase_cascade Direct/Indirect Activation apoptosis Apoptosis jnk->apoptosis akt Akt/PKB (Pro-survival) pp2a->akt Inhibits bad BAD (Pro-apoptotic) akt->bad Inhibits by Phosphorylation bad->apoptosis caspase_cascade->apoptosis

Ceramide-Mediated Apoptosis Signaling Pathway.

Experimental Methodologies for C20:1 Ceramide Analysis

Accurate quantification of specific ceramide species is crucial for understanding their biological roles.[21] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for this purpose due to its high sensitivity and specificity.[22][23]

General Workflow for Ceramide Quantification

The following diagram illustrates a typical workflow for the analysis of ceramides from biological samples.

ceramide_analysis_workflow sample 1. Sample Collection (Tissue, Plasma, Cells) extraction 2. Lipid Extraction (e.g., Bligh-Dyer method) sample->extraction separation 3. Chromatographic Separation (LC or GC) extraction->separation detection 4. Mass Spectrometry (MS/MS Detection) separation->detection analysis 5. Data Analysis (Quantification vs. Internal Standards) detection->analysis

Workflow for Ceramide Analysis.

Protocol: Quantification of C20:1 Ceramide by LC-MS/MS

This protocol is a generalized procedure based on common practices in the field.[23][24]

1. Lipid Extraction (Bligh & Dyer Method):

  • Homogenize the biological sample (e.g., ~50 mg of tissue or 100 µL of plasma) in a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v).

  • Add an internal standard mix containing a known amount of a non-endogenous ceramide (e.g., C17:0 ceramide) to each sample for normalization and quantification.[23]

  • Add chloroform and water to the mixture to induce phase separation.

  • Vortex and centrifuge the samples to separate the aqueous and organic layers.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Sample Reconstitution:

  • Reconstitute the dried lipid extract in a suitable solvent, such as methanol or a mobile phase-like solvent mixture.[24]

3. Liquid Chromatography (LC):

  • Column: Use a reverse-phase C18 column suitable for lipid analysis.

  • Mobile Phase A: Water with 1 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid.[24]

  • Mobile Phase B: Methanol with 1 mM ammonium formate and 0.2% formic acid.[24]

  • Gradient: Run a gradient from a lower to a higher percentage of Mobile Phase B to elute lipids based on their hydrophobicity. A typical run time is around 15-20 minutes.[23][24]

  • Flow Rate: A typical flow rate is 0.5 mL/min.[24]

4. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions:

    • For C20:1 ceramide (d18:1/20:1), monitor the transition from the precursor ion [M+H]+ to a specific product ion (e.g., the sphingoid base fragment).
    • Simultaneously monitor the specific transition for the internal standard.

5. Data Analysis and Quantification:

  • Integrate the peak areas for the C20:1 ceramide and the internal standard.

  • Calculate the ratio of the C20:1 ceramide peak area to the internal standard peak area.

  • Determine the concentration of C20:1 ceramide in the original sample by comparing this ratio to a standard curve generated with known amounts of C20:1 ceramide.

Conclusion

C20:1 ceramide is an important bioactive lipid with diverse roles in cellular function and disease. Its association with cardiovascular diseases, inflammation, and potentially neurological disorders highlights its significance as a biomarker and a therapeutic target. While its functions often overlap with other ceramide species, the unique properties conferred by its C20:1 acyl chain are an active area of research. Further studies employing precise analytical techniques will continue to elucidate the specific contributions of C20:1 ceramide to health and disease, paving the way for novel diagnostic and therapeutic strategies in drug development.

References

The Pivotal Role of Very-Long-Chain Ceramides in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Very-long-chain ceramides (B1148491) (VLC-Cers), a subclass of sphingolipids characterized by fatty acid chains of 22 carbons or more, are emerging as critical regulators of a multitude of cellular processes. Once considered mere structural components of cell membranes, VLC-Cers are now recognized as potent signaling molecules that influence cell fate decisions, from proliferation and differentiation to apoptosis and senescence. Their unique biophysical properties and specific interactions with cellular machinery place them at the nexus of several key signaling pathways implicated in both health and disease. This technical guide provides an in-depth exploration of the function of VLC-Cers in cell signaling, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Synthesis and Regulation of Very-Long-Chain Ceramides

The production of VLC-Cers is primarily orchestrated by a family of six ceramide synthases (CerS), with a distinct division of labor based on acyl-chain length specificity. Ceramide synthase 2 (CerS2) is the key enzyme responsible for the synthesis of VLC-Cers, preferentially utilizing C22:0, C24:0, and C24:1 acyl-CoAs.[1][2] The expression and activity of CerS2 are tightly regulated, and its dysregulation has been linked to various pathological conditions. The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydrosphingosine, which is then acylated by a CerS enzyme to form dihydroceramide. A final desaturation step yields ceramide.

Analytical Methods for Very-Long-Chain Ceramide Quantification

Accurate quantification of VLC-Cers is paramount to understanding their cellular functions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the specific and sensitive measurement of individual ceramide species, including VLC-Cers.[3][4][5]

Table 1: Quantitative Changes in VLC-Ceramide Levels in Different Cellular Contexts
Cellular ContextModel SystemChange in VLC-Ceramide Levels (C22:0, C24:0, C24:1)Key FindingsReference
Insulin (B600854) Resistance Muscle tissue from high-fat diet-fed miceIncreasedVLC-ceramides are highly associated with insulin resistance, independent of obesity.[6][7][8]
Apoptosis Human cardiomyocytesIncreased upon CerS2 overexpressionOverexpression of CerS2 elevates VLC-ceramides, leading to mitochondrial dysfunction and apoptosis.
Inflammation Oxidized LDL-induced macrophage-derived foam cellsUp-regulatedDysregulated ceramide metabolism, with an increase in VLC-Cers, is a feature of foam cell formation.[9]
Skin Barrier Dysfunction Psoriatic lesional skinDecreasedA decrease in long-chain and very-long-chain ceramides is observed in psoriatic lesions, correlating with barrier dysfunction.[10]
CerS2 Knockdown Human cardiomyocytesSignificant reduction in C22:0 and C24:0 ceramidesSilencing CERS2 by ~80% leads to a marked decrease in VLC-ceramides and their downstream complex sphingolipids.[11][12]

Signaling Pathways Modulated by Very-Long-Chain Ceramides

VLC-Cers exert their signaling functions through various mechanisms, including the modulation of membrane biophysical properties and direct interactions with proteins to regulate their activity or localization.

Regulation of Apoptosis

VLC-Cers have a complex and often cell-type-dependent role in apoptosis. In some contexts, an increase in VLC-Cers is pro-apoptotic. For instance, overexpression of CerS2 in cardiomyocytes leads to an accumulation of VLC-Cers, mitochondrial dysfunction, and ultimately, apoptosis. Conversely, other studies suggest that a shift from C24 to C16 ceramides can increase susceptibility to apoptosis. This highlights the critical importance of the balance between different ceramide species in determining cell fate.

apoptosis_pathway cluster_membrane Mitochondrial Membrane CerS2 CerS2 Overexpression VLC_Cer Increased VLC-Ceramides (C22:0, C24:0) CerS2->VLC_Cer Mito_Dysfunction Mitochondrial Dysfunction VLC_Cer->Mito_Dysfunction Apoptosis Apoptosis Mito_Dysfunction->Apoptosis

Caption: VLC-Ceramide-Induced Apoptotic Pathway.

Involvement in Insulin Resistance

A growing body of evidence implicates VLC-Cers in the pathogenesis of insulin resistance. Studies in mouse models have shown that very long-chain ceramides in muscle are associated with insulin resistance, a link that persists even after accounting for adiposity.[6][7][8] The accumulation of these lipids is linked to cellular and mitochondrial stress.

insulin_resistance_pathway HFD High-Fat Diet Muscle_VLC_Cer Increased Muscle VLC-Ceramides HFD->Muscle_VLC_Cer Cellular_Stress Cellular & Mitochondrial Stress Muscle_VLC_Cer->Cellular_Stress Insulin_Resistance Insulin Resistance Cellular_Stress->Insulin_Resistance

Caption: VLC-Ceramides in Insulin Resistance.

Role in Inflammation

VLC-Cers are also implicated in inflammatory processes. For example, in the formation of macrophage-derived foam cells, a hallmark of atherosclerosis, there is a notable upregulation of VLC-Cers.[9] This suggests that targeting VLC-Cer synthesis could be a potential therapeutic strategy for inflammatory diseases.

The Critical Function of VLC-Ceramides in Skin Barrier Integrity

The skin's outermost layer, the stratum corneum, relies on a unique lipid matrix to form a protective barrier against water loss and external insults. Ceramides, and particularly very-long-chain ceramides, are major components of this barrier.[10][13] A decrease in the levels of long-chain and very-long-chain ceramides is a common feature in skin disorders like psoriasis and atopic dermatitis, leading to a compromised barrier function.[10][13]

Experimental Protocols for Studying Very-Long-Chain Ceramides

Advancing our understanding of VLC-Cer functions requires robust experimental methodologies. This section provides detailed protocols for key experiments.

Quantification of VLC-Ceramides by LC-MS/MS

This protocol outlines the extraction and analysis of VLC-Cers from biological tissues.

Materials:

  • Chloroform, Methanol, Water (HPLC grade)

  • Internal standards (e.g., C17:0 ceramide)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Homogenization: Homogenize tissue samples in an appropriate buffer.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add a 2:1:0.8 mixture of chloroform:methanol:water to the homogenate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in the initial mobile phase.

    • Inject the sample onto the LC-MS/MS system.

    • Separate the ceramide species using a gradient elution on a C18 column.

    • Detect and quantify the different ceramide species using multiple reaction monitoring (MRM) in positive ion mode. The transition from the precursor ion [M+H]+ to the characteristic sphingoid base fragment is typically monitored.

lc_ms_workflow Sample Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (Bligh-Dyer) Homogenization->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: LC-MS/MS Workflow for VLC-Ceramide Analysis.

Ceramide Synthase 2 (CerS2) Activity Assay

This fluorescent assay measures the activity of CerS2 in cell or tissue lysates.

Materials:

  • NBD-sphinganine (fluorescent substrate)

  • C24:1-CoA (VLC-acyl-CoA substrate)

  • Cell/tissue homogenate

  • Reaction buffer (e.g., HEPES buffer with BSA)

  • Thin-layer chromatography (TLC) plates or HPLC system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NBD-sphinganine, and cell/tissue homogenate.

  • Initiate Reaction: Add C24:1-CoA to start the reaction and incubate at 37°C.

  • Stop Reaction: Terminate the reaction by adding a chloroform/methanol mixture.

  • Lipid Extraction: Extract the lipids as described in the LC-MS/MS protocol.

  • Analysis:

    • TLC: Spot the extracted lipids on a TLC plate and develop the chromatogram. Visualize the fluorescent NBD-ceramide product under UV light and quantify the spot intensity.

    • HPLC: Inject the extracted lipids into an HPLC system with a fluorescence detector to separate and quantify the NBD-ceramide product.

siRNA-Mediated Knockdown of CerS2

This protocol describes the transient silencing of the CERS2 gene to study the functional consequences of reduced VLC-Cer levels.

Materials:

  • CERS2-specific siRNA and non-targeting control siRNA

  • Lipofectamine RNAiMAX or a similar transfection reagent

  • Opti-MEM reduced-serum medium

  • Cells in culture

Procedure:

  • siRNA-Lipid Complex Formation: Dilute the siRNA and transfection reagent separately in Opti-MEM. Combine the two solutions and incubate at room temperature to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in culture.

  • Incubation: Incubate the cells for 48-72 hours to allow for gene silencing.

  • Validation: Assess the knockdown efficiency by measuring CERS2 mRNA levels (qRT-PCR) and CerS2 protein levels (Western blot).

  • Functional Assays: Perform downstream functional assays to investigate the effects of reduced VLC-Cer levels.

sirna_workflow siRNA_Complex siRNA-Lipofectamine Complex Formation Transfection Cell Transfection siRNA_Complex->Transfection Incubation Incubation (48-72h) Transfection->Incubation Validation Knockdown Validation (qPCR, Western Blot) Incubation->Validation Functional_Assay Functional Assays Validation->Functional_Assay

Caption: siRNA Knockdown Experimental Workflow.

Studying Ceramide-Protein Interactions

Co-Immunoprecipitation (Co-IP): This classic technique can be adapted to identify proteins that interact with VLC-Cers, often by using antibodies that recognize specific ceramide species or by employing tagged versions of ceramide-binding proteins.

Proximity Ligation Assay (PLA): PLA is a powerful in situ technique to visualize and quantify protein-protein and protein-lipid interactions within intact cells. By using antibodies against a protein of interest and an anti-ceramide antibody, one can detect when these two molecules are in close proximity (<40 nm).[14][15][16][17][18]

Future Directions and Therapeutic Implications

The burgeoning field of sphingolipid research continues to unveil the intricate roles of VLC-Cers in cellular signaling. Future investigations will likely focus on elucidating the precise molecular mechanisms by which these lipids interact with their protein targets and how they are integrated into broader signaling networks. From a therapeutic standpoint, the enzymes involved in VLC-Cer metabolism, particularly CerS2, represent promising targets for the development of novel drugs to treat a range of diseases, including metabolic disorders, inflammatory conditions, and skin diseases. A deeper understanding of VLC-Cer biology will undoubtedly pave the way for innovative therapeutic strategies aimed at restoring cellular homeostasis.

References

A Technical Guide to C20:1 Ceramide: Biosynthesis, Metabolism, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle regulation, and insulin (B600854) resistance. The biological function of a specific ceramide is largely dictated by the length and saturation of its N-acyl chain. This technical guide provides an in-depth exploration of C20:1 ceramide, a monounsaturated very-long-chain ceramide. We will detail its primary biosynthetic and metabolic pathways, summarize key quantitative data, present established experimental protocols for its analysis, and visualize the associated molecular pathways and workflows.

C20:1 Ceramide Biosynthesis

Ceramides are synthesized in the cell through two primary routes: the de novo synthesis pathway and the salvage pathway. Both pathways can contribute to the cellular pool of C20:1 ceramide.

De Novo Synthesis Pathway

The de novo synthesis of all ceramides occurs on the cytosolic face of the endoplasmic reticulum (ER) through a conserved enzymatic cascade.[1][2] The specific acyl-chain length of the resulting ceramide is determined in the fourth step by the substrate specificity of the ceramide synthase (CerS) enzymes.[3]

  • Condensation: The pathway begins with the rate-limiting condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT), to form 3-ketosphinganine.[1][2]

  • Reduction: 3-ketosphinganine is rapidly reduced to sphinganine (B43673) (dihydrosphingosine) by the enzyme 3-ketodihydrosphingosine reductase (KDHR).[2]

  • N-acylation: Sphinganine is then acylated by a specific ceramide synthase (CerS). To produce C20:1 dihydroceramide (B1258172), CerS2 or CerS4 utilizes eicosenoyl-CoA (C20:1-CoA) as the fatty acyl donor.[3][4] CerS2 shows specificity for C20-C26 acyl CoAs, while CerS4 utilizes C18-C20 acyl CoAs.[3][4]

  • Desaturation: Finally, a double bond is introduced into the sphinganine backbone of C20:1-dihydroceramide by dihydroceramide desaturase 1 (DEGS1) to yield the final product, C20:1 ceramide.[2][3]

de_novo_biosynthesis cluster_inputs Initial Substrates cluster_pathway De Novo Pathway in ER Serine L-Serine SPT SPT Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT C201CoA Eicosenoyl-CoA (C20:1) CerS CerS2 / CerS4 C201CoA->CerS Ketosphinganine 3-Ketosphinganine KSR 3-KSR Ketosphinganine->KSR Sphinganine Sphinganine Sphinganine->CerS DHCer C20:1 Dihydroceramide DEGS1 DEGS1 DHCer->DEGS1 Cer C20:1 Ceramide SPT->Ketosphinganine Step 1 KSR->Sphinganine Step 2 CerS->DHCer Step 3 DEGS1->Cer Step 4

Diagram 1: De Novo Biosynthesis of C20:1 Ceramide in the Endoplasmic Reticulum.
The Salvage Pathway

The salvage pathway is a critical recycling route where complex sphingolipids are broken down in the endolysosomal compartment to their constituent parts.[5][6] Sphingosine (B13886), generated from the hydrolysis of existing ceramides or the breakdown of sphingomyelin (B164518) and glycosphingolipids, is transported to the ER.[5] There, it can be re-acylated by CerS2 or CerS4 with a C20:1 acyl-CoA to generate C20:1 ceramide, re-entering the cellular ceramide pool.[5][6]

Metabolic Fates of C20:1 Ceramide

Once synthesized, C20:1 ceramide is a central hub in sphingolipid metabolism and can be directed toward several metabolic fates, primarily occurring in the Golgi apparatus.[3][5]

  • Degradation: C20:1 ceramide can be hydrolyzed by various ceramidases (acid, neutral, or alkaline) to release sphingosine and a C20:1 free fatty acid. This is a key catabolic route that controls cellular ceramide levels.[7][8]

  • Conversion to Sphingomyelin: In the Golgi, sphingomyelin synthase (SMS) can transfer a phosphocholine (B91661) headgroup from phosphatidylcholine to C20:1 ceramide, producing C20:1-sphingomyelin, a major component of cell membranes.[5]

  • Conversion to Glycosphingolipids: Glucosylceramide synthase (GCS) can add a glucose moiety to C20:1 ceramide, forming C20:1-glucosylceramide. This is the precursor for hundreds of more complex glycosphingolipids.[8]

  • Phosphorylation: Ceramide kinase (CERK) can phosphorylate C20:1 ceramide at the 1-hydroxyl position to form C20:1-ceramide-1-phosphate (C1P), another bioactive lipid involved in signaling pathways, particularly inflammation.[5][8]

metabolic_fates Cer C20:1 Ceramide SMS SMS Cer->SMS GCS GCS Cer->GCS CERK CERK Cer->CERK CDase Ceramidases Cer->CDase DeNovo De Novo Synthesis DeNovo->Cer Salvage Salvage Pathway Salvage->Cer Sphingomyelin C20:1 Sphingomyelin GlcCer C20:1 Glucosylceramide C1P C20:1 Ceramide-1-Phosphate Degradation Sphingosine + C20:1 Fatty Acid SMS->Sphingomyelin GCS->GlcCer CERK->C1P CDase->Degradation

Diagram 2: Major Metabolic Pathways of C20:1 Ceramide.

Role in Cellular Signaling

Ceramides are well-established second messengers that mediate cellular stress responses.[9] While specific signaling roles are often attributed to ceramides of a particular acyl-chain length, very-long-chain (VLC) ceramides (C20 and longer) have distinct biophysical properties and biological effects compared to long-chain species (e.g., C16, C18).[10]

Accumulation of ceramides is linked to:

  • Insulin Resistance: Ceramides can activate protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt/PKB, a key node in the insulin signaling pathway.[8]

  • Apoptosis: Ceramide can induce programmed cell death by activating caspases and other pro-apoptotic proteins, and by altering mitochondrial membrane potential.[7][9]

  • Inflammation: Ceramides can regulate immune cell activation and the expression of pro-inflammatory genes through transcription factors like NF-κB.[11]

signaling_pathway Stimuli Stress Stimuli (e.g., TNF-α, Saturated Fats) Cer C20:1 Ceramide Accumulation Stimuli->Cer PP2A PP2A Cer->PP2A PKCz PKCζ Cer->PKCz Caspases Caspases Cer->Caspases Inflammation Inflammation Cer->Inflammation Activates NF-κB InsulinRes Insulin Resistance PP2A->InsulinRes Inactivates Akt PKCz->InsulinRes Apoptosis Apoptosis Caspases->Apoptosis

References

The Role of C20:1 Ceramide in Apoptosis and Cell Cycle Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Ceramides (B1148491) are a class of bioactive sphingolipids that play a critical role as second messengers in a variety of cellular processes, including apoptosis (programmed cell death) and cell cycle regulation. The specific biological function of a ceramide is largely determined by the length and saturation of its N-acyl chain. This technical guide focuses on the role of C20:1 ceramide, a mono-unsaturated long-chain ceramide, in these fundamental cellular processes.

Direct research specifically elucidating the mechanisms of C20:1 ceramide is currently limited. Therefore, this document synthesizes findings from studies on closely related long-chain ceramides, particularly C18 and C20 species, to provide a scientifically grounded framework for understanding the potential roles of C20:1 ceramide. Evidence suggests that long-chain ceramides are potent inducers of apoptosis and inhibitors of cell cycle progression, primarily through the activation of stress-related signaling cascades and modulation of key cell cycle regulatory proteins. This guide provides an in-depth overview of the signaling pathways, quantitative data from relevant studies, detailed experimental protocols for investigation, and visual diagrams to illustrate these complex processes for researchers, scientists, and drug development professionals.

Introduction to Ceramides

Ceramides are central molecules in sphingolipid metabolism, consisting of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond.[1] They are key components of cellular membranes and act as signaling molecules in response to various cellular stresses and extracellular stimuli.[2]

Ceramide Biosynthesis

Ceramides are generated through three primary pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[3][4]

  • De Novo Synthesis: This pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT).[4] A series of enzymatic reactions, including those by ceramide synthases (CerS), lead to the formation of dihydroceramide, which is then desaturated to form ceramide.[5] There are six mammalian CerS isoforms (CerS1-6), each with a preference for specific fatty acyl-CoA chain lengths. CerS1 and CerS4 are primarily responsible for synthesizing ceramides with C18 to C20 acyl chains.[5][6]

  • Sphingomyelin Hydrolysis: In response to stimuli like TNF-α or Fas ligand, sphingomyelinases (SMases) hydrolyze sphingomyelin in the plasma membrane to generate ceramide.[7][8]

  • Salvage Pathway: This pathway recycles sphingosine, derived from the breakdown of complex sphingolipids, to regenerate ceramide through the action of ceramide synthases.[5]

Ceramide_Biosynthesis_Pathways Figure 1. Overview of Ceramide Biosynthesis Pathways cluster_DeNovo De Novo Pathway (ER) cluster_Salvage Salvage Pathway cluster_SM_Hydrolysis Sphingomyelin Hydrolysis (Membrane) Serine Serine + Palmitoyl-CoA Sphinganine 3-Ketosphinganine -> Sphinganine Serine->Sphinganine SPT DHCer Dihydroceramide Sphinganine->DHCer CerS1-6 Cer_ER Ceramide DHCer->Cer_ER DES1 Cer_Salvage Ceramide Cer_SM Ceramide ComplexSL Complex Sphingolipids Sphingosine Sphingosine ComplexSL->Sphingosine Lysosomal Degradation Sphingosine->Cer_Salvage CerS1-6 SM Sphingomyelin SM->Cer_SM SMase Ceramide_Apoptosis_Pathway Figure 2. Ceramide-Mediated Apoptosis Signaling cluster_Mito Mitochondrial Pathway cluster_SAPK SAPK/JNK Pathway Stimuli Apoptotic Stimuli (e.g., TNF-α, Chemo) Ceramide ↑ C20:1 Ceramide Stimuli->Ceramide MOMP Mitochondrial Outer Membrane Permeabilization Ceramide->MOMP Channel Formation Bax Bax/Bak Activation Ceramide->Bax Bcl2 Bcl-2 Inhibition Ceramide->Bcl2 JNK JNK Activation Ceramide->JNK CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Bax->MOMP Bcl2->MOMP AP1 AP-1 Activation JNK->AP1 Apoptosis Apoptosis AP1->Apoptosis Casp3->Apoptosis Ceramide_CellCycle_Pathway Figure 3. Ceramide-Mediated Cell Cycle Regulation Ceramide ↑ C20:1 Ceramide p21 ↑ p21 / p27 (CDK Inhibitors) Ceramide->p21 PP2A ↑ PP2A / PP1 (Protein Phosphatases) Ceramide->PP2A Akt Akt Pathway Ceramide->Akt CDK2 Cyclin E / CDK2 p21->CDK2 Arrest G0/G1 Cell Cycle Arrest p21->Arrest PP2A->CDK2 Rb Retinoblastoma (Rb) Protein PP2A->Rb PP2A->Arrest Akt->Arrest CDK2->Rb Phosphorylation E2F E2F Transcription Rb->E2F G1_S G1 to S Phase Transition E2F->G1_S Ceramide_Quantification_Workflow Figure 4. Experimental Workflow for LC-MS/MS-based Ceramide Quantification Sample Cell/Tissue Sample Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Drying Dry Down (Nitrogen) Extraction->Drying Reconstitution Reconstitute in Solvent Drying->Reconstitution HPLC HPLC Separation (Reverse-Phase) Reconstitution->HPLC MS Tandem Mass Spectrometry (ESI-MRM) HPLC->MS Analysis Data Analysis & Quantification MS->Analysis Result Ceramide Profile Analysis->Result

References

The Role of C20:1 Ceramide in Metabolic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceramides (B1148491), a class of bioactive sphingolipids, have emerged as critical mediators in the pathogenesis of metabolic diseases, including type 2 diabetes and obesity. Their accumulation in metabolic tissues is strongly associated with insulin (B600854) resistance, inflammation, and cellular dysfunction. Among the diverse species of ceramides, which vary by their fatty acyl chain length, the very-long-chain ceramides (VLC-CER), including C20:1 ceramide, are gaining increasing attention for their distinct biological roles. This technical guide provides an in-depth exploration of C20:1 ceramide's involvement in metabolic diseases, focusing on its biosynthesis, signaling pathways, and the analytical methods used for its quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target ceramide-mediated metabolic dysfunction.

Introduction: The Significance of C20:1 Ceramide in Metabolic Health

Elevated levels of ceramides in tissues such as skeletal muscle, liver, and adipose tissue are a hallmark of obesity and type 2 diabetes.[1][2] These lipids are no longer considered mere structural components of cell membranes but are now recognized as potent signaling molecules that can impair insulin signaling and promote cellular stress.[3][4]

The biological function of ceramides is highly dependent on the length of their N-acyl chain. While long-chain ceramides (e.g., C16:0, C18:0) have been extensively studied and linked to detrimental metabolic effects, the specific roles of VLC-CERs like C20:1 are still being elucidated. Emerging evidence suggests that these VLC-CERs, synthesized by specific ceramide synthases, also contribute significantly to the pathophysiology of insulin resistance.[5][6] This guide will synthesize the current understanding of C20:1 ceramide's contribution to metabolic diseases, providing a foundation for future research and therapeutic development.

Quantitative Data on C20:1 and Related Ceramides in Metabolic Disease

Quantitative analysis of specific ceramide species is crucial for understanding their role in disease. While data specifically for C20:1 ceramide is limited, studies often report on the closely related C20:0 ceramide and other very-long-chain ceramides, providing valuable insights. The following tables summarize key quantitative findings from studies comparing ceramide levels in individuals with and without type 2 diabetes.

Table 1: Plasma Ceramide Concentrations in Type 2 Diabetes

Ceramide SpeciesControl (nmol/ml)Type 2 Diabetes (nmol/ml)Fold ChangeP-valueReference
C18:00.26 ± 0.030.38 ± 0.031.46< 0.05[6]
C20:00.09 ± 0.0040.11 ± 0.0041.22< 0.05[6]
C24:10.43 ± 0.030.52 ± 0.041.21< 0.05[6]
Total Ceramide2.37 ± 0.193.06 ± 0.261.29< 0.05[6]

Table 2: Skeletal Muscle Ceramide Concentrations in Obesity and Type 2 Diabetes

Ceramide SpeciesLean (pmol/mg tissue)Obese (pmol/mg tissue)Type 2 Diabetes (arbitrary units)Reference
C18:1--Significantly Higher[1]
C20:0--Significantly Higher[1]
C22:0--Significantly Higher[1]
C24:0--Significantly Higher[1]
C24:1--Significantly Higher[1]
Total Ceramide25 ± 246 ± 9-[7]

Note: Data for Type 2 Diabetes in Table 2 are reported as significantly higher without specific quantitative values in the cited study.

Signaling Pathways of C20:1 Ceramide in Metabolic Disease

Ceramides contribute to insulin resistance primarily by interfering with the canonical insulin signaling pathway. The accumulation of VLC-CERs, including C20:1, is believed to activate key downstream effectors that ultimately lead to the inhibition of Akt (Protein Kinase B), a central node in insulin signaling.[3][4]

Ceramide Biosynthesis Pathway

The de novo synthesis of ceramides begins with the condensation of serine and palmitoyl-CoA and is catalyzed by a family of six ceramide synthases (CerS), each with specificity for different fatty acyl-CoA chain lengths. Ceramide Synthase 2 (CerS2) is responsible for the synthesis of very-long-chain ceramides, including C20:0, C22:0, C24:0, and C24:1.[8][9] Therefore, the expression and activity of CerS2 are critical determinants of C20:1 ceramide levels in tissues.

Ceramide Biosynthesis Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Metabolism Serine Serine 3_Ketosphinganine 3_Ketosphinganine Serine->3_Ketosphinganine SPT Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->3_Ketosphinganine Dihydrosphingosine Dihydrosphingosine 3_Ketosphinganine->Dihydrosphingosine 3-KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., C20:1-CoA) Fatty_Acyl_CoA->Dihydroceramide CerS2 Ceramide-Mediated Insulin Resistance cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin_Receptor Insulin Receptor IRS IRS Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates (via PDK1) GLUT4_Vesicle GLUT4 Vesicle GLUT4 GLUT4 Transporter GLUT4_Vesicle->GLUT4 Fusion Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Mediates Akt Akt pAkt->GLUT4_Vesicle Promotes Translocation C20_1_Ceramide C20:1 Ceramide PP2A PP2A C20_1_Ceramide->PP2A Activates PKCzeta PKCζ C20_1_Ceramide->PKCzeta Activates PP2A->pAkt Dephosphorylates PKCzeta->Akt Inhibits Phosphorylation Insulin Insulin Insulin->Insulin_Receptor Binds Experimental Workflow for Ceramide Analysis Sample_Collection 1. Sample Collection (Plasma or Tissue) Lipid_Extraction 2. Lipid Extraction (e.g., Bligh-Dyer method) Sample_Collection->Lipid_Extraction Internal_Standard Add Internal Standard (e.g., C17:0 Ceramide) Lipid_Extraction->Internal_Standard LC_Separation 3. Liquid Chromatography (Reverse-Phase C18 column) Lipid_Extraction->LC_Separation Internal_Standard->LC_Separation MS_Detection 4. Tandem Mass Spectrometry (MRM mode) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification against standard curve) MS_Detection->Data_Analysis Results Results (Ceramide Concentrations) Data_Analysis->Results

References

The Pivotal Role of C20:1 Ceramide in the Architecture of the Skin Barrier: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The skin's primary function as a protective barrier is critically dependent on the intricate composition and organization of lipids within the stratum corneum (SC). Among these, ceramides (B1148491) are paramount, constituting approximately 50% of the SC's lipid matrix. This technical guide delves into the specific cellular functions of C20:1 ceramide, a monounsaturated long-chain ceramide, in the formation and maintenance of a competent epidermal barrier. We will explore its biosynthesis, its role in keratinocyte differentiation and signaling, and its implications in skin health and disease. This document provides a comprehensive overview of current knowledge, detailed experimental protocols, and quantitative data to support further research and development in dermatology and cosmetic science.

Introduction: The Stratum Corneum and the Significance of Ceramides

The stratum corneum, the outermost layer of the epidermis, is often described as a "brick and mortar" structure, where terminally differentiated keratinocytes (corneocytes, the "bricks") are embedded in a lipid-rich extracellular matrix (the "mortar"). This lipid matrix, composed primarily of ceramides, cholesterol, and free fatty acids, forms a highly organized lamellar structure that is essential for preventing transepidermal water loss (TEWL) and protecting against environmental insults.[1][2]

Ceramides are a complex class of sphingolipids characterized by a sphingoid base linked to a fatty acid via an amide bond.[2] The length and saturation of the fatty acid chain, as well as the type of sphingoid base, give rise to a vast diversity of ceramide species, each with unique biophysical properties and biological functions. Long-chain and very-long-chain ceramides are particularly crucial for the structural integrity of the lipid lamellae.[3] This guide focuses on C20:1 ceramide, a species with a 20-carbon monounsaturated fatty acid chain, and its specific contributions to skin barrier homeostasis.

Biosynthesis of C20:1 Ceramide in Keratinocytes

The synthesis of ceramides is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum of keratinocytes.[2] The pathway for C20:1 ceramide synthesis involves the coordinated action of several key enzymes.

De Novo Synthesis Pathway

The de novo synthesis of ceramides begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). This is followed by a series of enzymatic modifications to produce a dihydrosphingosine backbone. The crucial step for determining the fatty acid chain length is the N-acylation of the sphingoid base, which is catalyzed by a family of six ceramide synthases (CerS).[4]

Ceramide Synthase 4 (CerS4) is the primary enzyme responsible for the synthesis of ceramides with C18 to C20 acyl chains.[4] Therefore, CerS4 activity is critical for the production of C20 ceramides, including the monounsaturated C20:1 species. The subsequent desaturation of the C20:0 fatty acid to C20:1 can occur either before or after its incorporation into the ceramide molecule, mediated by fatty acid desaturases.

cluster_ER Endoplasmic Reticulum Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Dihydrosphingosine Dihydrosphingosine KSR->Dihydrosphingosine CerS4 Ceramide Synthase 4 (CerS4) Dihydrosphingosine->CerS4 C20_1_CoA C20:1-CoA C20_1_CoA->CerS4 DihydroC20_1_Cer Dihydro-C20:1-Ceramide CerS4->DihydroC20_1_Cer DES1 Dihydroceramide Desaturase 1 (DES1) DihydroC20_1_Cer->DES1 C20_1_Cer C20:1 Ceramide DES1->C20_1_Cer Lamellar_Bodies Lamellar Bodies C20_1_Cer->Lamellar_Bodies Transport to Golgi and packaging Stratum_Corneum Stratum Corneum Lamellar_Bodies->Stratum_Corneum Secretion

De Novo Synthesis of C20:1 Ceramide in Keratinocytes.

Cellular Functions of C20:1 Ceramide in Skin Barrier Formation

While specific signaling pathways for C20:1 ceramide are still under active investigation, the broader roles of long-chain ceramides provide a framework for understanding its importance.

Regulation of Keratinocyte Differentiation

Keratinocyte differentiation is a tightly regulated process that culminates in the formation of the cornified envelope of the corneocytes. Ceramides, as a class of lipids, are known to influence this process by modulating the expression of key differentiation markers.[5] It is hypothesized that C20:1 ceramide, through the action of CerS4, contributes to the overall pool of long-chain ceramides that signal for the expression of proteins such as involucrin, loricrin, and filaggrin, which are essential for cornified envelope formation.[5]

Role in Lamellar Body Formation and Secretion

Ceramides synthesized in the endoplasmic reticulum are transported to the Golgi apparatus, where they are glycosylated to form glucosylceramides. These are then packaged into lamellar bodies, specialized lipid-rich organelles.[4] Upon terminal differentiation of keratinocytes, these lamellar bodies fuse with the cell membrane and release their lipid contents into the extracellular space, forming the lamellar lipid matrix of the stratum corneum.[6] The specific contribution of C20:1 ceramide to the structure and function of lamellar bodies is an area of ongoing research.

Potential Signaling Pathways

Ceramides are recognized as important second messengers in various cellular signaling cascades, influencing processes like proliferation, apoptosis, and differentiation. While direct evidence for C20:1 ceramide is scarce, general ceramide signaling pathways likely apply. These include:

  • Protein Kinase C (PKC) Pathway: Ceramides can directly activate certain PKC isoforms, such as PKCζ, which in turn can influence downstream signaling cascades involved in cell fate decisions.[7]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Ceramides have been shown to modulate the activity of MAPK pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are involved in cellular stress responses and apoptosis.[8]

  • Peroxisome Proliferator-Activated Receptors (PPARs): Ceramides can indirectly influence PPAR signaling, a key regulator of lipid metabolism and keratinocyte differentiation.[9]

cluster_signaling Potential Intracellular Signaling cluster_cellular_response Cellular Response C20_1_Cer C20:1 Ceramide PKC Protein Kinase C (e.g., PKCζ) C20_1_Cer->PKC Direct Activation? MAPK MAPK Pathway (e.g., JNK, p38) C20_1_Cer->MAPK Modulation PPAR PPAR Signaling C20_1_Cer->PPAR Indirect Influence Differentiation Keratinocyte Differentiation PKC->Differentiation Apoptosis Apoptosis MAPK->Apoptosis PPAR->Differentiation Lipid_Metabolism Lipid Metabolism PPAR->Lipid_Metabolism

Potential Signaling Pathways of C20:1 Ceramide.

Quantitative Data on C20:1 Ceramide in Skin

Quantitative analysis of specific ceramide species is crucial for understanding their role in skin health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[10][11]

Table 1: Representative Levels of Ceramide Species in Healthy Human Stratum Corneum

Ceramide SpeciesChain CompositionApproximate Abundance (mol%)Reference
CER[NS]C16:0-C26:015-25[9]
CER[NS] (C20:1) C20:1 Data not specifically available
CER[NP]C16:0-C26:020-30[9]
CER[AP]C16:0-C26:05-15[9]
CER[EOS]C30:0-C34:05-10[9]

Table 2: Alterations in Ceramide Profile in Dermatological Conditions

ConditionChange in Long-Chain CeramidesChange in C20:1 CeramideReference
Atopic Dermatitis DecreasedLikely decreased (inferred from overall long-chain ceramide reduction)[10][12][13][14]
Psoriasis Altered profile, often decreasedData not specifically available[14]
Xerosis (Dry Skin) DecreasedLikely decreased[2]
Ichthyosis Variable, often decreasedData not specifically available[14]

Note: Specific quantitative data for C20:1 ceramide is often grouped with other long-chain ceramides in published literature. Further targeted lipidomic studies are required to elucidate its precise abundance and changes in disease states.

Experimental Protocols

Lipid Extraction from Human Stratum Corneum for LC-MS/MS Analysis

This protocol is adapted from established methods for the extraction of lipids from tape-stripped stratum corneum.[10]

Materials:

  • D-Squame® or similar adhesive tapes

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Internal standards (e.g., C17:0 ceramide)

  • Glass vials with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Collect stratum corneum samples by applying and removing adhesive tapes from the skin surface (e.g., forearm).

  • Place the tape strips in a glass vial.

  • Add a known amount of internal standard.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the vial to cover the tapes.

  • Vortex vigorously for 15 minutes.

  • Sonicate for 15 minutes in a bath sonicator.

  • Transfer the solvent to a new glass vial.

  • Repeat the extraction (steps 4-7) two more times.

  • Combine the solvent extracts.

  • Add 0.2 volumes of 0.9% NaCl solution to the combined extracts to induce phase separation.

  • Vortex and centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic phase.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 9:1 v/v).

start Start tape_stripping Tape Stripping of Stratum Corneum start->tape_stripping extraction Solvent Extraction (Chloroform:Methanol) tape_stripping->extraction phase_separation Phase Separation (Addition of NaCl) extraction->phase_separation collection Collect Organic Phase phase_separation->collection drying Dry Down (Nitrogen Evaporation) collection->drying reconstitution Reconstitute in Injection Solvent drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms end End lcms->end

Workflow for Lipid Extraction from Stratum Corneum.
Culture of Primary Human Keratinocytes and Induction of Differentiation

This protocol provides a general guideline for the culture and differentiation of primary human keratinocytes.[15]

Materials:

  • Keratinocyte growth medium (KGM)

  • Calcium-free KGM

  • Fetal bovine serum (FBS)

  • Trypsin-EDTA

  • Coated culture flasks/plates (e.g., collagen-coated)

  • Human skin tissue

Procedure:

  • Isolation: Isolate primary keratinocytes from human skin tissue using enzymatic digestion (e.g., dispase followed by trypsin).

  • Culture: Plate the isolated keratinocytes on coated culture vessels in KGM supplemented with low calcium (e.g., 0.05-0.1 mM) to promote proliferation.

  • Induction of Differentiation: To induce differentiation, switch the culture medium to KGM with a higher calcium concentration (e.g., 1.2-1.8 mM).

  • Analysis: Harvest the cells at different time points after calcium switch for lipid analysis, gene expression studies (e.g., qPCR for CerS4, involucrin, loricrin), or protein analysis (e.g., Western blot).

Conclusion and Future Directions

C20:1 ceramide, synthesized by CerS4, is an integral component of the stratum corneum lipid matrix. While its precise signaling roles are yet to be fully elucidated, its contribution to the pool of long-chain ceramides is undoubtedly critical for the establishment and maintenance of a functional skin barrier. Alterations in the levels of long-chain ceramides, likely including C20:1, are associated with various skin barrier dysfunctions, highlighting its importance in skin health.

Future research should focus on:

  • Specific Signaling Pathways: Elucidating the direct signaling pathways modulated by C20:1 ceramide in keratinocytes.

  • Quantitative Lipidomics: Developing and applying targeted LC-MS/MS methods to accurately quantify C20:1 ceramide levels in healthy and diseased skin.

  • Functional Studies: Utilizing advanced in vitro models, such as reconstructed human epidermis, and in vivo models to investigate the specific functional consequences of C20:1 ceramide depletion or supplementation on skin barrier properties.

A deeper understanding of the cellular functions of C20:1 ceramide will pave the way for the development of novel therapeutic and cosmetic strategies aimed at restoring and enhancing skin barrier function.

References

C20:1 Ceramide-d7: A Technical Guide for Use as a Stable Isotope-Labeled Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of C20:1 Ceramide-d7, a deuterated stable isotope-labeled internal standard, and its application in the quantitative analysis of ceramides (B1148491). This document details the physicochemical properties, experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and its relevance in studying ceramide-mediated signaling pathways.

Introduction to this compound

This compound is a synthetic, deuterium-labeled analog of C20:1 Ceramide.[1] Stable isotope-labeled internal standards are crucial for accurate and precise quantification in mass spectrometry by correcting for variability during sample preparation and analysis.[2][3] this compound serves as an ideal internal standard for the quantification of its corresponding endogenous ceramide and other ceramide species in complex biological matrices such as plasma and tissues.[4][5]

Ceramides are a class of bioactive sphingolipids that play a critical role as signaling molecules in a variety of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[2] Alterations in ceramide levels have been implicated in numerous diseases, making their precise measurement a key objective in biomedical research and drug development.[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental workflows.

PropertyValueReference
Chemical Name N-eicos-11-enoyl-D-erythro-sphingosine-d7[6]
Synonym C20:1 Ceramide (d18:1-d7/20:1)[6]
CAS Number 2342574-60-9[1]
Molecular Formula C₃₈H₆₆D₇NO₃[1]
Molecular Weight 599.03 g/mol [1]
Purity >99% (TLC)[7]
Form Solution (typically in a sealed ampule)[7]
Storage Temperature -20°C[7]

Experimental Protocols: Quantitative Analysis of Ceramides using LC-MS/MS

The use of this compound as an internal standard in LC-MS/MS-based lipidomics allows for the accurate quantification of endogenous ceramides. Below are detailed protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation

3.1.1. Lipid Extraction from Plasma/Serum

This protocol is adapted from established methods for ceramide extraction from plasma.[1][8]

  • Thaw plasma or serum samples on ice.

  • To a 50 µL aliquot of the sample in a glass tube, add a known amount of this compound internal standard solution. A cocktail of other deuterated ceramide standards can also be used for broader quantification.[9]

  • Add 2 mL of a cold chloroform (B151607):methanol (1:2, v/v) mixture.

  • Vortex the mixture thoroughly.

  • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water, and vortex again.

  • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

3.1.2. Lipid Extraction from Tissues

This protocol is a general guideline for extracting ceramides from tissue samples.[1]

  • Weigh approximately 20-50 mg of frozen tissue and pulverize it in liquid nitrogen.

  • Homogenize the powdered tissue in a suitable buffer.

  • To the homogenate, add a known amount of this compound internal standard.

  • Add 3 mL of a cold chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.

  • Follow steps 5-9 from the plasma extraction protocol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters for ceramide analysis. Optimization may be required depending on the specific instrument and application.

ParameterTypical ConditionsReference
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[5][8]
Column C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[10]
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate[3]
Mobile Phase B Acetonitrile:Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate[3]
Flow Rate 0.2 - 0.4 mL/min[10]
Gradient A linear gradient from ~60% B to 100% B over several minutes[10]
Injection Volume 5 - 10 µL
MS System Triple quadrupole or high-resolution mass spectrometer[8][11]
Ionization Mode Positive Electrospray Ionization (ESI+)[3][11]
Capillary Voltage ~3.0 - 4.0 kV[3]
Source Temperature ~120 - 150 °C[3]
Desolvation Gas Temp ~350 - 450 °C[3]
MRM Transitions Precursor ion ([M+H]⁺) to a common product ion (e.g., m/z 264.3)[8]

Quantitative Data and Performance

The use of this compound and other deuterated standards allows for the generation of calibration curves and the accurate determination of endogenous ceramide concentrations.

ParameterTypical PerformanceReference
Linearity (R²) > 0.99[8]
Lower Limit of Quantification (LLOQ) 0.02 - 0.08 µg/mL for very-long-chain ceramides in plasma[11]
Intra- and Inter-assay Precision < 15%[8]
Accuracy 85 - 115%[8]
Extraction Recovery 98 - 109% for various ceramides from plasma[8]

Role in Signaling Pathways and Experimental Workflows

Ceramides are central signaling molecules, particularly in the induction of apoptosis (programmed cell death). The quantification of specific ceramide species using standards like this compound is vital for understanding these pathways in health and disease.

Ceramide-Mediated Apoptosis Signaling Pathway

Ceramide_Apoptosis_Pathway Ceramide-Mediated Apoptosis Pathway Stress Stress Stimuli (e.g., TNF-α, FASL) SMase Sphingomyelinase (SMase) Activation Stress->SMase activates Sphingomyelin Sphingomyelin Ceramide Ceramide (e.g., C20:1 Ceramide) Sphingomyelin->Ceramide hydrolyzes Mitochondria Mitochondria Ceramide->Mitochondria acts on CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Simplified diagram of the ceramide-mediated intrinsic apoptosis pathway.

General Lipidomics Experimental Workflow

Lipidomics_Workflow Lipidomics Workflow Using Stable Isotope Dilution Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in LC Mobile Phase Drydown->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data Data Processing (Integration, Quantification) LCMS->Data Results Results (Ceramide Concentrations) Data->Results

Caption: A typical workflow for quantitative lipidomics using a stable isotope-labeled internal standard.

Conclusion

This compound is an invaluable tool for researchers and scientists in the field of lipidomics and drug development. Its use as a stable isotope-labeled internal standard enables the accurate and precise quantification of ceramides in various biological samples. This technical guide provides the fundamental knowledge and detailed protocols to successfully incorporate this compound into experimental designs, ultimately facilitating a deeper understanding of the role of ceramides in health and disease.

References

C20:1 Ceramide-d7 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on C20:1 Ceramide-d7, a deuterated analog of C20:1 Ceramide. It is intended to serve as a core resource for researchers and professionals engaged in lipidomics, drug metabolism, and pharmacokinetic studies.

Core Compound Information

This compound is a synthetically modified sphingolipid, where seven hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, C20:1 Ceramide. Its synonym is N-eicos-11-enoyl-D-erythro-sphingosine-d7.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

ParameterValueReference
CAS Number 2342574-60-9[1][2][3]
Molecular Formula C₃₈H₆₆D₇NO₃[1][3]
Molecular Weight 599.03 g/mol [1][2][3]
Purity >99%[1]

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[2] The deuterium labeling imparts a mass shift without significantly altering the chemical and physical properties, such as chromatographic retention time, compared to the endogenous C20:1 Ceramide. This allows for accurate quantification of the analyte in complex biological matrices.

The use of stable isotope-labeled internal standards like this compound is a critical component of robust quantitative bioanalytical methods, compensating for sample loss during preparation and variations in instrument response.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of C20:1 Ceramide using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., plasma, tissue) spike Spike with This compound sample->spike Add known amount extract Lipid Extraction spike->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition lcms->data quant Quantification data->quant Peak Area Ratio (Analyte/IS) report Results quant->report

Workflow for quantitative analysis using an internal standard.

Experimental Protocol: Quantification of C20:1 Ceramide

The following provides a generalized protocol for the quantification of C20:1 Ceramide in a biological sample using this compound as an internal standard. This is a template and should be optimized for specific matrices and instrumentation.

1. Preparation of Standards and Internal Standard Stock Solutions:

  • Prepare a stock solution of C20:1 Ceramide at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol:chloroform, 2:1 v/v).

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the same solvent.

  • From the stock solutions, prepare a series of working standard solutions of C20:1 Ceramide of known concentrations.

  • Prepare a working internal standard solution of this compound at a fixed concentration.

2. Sample Preparation:

  • Aliquot a known volume or weight of the biological sample (e.g., 100 µL of plasma).

  • Add a precise volume of the this compound working internal standard solution to each sample, quality control sample, and calibration standard.

  • Perform lipid extraction using a suitable method, such as a Bligh-Dyer or Folch extraction.

  • Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS system.

3. LC-MS/MS Analysis:

  • Inject the reconstituted samples onto an appropriate liquid chromatography column (e.g., a C18 reversed-phase column).

  • Elute the ceramides (B1148491) using a gradient of mobile phases, for example, a gradient of water and methanol/acetonitrile containing formic acid and ammonium (B1175870) formate.

  • Detect the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transitions for both C20:1 Ceramide and this compound.

4. Data Analysis:

  • Integrate the peak areas for both the endogenous C20:1 Ceramide and the this compound internal standard.

  • Calculate the ratio of the peak area of C20:1 Ceramide to the peak area of this compound.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of C20:1 Ceramide in the biological samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways

As this compound is primarily utilized as an analytical tool, its direct involvement in signaling pathways is not its intended function. However, it is instrumental in studying the roles of endogenous C20:1 Ceramide in various biological processes. Ceramides, in general, are central lipid signaling molecules involved in apoptosis, cell cycle arrest, and senescence. The ability to accurately quantify specific ceramide species like C20:1 Ceramide is crucial for understanding their precise roles in these pathways.

The diagram below illustrates the general principle of using this compound to investigate the role of its endogenous counterpart in a signaling cascade.

G cluster_experiment Experimental System cluster_quantification Quantitative Analysis cluster_pathway Biological Pathway Inference stimulus Cellular Stimulus cells Cell Culture / Tissue stimulus->cells extraction Lipid Extraction with This compound (IS) cells->extraction lcms LC-MS/MS extraction->lcms levels [C20:1 Ceramide] Levels lcms->levels Quantify pathway Signaling Pathway Modulation levels->pathway response Cellular Response pathway->response

Investigating signaling pathways using quantitative lipidomics.

References

The Endogenous Very-Long-Chain Lipid: A Technical Guide to C20:1 Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are critical bioactive molecules involved in a myriad of cellular processes, from maintaining skin barrier integrity to mediating complex signaling pathways in apoptosis and metabolic diseases. Historically studied as a homogenous group, recent advancements in lipidomics have enabled the characterization of individual ceramide species, revealing that their biological functions are highly dependent on the length and saturation of their N-acyl chain. This guide focuses on C20:1 ceramide, a monounsaturated very-long-chain ceramide (VLC-Cer) whose endogenous presence and functional significance are increasingly recognized. We provide a comprehensive overview of its discovery, endogenous distribution, quantitative analysis, biosynthesis, and known roles in cellular signaling, with a particular focus on metabolic and neurodegenerative diseases.

Discovery and Endogenous Presence of C20:1 Ceramide

The identification of specific ceramide species such as C20:1 is not marked by a single discovery event but rather by the technological evolution of analytical chemistry, particularly the advent of high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). These methods allowed for the sensitive and specific profiling of complex lipid mixtures from biological samples, leading to the characterization of dozens of individual ceramide molecules.

C20:1 ceramide is now established as an endogenous component in a variety of mammalian tissues and fluids. As a very-long-chain ceramide, its distribution and concentration are tightly regulated and vary significantly between different biological compartments.

  • Plasma/Serum: C20:1 ceramide is present in human circulation, where its levels have been associated with metabolic health. Studies have shown that circulating concentrations of C20:1 ceramide are positively associated with the incidence of Type 2 Diabetes.[1]

  • Brain: The brain has a uniquely high lipid content, and ceramides play crucial roles in neurodevelopment and pathology. Very-long-chain ceramides, including C20 species, are abundant.[2] Elevated levels of C20:0 ceramide have been observed in brain tissue from patients with Alzheimer's disease and other neurodegenerative conditions, suggesting a dysregulation of ceramide metabolism.[3][4][5]

  • Skin: In the stratum corneum, the outermost layer of the epidermis, ceramides are essential for maintaining the skin's barrier function.[6][7][8] The lipid matrix is a complex mixture of various ceramide classes, and lipidomic analyses have identified C20:1 as a component of the ceramide profile in the human stratum corneum.[9][10]

Quantitative Analysis of C20:1 Ceramide

Accurate quantification of C20:1 ceramide is essential for understanding its physiological and pathological roles. The data below is compiled from studies utilizing LC-MS/MS for lipidomic profiling.

Table 1: Quantitative Levels of C20 Ceramides in Human Plasma

Population GroupCeramide SpeciesConcentration (pmol/mL)ConditionReference
WhitesC20:081.0 ± 21.9Healthy[11]
WhitesC20:0123.1 ± 64.2Metabolic Disease[11]
African AmericansC20:091.1 ± 32.6Healthy[11]
African AmericansC20:054.8 ± 28.1Metabolic Disease[11]
Longitudinal Population StudyC20:1Positively AssociatedType 2 Diabetes[1]

Table 2: Quantitative Levels of C20 Ceramides in Human Brain Tissue

Brain Region/ConditionCeramide SpeciesObservationDisease StateReference
Brain HomogenatesC20:0Elevated LevelsAlzheimer's Disease[3][5]
Brain HomogenatesC20:0Increased LevelsAcute Ischemic Stroke[4]
Ischemic Cerebral CortexC20:0Increased LevelsMiddle Cerebral Artery Occlusion[4][12]

Experimental Protocols for C20:1 Ceramide Quantification

The gold-standard methodology for quantifying C20:1 ceramide from biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a representative protocol synthesized from established methods.[13][14][15]

Lipid Extraction
  • Sample Preparation: Homogenize tissue samples or use a defined volume of plasma (e.g., 50 µL). Place samples in ice-cold glass tubes.

  • Internal Standard Spiking: Add a known amount of a non-endogenous internal standard to each sample for normalization and quantification. A deuterated C20:1 ceramide standard (e.g., C20:1 Ceramide-d7) is ideal.[16] If unavailable, an odd-chain ceramide like C17:0 can be used.[13]

  • Solvent Extraction (Bligh & Dyer Method):

    • Add 2 mL of a chloroform (B151607)/methanol (1:2, v/v) mixture to the sample. Vortex thoroughly.

    • Induce phase separation by adding 0.5 mL of chloroform and 0.5 mL of water.

    • Vortex again and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the aqueous (upper) and organic (lower) phases.

  • Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol/isopropanol 1:1).

LC-MS/MS Analysis
  • Chromatography System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A reverse-phase column, such as a C8 or C18 (e.g., Xperchrom 100 C8, 2.1 × 150 mm, 5 µm).[13]

  • Mobile Phase A: Methanol/Water with 0.2% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Methanol with 0.2% formic acid and 5 mM ammonium formate.

  • Gradient Elution: A typical gradient starts with a higher percentage of Mobile Phase A, gradually increasing to a high percentage of Mobile Phase B to elute the hydrophobic ceramides. Total run time is typically between 5 and 20 minutes.[13][15]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: The instrument is set to monitor the specific precursor-to-product ion transition for C20:1 ceramide. The protonated molecule [M+H]+ serves as the precursor ion. Upon collision-induced dissociation (CID), ceramides generate a characteristic product ion from the sphingoid backbone at m/z 264.3.

    • C20:1 Ceramide (d18:1/20:1): Precursor ion (Q1) m/z 592.6 → Product ion (Q3) m/z 264.3.

    • C20:0 Ceramide (d18:1/20:0): Precursor ion (Q1) m/z 594.6 → Product ion (Q3) m/z 264.3.[13]

  • Quantification: The peak area of the endogenous C20:1 ceramide is compared to the peak area of the known concentration of the internal standard to calculate its absolute concentration in the original sample.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike Internal Standard (e.g., C20:1-d7) Sample->Spike Extract Lipid Extraction (Bligh & Dyer) Spike->Extract Dry Dry Down (Nitrogen Stream) Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute Inject Inject Sample Reconstitute->Inject LC HPLC Separation (Reverse Phase C18) Inject->LC MS ESI+ Ionization LC->MS MRM MRM Detection (m/z 592.6 -> 264.3) MS->MRM Integrate Peak Integration MRM->Integrate Quantify Quantification vs. Internal Standard Integrate->Quantify Result [C20:1 Ceramide] Quantify->Result Ceramide_Signaling cluster_inputs Stress Stimuli cluster_outputs Cellular Outcomes Stress Inflammatory Cytokines Metabolic Stress Chemotherapy Cer C20:1 Ceramide Accumulation Stress->Cer IR Insulin Resistance Apoptosis Apoptosis PP2A PP2A Cer->PP2A activates Mito Mitochondrial Permeabilization Cer->Mito induces Akt Akt PP2A->Akt inhibits Akt->IR leads to Casp Caspase Activation Mito->Casp leads to Casp->Apoptosis executes

References

C20:1 Ceramide in Lipidomics Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of sphingolipids that are central to cellular signaling and play a critical role in a variety of physiological and pathological processes. Composed of a sphingosine (B13886) backbone N-acylated with a fatty acid, the specific biological function of a ceramide is often dictated by the length and saturation of its fatty acyl chain. This guide focuses on C20:1 ceramide, a monounsaturated long-chain ceramide, providing a comprehensive overview of its biochemical properties, its role in signaling pathways, its implication in various diseases, and detailed analytical methodologies for its study in lipidomics research.

Biochemical Properties and Metabolism of C20:1 Ceramide

C20:1 ceramide is synthesized through the de novo pathway in the endoplasmic reticulum, initiated by the condensation of serine and palmitoyl-CoA. The length of the fatty acyl chain is determined by a family of six ceramide synthases (CerS). C20:1 ceramide, along with other long-chain ceramides, is primarily synthesized by Ceramide Synthase 2 (CerS2), which exhibits a preference for acyl-CoAs ranging from C20 to C26. The monounsaturated bond in the C20:1 acyl chain can influence membrane fluidity and the formation of lipid rafts, thereby affecting cellular signaling platforms.

The metabolism of C20:1 ceramide is a dynamic process. It can be further metabolized to more complex sphingolipids, such as sphingomyelin (B164518) or glucosylceramide, or it can be broken down by ceramidases to release sphingosine, which can then be recycled or phosphorylated to sphingosine-1-phosphate (S1P), a potent signaling molecule with often opposing effects to ceramide.

Role of C20:1 Ceramide in Signaling Pathways

C20:1 ceramide, as a bioactive lipid, is implicated in several key signaling pathways, often with consequences for cell fate and function. Its roles in apoptosis and insulin (B600854) resistance are particularly noteworthy.

C20:1 Ceramide in Apoptosis

Ceramides are well-established mediators of apoptosis, or programmed cell death. The accumulation of long-chain ceramides, including C20 species, can be triggered by various cellular stresses, such as inflammatory cytokines (e.g., TNF-α) and oxidative stress. This accumulation can lead to the activation of downstream effectors that execute the apoptotic program.

One of the key mechanisms involves the formation of ceramide-rich platforms in cellular membranes, which facilitate the clustering and activation of death receptors like Fas. This, in turn, initiates a caspase cascade, leading to the cleavage of cellular proteins and eventual cell death. Ceramides can also directly activate protein phosphatases, such as protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate pro-survival proteins like Akt.

Apoptosis_Signaling_Pathway cluster_stimuli Cellular Stress cluster_ceramide Ceramide Metabolism cluster_downstream Apoptotic Cascade TNF-alpha TNF-alpha C20_1_Ceramide C20:1 Ceramide TNF-alpha->C20_1_Ceramide Oxidative_Stress Oxidative_Stress Oxidative_Stress->C20_1_Ceramide Fas_Clustering Fas Receptor Clustering C20_1_Ceramide->Fas_Clustering PP2A_Activation PP2A Activation C20_1_Ceramide->PP2A_Activation Caspase_Activation Caspase Activation Fas_Clustering->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Akt_Inhibition Akt Inhibition (Pro-Survival) PP2A_Activation->Akt_Inhibition Akt_Inhibition->Apoptosis

C20:1 Ceramide-Mediated Apoptosis Signaling Pathway.
C20:1 Ceramide in Insulin Resistance

Elevated levels of certain ceramide species, including C20:0 ceramide (often analyzed together with C20:1), are associated with the development of insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome.[1][2] In insulin-sensitive tissues like skeletal muscle, liver, and adipose tissue, the accumulation of ceramides can impair insulin signaling.

Ceramides can interfere with the insulin signaling cascade at multiple points. One critical mechanism is the inhibition of Akt (also known as protein kinase B), a key kinase downstream of the insulin receptor. Ceramides can activate protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt. This disruption prevents the translocation of glucose transporter 4 (GLUT4) to the cell surface, thereby reducing glucose uptake.

Insulin_Resistance_Pathway cluster_upstream Metabolic Stress cluster_ceramide Ceramide Accumulation cluster_signaling Insulin Signaling Cascade Excess_Saturated_Fatty_Acids Excess Saturated Fatty Acids C20_1_Ceramide C20:1 Ceramide Excess_Saturated_Fatty_Acids->C20_1_Ceramide PP2A_Activation PP2A Activation C20_1_Ceramide->PP2A_Activation Insulin_Receptor Insulin Receptor Akt_Activation Akt Activation Insulin_Receptor->Akt_Activation GLUT4_Translocation GLUT4 Translocation Akt_Activation->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake PP2A_Activation->Akt_Activation

Role of C20:1 Ceramide in Insulin Resistance.

Involvement of C20:1 Ceramide in Disease

Dysregulation of C20:1 ceramide levels has been implicated in a range of diseases, highlighting its potential as a biomarker and a therapeutic target.

Quantitative Data on C20:0/C20:1 Ceramide in Disease States

Disease StateTissue/FluidChange in C20:0/C20:1 Ceramide LevelsReference
Type 2 DiabetesPlasmaIncreased[1][2]
ObesityLiverIncreased
Major Depressive DisorderPlasmaIncreased (C20:0)[3]
Cystic FibrosisLung TissueIncreased (C20:0)[4]
Nephropathy in Type 1 DiabetesPlasmaDecreased (C20:1) in patients progressing to macroalbuminuria[5]

Note: Data for C20:1 ceramide is often reported alongside or combined with C20:0 ceramide. Specific quantification of the monounsaturated species is less common in the literature.

Analytical Methodologies for C20:1 Ceramide

Accurate quantification of C20:1 ceramide is crucial for understanding its biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific analysis of individual ceramide species.

Experimental Workflow for Ceramide Quantification

The general workflow for the quantification of C20:1 ceramide from biological samples involves several key steps: sample preparation, lipid extraction, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow Sample_Collection Sample Collection (Plasma, Tissue) Internal_Standard_Spiking Internal Standard Spiking (e.g., C17:0 Ceramide) Sample_Collection->Internal_Standard_Spiking Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Internal_Standard_Spiking->Lipid_Extraction LC_Separation LC Separation (Reversed-Phase) Lipid_Extraction->LC_Separation MS_MS_Detection MS/MS Detection (MRM) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis and Quantification MS_MS_Detection->Data_Analysis

General workflow for C20:1 ceramide quantification.
Detailed Experimental Protocol: LC-MS/MS Quantification of Ceramides in Plasma

This protocol is adapted from validated methods for ceramide analysis.[6][7]

1. Materials and Reagents:

  • Ceramide standards (including C20:1 ceramide)

  • Internal standard (e.g., C17:0 ceramide)

  • Chloroform (B151607), Methanol, Water (HPLC grade)

  • Formic acid

  • Acetonitrile, 2-Propanol (LC-MS grade)

  • Glass tubes with screw caps

  • Nitrogen evaporator

  • HPLC system coupled to a triple quadrupole mass spectrometer

2. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • Aliquot 50 µL of plasma into a screw-capped glass tube.

  • Spike the sample with a known amount of internal standard (e.g., 50 ng of C17:0 ceramide).

3. Lipid Extraction (Bligh-Dyer Method):

  • Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture to the plasma sample.

  • Vortex thoroughly for 1 minute at 4°C.

  • Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.

  • Vortex again and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Repeat the extraction of the remaining aqueous phase with an additional 1 mL of chloroform.

  • Pool the organic phases.

4. Sample Concentration and Reconstitution:

  • Dry the pooled organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.2% formic acid.

    • Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid.

    • Gradient: A linear gradient from 50% B to 100% B over 3-5 minutes, followed by a hold at 100% B for 10-12 minutes, and then re-equilibration at initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-25 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM transitions for each ceramide species (including C20:1) and the internal standard should be optimized based on the specific instrument. For C20:1 ceramide, a precursor ion corresponding to [M+H]+ would be selected, and a characteristic product ion (e.g., m/z 264.4) would be monitored.

6. Data Analysis and Quantification:

  • Generate a calibration curve using the ceramide standards.

  • Quantify the amount of C20:1 ceramide in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

C20:1 ceramide is an important bioactive lipid with diverse roles in cellular signaling and the pathogenesis of several diseases. Its involvement in apoptosis and insulin resistance makes it a molecule of significant interest for researchers and drug development professionals. The continued application of advanced lipidomics techniques, particularly LC-MS/MS, will be instrumental in further elucidating the specific functions of C20:1 ceramide and in exploring its potential as a diagnostic biomarker and therapeutic target. This guide provides a foundational understanding and practical methodologies to aid in the investigation of this critical signaling molecule.

References

Methodological & Application

Application Note: Quantitative Analysis of C20:1 Ceramide in Biological Matrices Using C20:1 Ceramide-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in lipidomics and biomarker discovery.

Introduction

Ceramides (B1148491) are a class of sphingolipids that serve as crucial structural components of cell membranes and as bioactive signaling molecules involved in cellular processes like proliferation, differentiation, and apoptosis[1]. Variations in ceramide levels have been linked to various pathological conditions, including cardiovascular disease, diabetes, and neurodegenerative disorders, making them significant biomarkers[1][2].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the precise quantification of individual ceramide species in complex biological samples[3][4]. Accurate quantification, however, requires correction for sample loss during preparation and for variations in ionization efficiency (matrix effects). The use of a stable isotope-labeled internal standard (IS), such as C20:1 Ceramide-d7, is the gold standard for achieving this. An ideal internal standard co-elutes with the analyte and behaves similarly during extraction and ionization, thereby compensating for potential analytical errors and ensuring high accuracy and precision[5][6].

This document provides a detailed protocol for the quantification of C20:1 Ceramide in plasma using this compound as an internal standard with a validated high-throughput LC-MS/MS method.

Experimental Protocols

  • C20:1 Ceramide (analyte) standard (Avanti Polar Lipids or equivalent)

  • This compound (internal standard) (Avanti Polar Lipids or equivalent)[7]

  • LC-MS Grade Methanol, Isopropanol (B130326), Acetonitrile, Chloroform[8]

  • LC-MS Grade Formic Acid[8]

  • Ultrapure Water

  • Human Plasma (or other biological matrix)

  • 96-well plates and sealing mats

  • Primary Stock Solutions (1 mg/mL): Separately dissolve 1 mg of C20:1 Ceramide and 1 mg of this compound in 1 mL of chloroform:methanol (1:1, v/v)[9]. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the C20:1 Ceramide primary stock with isopropanol to create calibration standards[7].

  • Internal Standard (IS) Working Solution (e.g., 50 ng/mL): Dilute the this compound primary stock solution with isopropanol to a final concentration appropriate for spiking into all samples, calibrators, and quality controls (QCs).

This high-throughput method is suitable for plasma or serum samples in a 96-well format[2][10].

  • Sample Aliquoting: Aliquot 50 µL of each sample, calibration standard, and quality control (QC) into separate wells of a 96-well plate[7][8].

  • Internal Standard Spiking: Add the IS working solution to each well (e.g., 450 µL of 50 ng/mL this compound in isopropanol)[7]. The isopropanol also serves as the protein precipitation solvent[11].

  • Precipitation & Extraction: Seal the plate and vortex vigorously for 3 minutes.

  • Centrifugation: Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated proteins[8].

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis[8][10].

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., 50 µL Plasma) Spike Spike with this compound Internal Standard in Isopropanol Sample->Spike Vortex Vortex to Precipitate Protein Spike->Vortex Cal_Standards Prepare Calibration Standards (Analyte + IS) Cal_Standards->Spike Centrifuge Centrifuge (3000 x g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LC_Inject Inject into LC System Transfer->LC_Inject LC_Sep C18 Reverse-Phase Chromatographic Separation LC_Inject->LC_Sep MS_Detect ESI+ MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Peak_Integration Integrate Peak Areas (Analyte & IS) MS_Detect->Peak_Integration Ratio_Calc Calculate Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calc Cal_Curve Generate Calibration Curve Ratio_Calc->Cal_Curve Quantify Quantify Analyte in Samples Cal_Curve->Quantify

Caption: Experimental workflow for C20:1 Ceramide quantification.

Data Presentation

The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+)[12].

Parameter Setting
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Isopropanol[8]
Flow Rate 0.4 mL/min
LC Gradient Start at 65% B, ramp to 100% B over 2.5 min, hold 1 min, re-equilibrate
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Analyte (C20:1 Cer) MRM Transition: m/z 592.6 → 264.3
IS (C20:1 Cer-d7) MRM Transition: m/z 599.6 → 264.3
Collision Gas Argon

Note: The precursor ion ([M+H]⁺) for ceramides fragments to a characteristic product ion of m/z 264.3, which corresponds to the sphingosine (B13886) backbone after the loss of the fatty acyl chain and water[8].

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with 1/x² weighting is typically applied.

Standard Concentration (ng/mL) Analyte Area IS Area Area Ratio (Analyte/IS)
1.0 (LLOQ)1,550510,0000.003
5.07,900515,0000.015
2540,100520,0000.077
100158,000512,0000.309
500795,000518,0001.535
1000 (ULOQ)1,610,000521,0003.090

The method should be validated according to regulatory guidelines to ensure reliability. Typical performance characteristics are summarized below.

Validation Parameter Acceptance Criteria Typical Result
Linearity (R²) ≥ 0.99> 0.995[2]
Lower Limit of Quantification (LLOQ) S/N > 10, Precision & Accuracy within 20%1.0 ng/mL
Intra-assay Precision (%CV) < 15%< 10.2%[13]
Inter-assay Precision (%CV) < 15%< 14.0%[13]
Intra-assay Accuracy (%Bias) Within ± 15%-5.2% to +6.8%
Inter-assay Accuracy (%Bias) Within ± 15%-7.5% to +4.3%
Extraction Recovery Consistent and reproducible98-109%[2]

Signaling Pathway Context

G cluster_synthesis De Novo Ceramide Synthesis cluster_signaling Ceramide Signaling Serine Serine + Palmitoyl-CoA KSR 3-ketosphinganine Serine->KSR SPT DHS Dihydrosphingosine (Sphinganine) KSR->DHS KSR DHCer Dihydroceramides DHS->DHCer CerS Cer Ceramides (e.g., C20:1 Ceramide) DHCer->Cer DEGS1 Apoptosis Apoptosis Cer->Apoptosis Senescence Cellular Senescence Cer->Senescence Inflammation Inflammation Cer->Inflammation

Caption: Simplified ceramide synthesis and signaling pathway.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and high-throughput approach for the accurate quantification of C20:1 Ceramide in biological matrices. The use of a stable isotope-labeled internal standard is critical for correcting analytical variability, ensuring the data quality required for clinical research and biomarker validation. This protocol offers a solid foundation for researchers aiming to investigate the role of specific ceramides in health and disease.

References

Application Note: Quantitative Analysis of Ceramides in Biological Samples Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that are central to cellular signaling pathways, playing critical roles in processes such as apoptosis, cell cycle regulation, and inflammatory responses.[1] Altered ceramide levels have been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders, making their accurate quantification essential for both biomedical research and drug development.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for ceramide analysis due to its high sensitivity and specificity.[1][3] The use of stable isotope-labeled internal standards, such as deuterated ceramides, is crucial for correcting analytical variability during sample preparation and ionization, thereby ensuring high accuracy and precision.[1][4]

This document provides a detailed protocol for the extraction, separation, and quantification of various ceramide species from biological samples (plasma and tissue) using a deuterated ceramide standard.

Experimental Workflow

The overall workflow for the quantitative analysis of ceramides involves sample preparation, lipid extraction, chromatographic separation, and mass spectrometric detection. The inclusion of a deuterated internal standard at the beginning of the process is key to achieving accurate quantification.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with Deuterated Internal Standard Sample->Spike Homogenize Homogenization (for tissue) Spike->Homogenize if tissue Extraction Bligh-Dyer Extraction (Chloroform/Methanol) Spike->Extraction Homogenize->Extraction PhaseSep Phase Separation (Centrifugation) Extraction->PhaseSep Collect Collect Organic Phase PhaseSep->Collect Dry Evaporate to Dryness Collect->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Integrate Peak Integration LCMS->Integrate Quantify Quantification using Ratio to Internal Standard Integrate->Quantify

Caption: Experimental workflow for ceramide quantification.

Detailed Protocols

Materials and Reagents
  • Solvents: Chloroform (B151607), Methanol, Water, Acetonitrile, Isopropanol (all LC-MS grade).

  • Reagents: Formic acid, Ammonium formate.

  • Standards:

    • Native ceramide standards (e.g., C16:0, C18:0, C24:0, C24:1).

    • Deuterated ceramide internal standard mixture (e.g., C16-d7, C18-d7, C24-d7 Ceramide).[5] Non-physiological odd-chain ceramides like C17:0 can also be used as internal standards.[6][7][8]

Sample Preparation and Lipid Extraction (Bligh-Dyer Method)

This protocol is adapted from the Bligh and Dyer method and is suitable for plasma or tissue homogenates.[9][10][11][12]

  • Sample Aliquoting: Transfer a precise volume of plasma (e.g., 50 µL) or a known mass of homogenized tissue into a glass tube.[6]

  • Internal Standard Spiking: Add a known amount of the deuterated ceramide internal standard solution to each sample. The amount should be sufficient to produce a strong signal and fall within the linear range of the assay.

  • Monophasic Mixture Formation: For each 1 mL of aqueous sample (or homogenate), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.[11][13] Vortex vigorously for 10-15 minutes.[11][12] This creates a single-phase system that facilitates lipid extraction from the sample matrix.[10]

  • Phase Separation:

    • Add 1.25 mL of chloroform and vortex for 1 minute.[11][13]

    • Add 1.25 mL of water and vortex for another minute.[11][13]

    • Centrifuge the mixture at 1,000 x g for 5 minutes at room temperature to induce phase separation.[1][13] You will observe a lower organic phase (containing lipids) and an upper aqueous phase, often separated by a disc of precipitated protein.[11]

  • Lipid Collection: Carefully aspirate the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a new clean glass tube.[13] To ensure quantitative recovery, a second extraction of the remaining aqueous phase with an additional 1-2 mL of chloroform can be performed.[6][12]

  • Drying: Evaporate the collected organic phase to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac).[9]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., Acetonitrile/Isopropanol/Water mixture) for LC-MS/MS analysis.

LC-MS/MS Method

Analysis is performed using a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

2.3.1. Liquid Chromatography Conditions

  • Column: A C8 or C18 reversed-phase column is typically used (e.g., 2.1 x 150 mm, 5 µm).[6]

  • Mobile Phase A: Water with 0.1-0.2% formic acid.[6][14]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1-0.2% formic acid.[6]

  • Flow Rate: 0.3 mL/min.[6][14]

  • Injection Volume: 5-25 µL.[6][14]

  • Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, ramping quickly to a high percentage of mobile phase B to elute the hydrophobic ceramides.[6]

Time (min)% Mobile Phase A% Mobile Phase B
0.0 - 1.05050
1.0 - 4.00100
4.0 - 16.00100
16.1 - 21.05050
Table 1: Example LC Gradient. This is an illustrative gradient adapted from published methods and should be optimized for the specific column and analytes.[6]

2.3.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[6][15]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Key Transitions: Ceramides typically form a protonated molecule [M+H]+, which then fragments upon collision-induced dissociation. A common and abundant product ion at m/z 264 corresponds to the sphingosine (B13886) backbone after the loss of the fatty acyl chain and water.[15] This transition is used for quantification.

Ceramide SpeciesPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cer(d18:1/16:0)538.5264.3~40
Cer(d18:1/16:0)-d7 545.5 264.3 ~40
Cer(d18:1/18:0)566.5264.3~40
Cer(d18:1/18:0)-d7 573.5 264.3 ~40
Cer(d18:1/22:0)622.6264.340
Cer(d18:1/22:0)-d4 626.6 264.3 40
Cer(d18:1/24:0)650.6264.340
Cer(d18:1/24:0)-d7 657.6 264.3 ~40
Cer(d18:1/24:1)648.6264.3~40
Cer(d18:1/24:1)-d7 655.6 264.3 ~40
Table 2: Example MRM Transitions for Common Ceramides and their Deuterated Standards. Exact m/z values and collision energies must be optimized on the specific instrument used.[15]

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of native ceramides into a surrogate matrix (e.g., 5% BSA solution or stripped plasma) along with a fixed concentration of the deuterated internal standard.[16]

  • Peak Integration: Integrate the chromatographic peak areas for each native ceramide and its corresponding deuterated internal standard in all samples, standards, and quality controls.

  • Ratio Calculation: Calculate the ratio of the peak area of the native ceramide to the peak area of its deuterated internal standard (AreaAnalyte / AreaIS).

  • Quantification: Plot the peak area ratios of the calibration standards against their known concentrations to generate a linear regression curve. The concentration of ceramides in the unknown samples can then be calculated from this curve. The use of a single-point calibration is also a common procedure in lipidomics.[17]

Sample TypeCer(d18:1/16:0) Conc. (µmol/L)Cer(d18:1/18:0) Conc. (µmol/L)Cer(d18:1/24:0) Conc. (µmol/L)Cer(d18:1/24:1) Conc. (µmol/L)
Control Plasma 10.2440.0842.420.855
Control Plasma 20.2510.0812.390.861
Diseased Plasma 10.3880.1253.151.12
Diseased Plasma 20.4010.1303.211.15
Table 3: Illustrative Quantitative Data. Values are representative concentrations based on published data in human plasma reference materials and are for demonstration purposes only.[17]

Ceramide Signaling in Apoptosis

Ceramides act as critical second messengers in signaling pathways that lead to programmed cell death, or apoptosis.[18][19][20] Various extracellular stresses and stimuli, such as tumor necrosis factor-alpha (TNF-α), can activate sphingomyelinases, which hydrolyze sphingomyelin (B164518) in the cell membrane to generate ceramide.[20][21] The accumulation of ceramide then triggers a downstream cascade involving protein kinases and phosphatases, ultimately leading to caspase activation and cell death.[18][22]

G Stress Stress Stimuli (e.g., TNF-α, Chemo) SMase Sphingomyelinase (SMase) Stress->SMase activates Ceramide Ceramide SMase->Ceramide generates SM Sphingomyelin SM->SMase SAPK_JNK SAPK/JNK Cascade Ceramide->SAPK_JNK activates Mitochondria Mitochondrial Damage Ceramide->Mitochondria induces Caspases Caspase Activation SAPK_JNK->Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Application Note and Protocol for C20:1 Ceramide Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[1] Alterations in the levels of specific ceramide species, such as C20:1 ceramide, have been implicated in various pathological conditions, making their accurate quantification in biological matrices like plasma essential for disease biomarker discovery and drug development. This document provides a detailed protocol for the sample preparation and quantification of C20:1 ceramide in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1]

Signaling Pathways of Ceramide Metabolism

Ceramides are central to sphingolipid metabolism and are generated through three primary pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[2][3][4] The de novo pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[2][4] Sphingomyelin hydrolysis, occurring in response to cellular stress, generates ceramide through the action of sphingomyelinases.[2][4] The salvage pathway recycles sphingosine (B13886) back into ceramide.[2][4] These pathways collectively regulate the cellular levels of ceramides, which in turn influence downstream signaling cascades involved in various physiological and pathological processes.

Ceramide Signaling Pathways cluster_de_novo De Novo Synthesis cluster_sphingomyelin Sphingomyelin Hydrolysis cluster_salvage Salvage Pathway cluster_downstream Downstream Signaling Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_PalmitoylCoA->Dihydroceramide CerS Ceramide_de_novo Ceramide Dihydroceramide->Ceramide_de_novo DES Ceramide_pool Cellular Ceramide Pool (including C20:1) Ceramide_de_novo->Ceramide_pool Sphingomyelin Sphingomyelin Ceramide_sm Ceramide Sphingomyelin->Ceramide_sm SMase Ceramide_sm->Ceramide_pool ComplexSphingolipids Complex Sphingolipids Sphingosine Sphingosine ComplexSphingolipids->Sphingosine Ceramide_salvage Ceramide Sphingosine->Ceramide_salvage CerS Ceramide_salvage->Ceramide_pool Apoptosis Apoptosis Ceramide_pool->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide_pool->CellCycleArrest Inflammation Inflammation Ceramide_pool->Inflammation

Caption: General overview of ceramide metabolism and signaling pathways.

Experimental Protocol: Quantification of C20:1 Ceramide in Plasma

This protocol details a liquid-liquid extraction (LLE) method for the isolation of ceramides from plasma, followed by analysis using LC-MS/MS. The use of a non-endogenous, odd-chain ceramide internal standard (IS) is recommended to correct for variability during sample preparation and analysis.[5][6]

Materials and Reagents
  • Plasma: Collected in EDTA- or citrate-anticoagulated tubes.

  • Internal Standard (IS): C17:0 Ceramide solution (1000 ng/mL in ethanol).[5]

  • Extraction Solvents: Chloroform (B151607), Methanol (LC-MS grade).[1][5]

  • Reconstitution Solvent: Methanol or a mixture of mobile phases.[1]

  • Water: HPLC grade.

  • Glass tubes with screw caps.

  • Vortex mixer.

  • Centrifuge.

  • Nitrogen evaporator.

  • Autosampler vials.

Sample Preparation Workflow

Sample Preparation Workflow Start Start: Plasma Sample (50 µL) Add_IS Add Internal Standard (e.g., C17:0 Ceramide) Start->Add_IS Add_Solvents Add Extraction Solvents (Chloroform:Methanol 1:2) Add_IS->Add_Solvents Vortex_1 Vortex Add_Solvents->Vortex_1 Phase_Separation Phase Separation: Add Chloroform and Water Vortex_1->Phase_Separation Vortex_2 Vortex Phase_Separation->Vortex_2 Centrifuge Centrifuge Vortex_2->Centrifuge Collect_Organic Collect Lower Organic Phase Centrifuge->Collect_Organic Evaporate Evaporate to Dryness (Nitrogen Stream) Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for C20:1 ceramide extraction from plasma.

Detailed Protocol
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of plasma into a screw-capped glass tube.[5]

  • Internal Standard Spiking: Add 50 µL of the C17:0 ceramide internal standard solution (50 ng) to each plasma sample.[5]

  • Protein Precipitation and Lipid Extraction:

    • Add 2 mL of a pre-chilled chloroform:methanol (1:2, v/v) mixture to each tube.[5]

    • Vortex vigorously for 2 minutes at 4°C.

  • Phase Separation:

    • Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.[5]

    • Vortex again for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Lipid Extraction:

    • Carefully collect the lower organic phase containing the lipids and transfer it to a clean tube.

    • Re-extract the remaining aqueous phase with an additional 1 mL of chloroform, vortex, and centrifuge as before.

    • Pool the organic phases.

  • Solvent Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

Instrumentation
  • A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic and Mass Spectrometric Conditions
ParameterSettingReference
Chromatographic Column C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm)[5]
Mobile Phase A Water with 0.1% formic acid[7]
Mobile Phase B Isopropanol with 0.1% formic acid[7]
Flow Rate 0.3 mL/min[8]
Injection Volume 10-25 µL[5]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Capillary Voltage 3.0 kV[1]
Source Temperature 120-150 °C[1]
Desolvation Temperature 350-600 °C[1]
Multiple Reaction Monitoring (MRM) Transitions

The quantification of C20:1 ceramide and the internal standard is performed using multiple reaction monitoring (MRM). The precursor and product ions for each analyte need to be optimized by direct infusion of standard solutions. A common product ion for ceramides is m/z 264, which results from the loss of the fatty acyl chain.[7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
C20:1 Ceramide To be determined empirically264.3
C17:0 Ceramide (IS) To be determined empirically264.3

Data Analysis and Quantification

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the C20:1 ceramide to the internal standard against the concentration of the C20:1 ceramide standards. A linear regression analysis is then used to determine the concentration of C20:1 ceramide in the plasma samples.

Method Validation Parameters

For clinical applications, the method should be validated according to FDA guidelines, assessing parameters such as:[9]

ParameterAcceptance Criteria
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 10
Linearity (r²) > 0.99
Precision (%CV) < 15%
Accuracy (%Bias) < 15%
Extraction Recovery > 85%
Stability > 85%
Carryover < 0.1%

Conclusion

This application note provides a comprehensive protocol for the robust and reliable quantification of C20:1 ceramide in human plasma. The described liquid-liquid extraction method, coupled with sensitive LC-MS/MS analysis, offers a valuable tool for researchers and clinicians investigating the role of specific ceramide species in health and disease. Adherence to proper validation procedures is crucial to ensure the accuracy and reproducibility of the results.

References

Revolutionizing Ceramide Profiling: A Validated LC-MS Method for High-Throughput Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including apoptosis, cell signaling, inflammation, and insulin (B600854) resistance.[1][2][3][4] The diverse biological functions of ceramides are often dependent on the specific acyl chain length, making the accurate and sensitive quantification of individual ceramide species crucial for understanding their roles in health and disease.[5][6] This application note presents a detailed, validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the comprehensive profiling of ceramides in biological samples. The described protocol offers high sensitivity, specificity, and throughput, making it an ideal tool for basic research, clinical biomarker discovery, and drug development.

Signaling Pathways Involving Ceramides

Ceramides are central hubs in sphingolipid metabolism and signaling. They can be generated through two primary pathways: the de novo synthesis pathway and the sphingomyelin (B164518) hydrolysis (or salvage) pathway.[1][5][7] The de novo pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydrosphingosine, which is then acylated to dihydroceramide (B1258172) and subsequently desaturated to form ceramide.[1][5][7] The sphingomyelin hydrolysis pathway involves the breakdown of sphingomyelin, a major component of cell membranes, by sphingomyelinases to generate ceramide.[3][8] Once produced, ceramides can activate or inhibit a variety of downstream signaling molecules, including protein kinases and phosphatases, to regulate cellular fate.[7][9]

Ceramide Synthesis and Major Signaling Pathways.

Experimental Protocol

This protocol outlines the key steps for the extraction and quantification of ceramides from biological matrices such as plasma, tissues, or cultured cells.

Sample Preparation (Lipid Extraction)

A modified Bligh and Dyer extraction method is employed for efficient lipid recovery.[10]

Materials:

  • Biological sample (e.g., 50 µL plasma, ~10 mg tissue homogenate, or 1x10^6 cells)

  • Internal Standard (IS) solution (e.g., C17:0 Ceramide)

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Ice bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • To the sample in a glass tube, add the internal standard.

  • Add 2 mL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex thoroughly for 5 minutes at 4°C.

  • Add 0.5 mL of chloroform and 0.5 mL of deionized water to induce phase separation.

  • Vortex again and centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate[11]

  • Mobile Phase B: Isopropanol:Acetonitrile (9:1, v/v) with 0.1% formic acid and 10 mM ammonium formate[11]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the ceramides based on their hydrophobicity.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 - 4.5 kV[10][12]

  • Cone Voltage: 30 - 40 V[10][11]

  • Source Temperature: 120 - 150 °C[10][11]

  • Desolvation Temperature: 350 - 600 °C[10][11]

  • Collision Gas: Argon

Experimental_Workflow Sample Biological Sample IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Lipid Extraction (Bligh & Dyer) IS_Spike->Extraction Drydown Dry Down Under Nitrogen Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

LC-MS/MS Workflow for Ceramide Profiling.

Quantitative Data Summary

The use of Multiple Reaction Monitoring (MRM) allows for the highly selective and sensitive quantification of individual ceramide species. The precursor ion is the protonated molecule [M+H]+, and a common product ion at m/z 264.3 is generated from the cleavage of the amide bond and loss of water, which is characteristic of the sphingoid backbone.[5][7]

Table 1: MRM Transitions for Common Ceramide Species

Ceramide SpeciesPrecursor Ion (m/z)Product Ion (m/z)
C14:0 Ceramide510.5264.3
C16:0 Ceramide538.5264.3
C17:0 Ceramide (IS)552.5264.3
C18:1 Ceramide564.5264.3
C18:0 Ceramide566.5264.3
C20:0 Ceramide594.6264.3
C22:0 Ceramide622.6264.3
C24:1 Ceramide648.6264.3
C24:0 Ceramide650.6264.3

Method Validation

The analytical method was validated for linearity, limit of quantification (LOQ), precision, accuracy, and recovery according to established guidelines.

Table 2: Method Validation Parameters

ParameterC16:0 CeramideC18:0 CeramideC24:0 Ceramide
Linear Range (ng/mL) 0.5 - 5000.5 - 5001.0 - 1000
Correlation (r²) > 0.995> 0.995> 0.994
LOQ (ng/mL) 0.50.51.0
Intra-day Precision (%CV) < 10%< 10%< 12%
Inter-day Precision (%CV) < 15%< 15%< 15%
Accuracy (% Bias) ± 15%± 15%± 15%
Recovery (%) 85 - 95%82 - 93%78 - 91%

Conclusion

This application note provides a robust and validated LC-MS method for the comprehensive profiling of ceramides in biological samples. The detailed protocol, from sample preparation to data acquisition, ensures reliable and reproducible results. The high sensitivity and specificity of this method make it a powerful tool for researchers and scientists investigating the intricate roles of ceramides in health and disease, and for professionals in the pharmaceutical industry engaged in biomarker discovery and drug development.

References

Application Notes and Protocols for the Quantitative Analysis of C20:1 Ceramide using C20:1 Ceramide-d7 for Mass Spectrometry Calibration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[1] The accurate quantification of specific ceramide species, such as C20:1 ceramide, is essential for understanding their physiological roles and their implications in various disease states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for analyzing lipids due to its high sensitivity and specificity.[1]

The use of a stable isotope-labeled internal standard (IS), such as C20:1 Ceramide-d7, is crucial for achieving accurate and precise quantification.[1][2] The internal standard, which is chemically identical to the analyte but has a different mass, is added at a known concentration to all samples, calibration standards, and quality controls. This corrects for variability that may occur during sample preparation, extraction, and ionization in the mass spectrometer, thereby ensuring robust and reliable results.[1]

This document provides a detailed protocol for the preparation of calibration standards using this compound and the subsequent analysis of C20:1 ceramide in biological samples by LC-MS/MS.

Experimental Protocols

  • Solvents: Chloroform (B151607), Methanol, Isopropanol (B130326), Acetonitrile, Water (all LC-MS grade)

  • Reagents: Formic acid, Ammonium formate

  • Standards:

    • C20:1 Ceramide (analyte)

    • This compound (internal standard)

  • Biological Matrix: Plasma, serum, or tissue homogenate

a. Primary Stock Solutions (1 mg/mL):

  • Prepare individual stock solutions of C20:1 Ceramide and this compound by dissolving 1 mg of each standard in 1 mL of a suitable solvent such as chloroform or a 1:1 (v/v) mixture of chloroform:methanol.[3][4] Store these solutions in glass vials at -20°C or -80°C.[3][4]

b. Working Stock Solutions:

  • Analyte Working Stock (e.g., 10 µg/mL): Dilute the C20:1 Ceramide primary stock solution with a solvent like isopropanol or ethanol.

  • Internal Standard Working Stock (e.g., 100 ng/mL): Prepare a fixed-concentration working solution of this compound in isopropanol. The optimal concentration should be determined based on the expected endogenous levels of the analyte and instrument sensitivity, but a concentration around 10 ng/mL is often a good starting point.[5]

c. Preparation of Calibration Curve Standards:

  • Perform serial dilutions of the analyte working stock solution to create a series of calibration standards.[4]

  • Each calibration standard should be spiked with the internal standard to achieve the same final concentration across all points. For example, mix 50 µL of each analyte dilution with 450 µL of the internal standard working stock solution.[5]

Data Presentation: Calibration Standard Concentrations

The following table provides an example of a calibration curve spanning a typical concentration range.

Calibration StandardConcentration of C20:1 Ceramide (ng/mL)Concentration of this compound (IS) (ng/mL)
Cal 1 (LLOQ)1.010.0
Cal 25.010.0
Cal 310.010.0
Cal 450.010.0
Cal 5100.010.0
Cal 6250.010.0
Cal 7500.010.0
Cal 8 (ULOQ)1000.010.0

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. Ranges can be adjusted based on experimental needs and instrument sensitivity. Calibration ranges from 1 to 500 ng/mL are common.[1]

This protocol is suitable for high-throughput analysis of plasma or serum samples.[6]

  • Aliquoting: Thaw frozen plasma or serum samples on ice. Aliquot 50 µL of each sample, quality control (QC), and blank matrix into a 96-well plate or microcentrifuge tubes.

  • Internal Standard Spiking: Add a fixed volume of the this compound internal standard working solution to every well/tube (except for blanks used to assess matrix interference). For example, add 450 µL of a 10 ng/mL IS solution.[5][7]

  • Protein Precipitation: The addition of the IS in a high volume of organic solvent (e.g., isopropanol) also serves to precipitate proteins.[8]

  • Incubation & Centrifugation: Vortex or shake the plate for 10-30 minutes.[5][7] Centrifuge at high speed (e.g., 9000 rpm or >3000 x g) for 10 minutes to pellet the precipitated proteins.[5][7]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[5]

The following are typical starting parameters and should be optimized for the specific instrument used.

Data Presentation: Recommended LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, <2 µm)[9]
Mobile Phase AWater with 0.1-0.2% Formic Acid[3][4]
Mobile Phase BAcetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1-0.2% Formic Acid[3][4]
Flow Rate0.3 mL/min[4][9]
GradientLinear gradient from ~50% B to 100% B over 3-5 min, hold at 100% B for 5-10 min, then re-equilibrate[3][4]
Injection Volume5-10 µL[9]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[1][4]
Scan TypeMultiple Reaction Monitoring (MRM)[1][4]
Capillary Voltage~3.0 kV[1]
Source Temperature120-150 °C[1]
Desolvation Temperature350-600 °C[1]
MRM TransitionsTo be determined by direct infusion of C20:1 Ceramide and this compound standards
  • Peak Integration: Integrate the chromatographic peaks for both the C20:1 Ceramide analyte and the this compound internal standard.

  • Calibration Curve Construction: For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area.[1] Plot these ratios against the known concentrations of the C20:1 Ceramide standards.

  • Regression Analysis: Apply a linear regression with appropriate weighting (e.g., 1/x or 1/x²) to generate a calibration curve.[10] The curve should have a coefficient of determination (R²) of >0.99.[2][11]

  • Quantification: Calculate the concentration of C20:1 Ceramide in the unknown samples by interpolating their peak area ratios using the regression equation from the calibration curve.[1][9]

Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis & Quantification sample Biological Sample (Plasma, Serum, etc.) spike_sample Spike Sample & Cal Standards with known amount of IS sample->spike_sample is This compound Internal Standard (IS) is->spike_sample cal_standards C20:1 Ceramide Calibration Standards cal_standards->spike_sample precip Protein Precipitation (e.g., with Isopropanol) spike_sample->precip centrifuge Centrifugation (to pellet proteins) precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data Peak Area Integration (Analyte & IS) lcms->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio curve Construct Calibration Curve (Ratio vs. Concentration) ratio->curve quant Quantify Analyte in Samples curve->quant

Caption: Experimental workflow for C20:1 ceramide quantification.

G cluster_input LC-MS/MS Data cluster_process Calibration Principle cluster_output Result A1 Analyte Peak Area (Variable) Ratio Calculate Ratio: Peak Area (Analyte) / Peak Area (IS) A1->Ratio IS1 Internal Standard Peak Area (Constant) IS1->Ratio Plot Plot Ratio vs. [Analyte] Ratio->Plot Regression Linear Regression y = mx + c R² > 0.99 Plot->Regression Quant Unknown Concentration Determined from its Peak Area Ratio Plot->Quant

Caption: Principle of internal standard calibration for quantification.

References

Application Notes and Protocols for C20:1 Ceramide-d7 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C20:1 Ceramide-d7 in cell culture experiments. The primary application of this deuterated lipid is as an internal standard for accurate quantification of endogenous C20:1 ceramide and other long-chain ceramides (B1148491) using mass spectrometry. Additionally, this document outlines the broader biological context of long-chain ceramides in cellular signaling and provides protocols for their delivery and analysis in cell culture systems.

Introduction to this compound

This compound is a deuterated analog of C20:1 ceramide, a monounsaturated long-chain sphingolipid. The incorporation of seven deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1][2][3] This allows for precise and accurate quantification of its non-deuterated counterpart in complex biological matrices like cell lysates.

Ceramides, in general, are bioactive lipids that play crucial roles in various cellular processes, including the regulation of cell growth, differentiation, senescence, and apoptosis.[4][5] Long-chain ceramides, such as C20:1 ceramide, are integral components of cellular membranes and are involved in signaling pathways that can influence cell fate.

Key Applications in Cell Culture

Internal Standard for Quantitative Lipidomics

The primary and most critical application of this compound in cell culture research is its use as an internal standard for the quantification of endogenous ceramide species by LC-MS/MS.[1][3] Due to its chemical similarity to endogenous ceramides, it co-elutes and ionizes similarly, effectively correcting for variations in sample preparation, extraction efficiency, and instrument response.[6]

Table 1: Typical Concentrations for this compound as an Internal Standard

ParameterRecommended Concentration Range
Spiking Concentration in Cell Lysate10 - 100 ng/mL
Final Concentration in Reconstituted Sample for LC-MS/MS1 - 10 ng/mL

Note: Optimal concentrations may vary depending on the specific cell type, extraction method, and instrument sensitivity. It is recommended to optimize the concentration for each experimental setup.

Tracer for Metabolic Fate Studies

While less common, deuterated ceramides can be used as tracers to follow the metabolic conversion of ceramides within the cell.[7] By treating cells with this compound, researchers can track its incorporation into other sphingolipids or its degradation products over time using mass spectrometry. This provides valuable insights into the dynamics of sphingolipid metabolism.

Biological Significance of Long-Chain Ceramides

Understanding the biological roles of long-chain ceramides is crucial when designing experiments. While this compound is primarily an analytical tool, the study of its endogenous counterpart is of significant interest.

  • Apoptosis Induction: Exogenous long-chain ceramides have been shown to induce apoptosis in various cell types.[8][9] This process can be mediated through both caspase-dependent and -independent pathways.[8]

  • Cell Cycle Arrest: Ceramides can inhibit cell proliferation by inducing cell cycle arrest, often at the G0/G1 phase.

  • Inflammatory Responses: Ceramides are implicated in inflammatory signaling pathways, often acting as second messengers.

Experimental Protocols

Protocol for Using this compound as an Internal Standard for LC-MS/MS Analysis of Cellular Ceramides

This protocol outlines the general steps for using this compound as an internal standard for the quantification of ceramides in cultured cells.

Workflow for Ceramide Quantification

A Cell Culture and Treatment B Cell Harvesting and Lysis A->B C Protein Quantification B->C E Spiking with this compound Internal Standard B->E Add Internal Standard during lysis or extraction D Lipid Extraction (e.g., Bligh-Dyer method) F Solvent Evaporation D->F E->D G Reconstitution in Injection Solvent F->G H LC-MS/MS Analysis G->H I Data Analysis and Quantification H->I A Prepare Ceramide Stock Solution (in Ethanol or DMSO) C Complex Ceramide with BSA A->C B Prepare BSA Solution (in serum-free medium) B->C D Add Ceramide-BSA Complex to Cell Culture C->D E Incubate for Desired Time D->E F Perform Downstream Assays (e.g., Apoptosis, Viability) E->F cluster_extracellular Extracellular Stress cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Stress Stress Stimuli (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase (SMase) Stress->SMase activates Ceramide Ceramide (e.g., C20:1 Ceramide) SMase->Ceramide generates JNK JNK/SAPK Pathway Ceramide->JNK activates PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates Caspases Caspase Activation JNK->Caspases Akt Akt (pro-survival) PP2A->Akt inhibits Akt->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis

References

C20:1 Ceramide-d7 solubility and preparation of stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of C20:1 Ceramide-d7 and comprehensive protocols for the preparation of stock solutions. These guidelines are intended to assist researchers in accurately preparing this deuterated lipid for use in a variety of applications, including mass spectrometry-based lipidomics and cell culture experiments.

Introduction to this compound

This compound is a deuterated analog of C20:1 ceramide, a monounsaturated long-chain ceramide. The incorporation of seven deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis of its non-deuterated counterpart by mass spectrometry.[1] Like other long-chain ceramides (B1148491), this compound is a highly hydrophobic and non-polar lipid, which dictates its solubility characteristics.

Solubility of this compound

Data Summary: Solubility of Structurally Similar Long-Chain Ceramides

CompoundSolventSolubility
C24:1 CeramideEthanol (B145695)~3 mg/mL[2]
C24:1 CeramideDimethylformamide (DMF)>5.5 mg/mL[2]
C24:1 CeramideDimethyl sulfoxide (B87167) (DMSO)<20 µg/mL[2]
C20:0 CeramideDimethylformamide (DMF)~0.15 mg/mL[3]
C6:0 CeramideEthanol, DMSO, DMF~20 mg/mL[4]

Note: The solubility of this compound is expected to be comparable to that of C24:1 Ceramide and likely higher than C20:0 Ceramide due to the presence of the monounsaturated acyl chain.

Preparation of Stock Solutions

The choice of solvent for preparing a stock solution of this compound will depend on the intended downstream application. For mass spectrometry, volatile organic solvents are preferred. For cell-based assays, a solvent that is miscible with culture media at low concentrations is necessary.

Protocol 1: Preparation of a 1 mg/mL Stock Solution for Mass Spectrometry

This protocol is suitable for preparing this compound as an internal standard for lipidomic analysis.

Materials:

  • This compound (solid powder)

  • Chloroform (B151607), HPLC grade

  • Glass vial with a PTFE-lined cap

  • Analytical balance

  • Pipettes

Procedure:

  • Weigh out the desired amount of this compound into a clean glass vial.

  • Add the appropriate volume of chloroform to achieve a final concentration of 1 mg/mL.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Store the stock solution at -20°C.

Protocol 2: Preparation of a 5 mM Stock Solution for General Use

This protocol provides a stock solution in a solvent mixture suitable for various applications.

Materials:

  • This compound (solid powder)

  • Methanol (B129727), HPLC grade

  • Chloroform, HPLC grade

  • Glass vial with a PTFE-lined cap

  • Analytical balance

  • Pipettes

Procedure:

  • Weigh out the desired amount of this compound into a clean glass vial.

  • Prepare a 1:1 (v/v) mixture of methanol and chloroform.

  • Add the appropriate volume of the methanol:chloroform mixture to achieve a final concentration of 5 mM.

  • Cap the vial tightly and vortex until the solid is completely dissolved.

  • Store the stock solution at -20°C.

Protocol 3: Preparation of a Stock Solution for Cell-Based Assays

This protocol is designed for introducing this compound into cell culture media. It is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity.

Materials:

  • This compound (solid powder)

  • Ethanol, 200 proof (absolute)

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Weigh out this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of absolute ethanol to create a concentrated stock solution (e.g., 1-5 mg/mL).

  • Vortex thoroughly to dissolve the ceramide. Gentle warming to 37°C may be necessary.

  • For cell treatment, dilute the stock solution into the cell culture medium. It is critical to ensure the final ethanol concentration is non-toxic to the cells (typically ≤ 0.1%).

  • A vehicle control (medium with the same final concentration of ethanol) should be included in the experiment.

Experimental Workflow Diagram

G Workflow for this compound Stock Solution Preparation cluster_materials Materials cluster_procedure Procedure cluster_application Application A This compound (solid) D Weigh Ceramide A->D B Organic Solvent (e.g., Chloroform, Ethanol) E Add Solvent B->E C Glass Vial / Microtube C->D D->E  to desired  concentration F Dissolve (Vortex/Warm) E->F I Store at -20°C F->I G Mass Spectrometry (Internal Standard) H Cell-Based Assays I->G I->H

Caption: Workflow for preparing this compound stock solutions.

Signaling Pathway Involvement of Ceramides

Ceramides are central signaling molecules involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence. The diagram below illustrates a simplified overview of ceramide's role in signaling pathways.

G Simplified Ceramide Signaling Pathways cluster_stimuli Stress Stimuli cluster_synthesis Ceramide Generation cluster_effects Downstream Effects cluster_outcomes Cellular Outcomes A TNF-α D Sphingomyelinase A->D B Fas Ligand B->D C Chemotherapy E De Novo Synthesis C->E F Ceramide D->F E->F G PP2A Activation F->G H Cathepsin D F->H I Protein Kinase Cζ F->I J Apoptosis G->J H->J K Cell Cycle Arrest I->K L Senescence I->L

Caption: Role of ceramide in key cellular signaling pathways.

References

Application Note: Absolute Quantification of Ceramides using C20:1 Ceramide-d7 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a central role in various cellular processes, including apoptosis, cell proliferation, and inflammation.[1][2][3] Dysregulation of ceramide metabolism has been implicated in numerous diseases such as insulin (B600854) resistance, cardiovascular disease, and cancer.[2][4][5] Consequently, the accurate and precise quantification of individual ceramide species in biological samples is crucial for understanding their physiological roles and for the development of novel therapeutic strategies.

This application note provides a detailed protocol for the absolute quantification of various ceramide species in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, C20:1 Ceramide-d7. The use of a deuterated internal standard is a robust method for correcting for matrix effects and variations in sample preparation and instrument response, thereby enabling accurate absolute quantification.[6][7]

Ceramide Signaling Pathways

Ceramides are synthesized and metabolized through several interconnected pathways, primarily the de novo synthesis pathway and the sphingomyelin (B164518) hydrolysis pathway.[1][2][8]

  • De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydroceramide, which is then desaturated to form ceramide.[2][4]

  • Sphingomyelin Hydrolysis: Sphingomyelin, a major component of cell membranes, can be hydrolyzed by sphingomyelinases to generate ceramide in response to various cellular stresses.[1][8]

Once generated, ceramides can activate or inhibit a variety of downstream signaling molecules, including protein kinases and phosphatases, to regulate cellular fate.[1][8]

Ceramide Signaling Pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects Sphingomyelin Sphingomyelin SMase Sphingomyelinase (Stress Signals) Sphingomyelin->SMase Serine Serine + Palmitoyl-CoA DeNovo De Novo Synthesis Serine->DeNovo SPT Ceramide Ceramide DeNovo->Ceramide Ceramide Synthase, Desaturase PP2A PP2A/PP1 Activation Ceramide->PP2A JNK JNK/MAPK Activation Ceramide->JNK PKC PKCζ Activation Ceramide->PKC Apoptosis Apoptosis PP2A->Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation InsulinResistance Insulin Resistance PKC->InsulinResistance SMase->Ceramide Hydrolysis

Figure 1: Simplified Ceramide Signaling Pathway.

Experimental Protocol

The following protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing for the absolute quantification of ceramides.

Materials and Reagents
  • Ceramide standards (e.g., C16:0, C18:0, C18:1, C24:0, C24:1 Ceramide)

  • This compound (Internal Standard, IS)

  • HPLC-grade solvents: Methanol, Isopropanol (IPA), Acetonitrile (ACN), Chloroform, Water

  • Formic acid and Ammonium formate

  • Biological matrix (e.g., plasma, serum, cell lysates)

Experimental Workflow

Experimental Workflow start Start: Biological Sample prep Sample Preparation (Spike with this compound) start->prep extract Lipid Extraction (e.g., Protein Precipitation or Folch) prep->extract dry Dry Down & Reconstitute extract->dry lcms LC-MS/MS Analysis dry->lcms data Data Acquisition (MRM Mode) lcms->data process Data Processing data->process integrate Peak Integration process->integrate curve Generate Calibration Curve integrate->curve quant Absolute Quantification curve->quant end End: Concentration Data quant->end

References

Application Notes and Protocols for C20:1 Ceramide LC-MS Data Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the software, tools, and protocols for the quantitative analysis of C20:1 ceramide using liquid chromatography-mass spectrometry (LC-MS). This document outlines experimental procedures, data processing workflows, and the biological significance of C20:1 ceramide.

Introduction to C20:1 Ceramide

Ceramides (B1148491) are a class of sphingolipids that play a crucial role as signaling molecules in various cellular processes, including apoptosis, cell cycle regulation, and cellular stress responses.[1][2] They are composed of a sphingosine (B13886) backbone N-acylated with a fatty acid. The length and saturation of the fatty acid chain determine the specific ceramide species and can influence its biological function. C20:1 ceramide is a very-long-chain monounsaturated ceramide. The analysis of specific ceramide species like C20:1 is critical for understanding their distinct roles in health and disease.

Experimental Protocols for C20:1 Ceramide Quantification

A robust and validated LC-MS/MS method is essential for the accurate quantification of C20:1 ceramide in biological samples.[3][4] The following protocol is a widely used method that can be adapted for C20:1 ceramide analysis.

Sample Preparation (Lipid Extraction)

The Bligh and Dyer method is a common and effective procedure for extracting lipids from biological matrices.[3]

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Chloroform

  • Methanol

  • Deionized water

  • Internal Standard (IS): C17:0 Ceramide or another odd-chain ceramide not naturally present in the sample.

Protocol:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

  • Add a known amount of the internal standard (e.g., 50 pmol of C17:0 ceramide).

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.

  • Add 125 µL of chloroform. Vortex for 1 minute.

  • Add 125 µL of deionized water. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol).

Liquid Chromatography (LC)

Reverse-phase chromatography is typically used to separate different ceramide species based on their hydrophobicity.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 55°C
Gradient 0-2 min: 35% B; 2-12 min: 35-100% B; 12-15 min: 100% B; 15.1-18 min: 35% B
Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transition for C20:1 Ceramide:

The specific MRM transition for C20:1 ceramide (d18:1/20:1) would be the precursor ion mass-to-charge ratio (m/z) to a characteristic product ion m/z. The precursor ion is the protonated molecule [M+H]⁺. A common product ion for ceramides is m/z 264.2, which corresponds to the sphingosine backbone after the loss of the fatty acyl chain and water.[3][5]

  • Precursor Ion [M+H]⁺ for C20:1 Ceramide (C38H73NO3): 592.56

  • Product Ion: 264.2

  • MRM Transition: m/z 592.6 → 264.2

Software and Tools for Data Processing

Several software packages are available for processing LC-MS data for lipidomics, including vendor-specific software and open-source platforms.

Table 3: Software for C20:1 Ceramide LC-MS Data Processing

SoftwareKey FeaturesApplication to C20:1 Ceramide Data
MS-DIAL Open-source software for untargeted and targeted data analysis. Supports deconvolution of data-independent acquisition (DIA) data.[6][7]Peak detection, alignment, and identification of C20:1 ceramide against spectral libraries. Can be used for both qualitative and quantitative analysis.[8][9]
Lipid Annotator (Agilent) Software for targeted and untargeted lipidomics data analysis. Uses an in-silico MS/MS library for lipid identification.[10][11]Annotation of C20:1 ceramide based on accurate mass and fragmentation patterns.
Vendor Software (e.g., MassLynx, Xcalibur) Instrument control, data acquisition, and basic data processing (e.g., peak integration).Used for setting up the LC-MS method, acquiring the data, and performing initial peak integration for C20:1 ceramide and the internal standard.

Data Processing Workflow

The following workflow outlines the steps for processing C20:1 ceramide LC-MS data.

LC-MS Data Processing Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Data Analysis LC-MS/MS Analysis LC-MS/MS Analysis Peak Detection\nand Integration Peak Detection and Integration LC-MS/MS Analysis->Peak Detection\nand Integration Retention Time\nAlignment Retention Time Alignment Peak Detection\nand Integration->Retention Time\nAlignment Lipid\nIdentification Lipid Identification Retention Time\nAlignment->Lipid\nIdentification Quantification Quantification Lipid\nIdentification->Quantification Statistical\nAnalysis Statistical Analysis Quantification->Statistical\nAnalysis Pathway\nAnalysis Pathway Analysis Statistical\nAnalysis->Pathway\nAnalysis

LC-MS Data Processing Workflow

Step-by-Step Workflow:

  • Data Acquisition: Acquire raw LC-MS/MS data using the instrument vendor's software.

  • Peak Detection and Integration: Use software like MS-DIAL or the vendor's software to detect and integrate the chromatographic peaks for the C20:1 ceramide MRM transition and the internal standard.

  • Retention Time Alignment: If analyzing multiple samples, align the retention times to correct for any chromatographic shifts.

  • Lipid Identification: Confirm the identity of C20:1 ceramide by matching its retention time and fragmentation pattern with that of a known standard or by using lipidomics software with spectral libraries (e.g., Lipid Annotator, MS-DIAL).[6][10]

  • Quantification: Calculate the concentration of C20:1 ceramide in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a C20:1 ceramide standard.

Quantitative Data Summary

While specific concentrations of C20:1 ceramide can vary significantly depending on the biological matrix, species, and physiological state, the following table provides a representative range for very-long-chain ceramides in human plasma.

Table 4: Representative Concentrations of Very-Long-Chain Ceramides in Human Plasma

Ceramide SpeciesConcentration Range (ng/mL)Reference
C20:0 Ceramide10 - 50[3]
C22:0 Ceramide20 - 100[3]
C24:0 Ceramide50 - 200[3]
C24:1 Ceramide30 - 150[3]

Note: These values are for illustrative purposes. Accurate quantification requires the generation of a standard curve for C20:1 ceramide.

C20:1 Ceramide Signaling Pathways

Ceramides, including very-long-chain species, are integral to various signaling pathways, most notably in the regulation of apoptosis and the cell cycle.[1][12]

Role in Apoptosis

Ceramides can induce apoptosis through multiple mechanisms, including the activation of protein phosphatases, regulation of Bcl-2 family proteins, and the formation of ceramide-rich membrane platforms that facilitate the clustering of death receptors.[13][14][15]

Ceramide-Mediated Apoptosis Stress Stimuli Stress Stimuli C20:1 Ceramide C20:1 Ceramide Stress Stimuli->C20:1 Ceramide Mitochondria Mitochondria C20:1 Ceramide->Mitochondria Caspase Activation Caspase Activation Mitochondria->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Ceramide-Mediated Apoptosis Pathway
Role in Cell Cycle Regulation

Ceramides have been shown to induce cell cycle arrest, primarily at the G0/G1 and G2/M checkpoints. This is often mediated through the activation of protein phosphatases that dephosphorylate key cell cycle regulators like Retinoblastoma protein (Rb).[12]

Ceramide and Cell Cycle Regulation C20:1 Ceramide C20:1 Ceramide Protein Phosphatase\nActivation Protein Phosphatase Activation C20:1 Ceramide->Protein Phosphatase\nActivation Rb Dephosphorylation Rb Dephosphorylation Protein Phosphatase\nActivation->Rb Dephosphorylation Cell Cycle Arrest\n(G0/G1) Cell Cycle Arrest (G0/G1) Rb Dephosphorylation->Cell Cycle Arrest\n(G0/G1)

Ceramide in Cell Cycle Regulation

Conclusion

The accurate and precise quantification of C20:1 ceramide is crucial for elucidating its specific roles in cellular signaling and disease pathogenesis. The protocols and workflows described in these application notes provide a comprehensive framework for researchers to process and analyze C20:1 ceramide LC-MS data. The use of appropriate software tools and a thorough understanding of the underlying biological pathways will enable a deeper insight into the significance of this very-long-chain ceramide.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC Gradient for C20:1 Ceramide Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the separation of C20:1 ceramide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Troubleshooting Guides

This section addresses specific issues you may encounter during the separation of C20:1 ceramide isomers.

Issue 1: Poor Resolution or Co-elution of C20:1 Ceramide Isomers

Question: My C20:1 ceramide isomers are not separating and are appearing as a single peak or as poorly resolved shoulders. How can I improve the separation?

Answer:

Achieving baseline separation of C20:1 ceramide isomers, which can include geometric (cis/trans) and positional isomers of the double bond in the C20:1 acyl chain, requires careful optimization of the LC method. Here are several factors to consider:

  • Column Chemistry:

    • Reversed-Phase Columns: C18 and C30 columns are commonly used for separating lipid isomers. C30 columns, with their higher carbon content, can offer superior shape selectivity for geometric isomers. Phenyl-hexyl columns can also provide alternative selectivity through π-π interactions with the double bonds in your analytes.

    • Normal-Phase Columns: While less common for isomer separation based on the fatty acyl chain, normal-phase chromatography can be effective in separating ceramide classes based on head group polarity.[1]

  • Mobile Phase Composition:

    • Organic Solvents: The choice and ratio of organic solvents in your mobile phase are critical. Acetonitrile, methanol, and isopropanol (B130326) are common choices. Modifying the solvent strength can significantly impact retention and selectivity.

    • Additives: Small amounts of additives can improve peak shape and resolution. Formic acid (0.1%) and ammonium (B1175870) formate (B1220265) (5-10 mM) are frequently used to enhance ionization in mass spectrometry and improve chromatography.[2][3]

  • Gradient Profile:

    • Shallow Gradients: A slow, shallow gradient is often necessary to resolve closely eluting isomers. Increasing the gradient time allows for more interaction with the stationary phase, which can enhance separation.

    • Isocratic Segments: Introducing isocratic holds at specific points in the gradient can also help to improve the resolution of critical pairs.

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although this will also increase the run time.

Experimental Protocol: Starting Point for Reversed-Phase Separation of C20:1 Ceramide Isomers

This protocol is a recommended starting point based on established methods for separating similar lipid isomers.

Parameter Recommendation
Column C18 or C30, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate
Gradient Start with a high percentage of A (e.g., 80%) and a shallow gradient to a high percentage of B over 20-30 minutes.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40-50 °C
Injection Volume 1-5 µL

Issue 2: Peak Splitting

Question: I am observing split peaks for my C20:1 ceramide isomer standards. What could be the cause and how can I fix it?

Answer:

Peak splitting can arise from several factors, both chemical and mechanical.[4][5][6]

  • Sample Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger (less polar in reversed-phase) than your initial mobile phase can cause peak distortion and splitting.[4]

    • Solution: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition, or in a weaker solvent.

  • Column Contamination or Voids: A blockage in the column frit or the formation of a void at the head of the column can disrupt the sample flow path and lead to split peaks.[5][7]

    • Solution: First, try reversing and flushing the column. If this does not resolve the issue, the column may need to be replaced. Using a guard column can help protect your analytical column.[4]

  • Co-elution of Isomers: What appears to be a split peak might actually be the partial separation of two closely eluting isomers.

    • Solution: To confirm this, try injecting a smaller amount of your standard. If the two peaks become more distinct, you are likely dealing with co-elution. In this case, refer to the recommendations for improving resolution in Issue 1 .[4]

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of your analyte, it can exist in multiple ionization states, leading to peak splitting.[4]

    • Solution: Although ceramides (B1148491) are not strongly acidic or basic, mobile phase additives can influence their charge state. Ensure consistent pH by using buffered mobile phases.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chromatography for separating C20:1 ceramide isomers, reversed-phase or normal-phase?

A1: Reversed-phase liquid chromatography (RPLC) is generally the preferred method for separating ceramide isomers that differ in their fatty acyl chains, such as positional or geometric C20:1 isomers.[8] RPLC separates molecules based on hydrophobicity, and the subtle differences in the shape and polarity of these isomers can be exploited with the right column and mobile phase. Normal-phase liquid chromatography (NPLC) is more suitable for separating ceramide classes with different polar head groups.[9]

Q2: How does column temperature affect the separation of C20:1 ceramide isomers?

A2: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. However, for isomer separations, temperature can also affect selectivity. It is an important parameter to optimize. A good starting point is typically between 40-50 °C.

Q3: Can I use the same LC method for both quantification and identification of C20:1 ceramide isomers?

A3: Yes, a well-optimized LC-MS/MS method can be used for both identification and quantification. Identification is typically achieved through a combination of retention time and specific fragmentation patterns (MRM transitions) in the mass spectrometer. Quantification is then performed by integrating the peak area of these specific transitions.

Q4: What are some key considerations for sample preparation to ensure good chromatographic results?

A4: Proper sample preparation is crucial to avoid issues like column clogging and matrix effects. A common method involves lipid extraction using a modified Bligh and Dyer or Folch method, followed by drying and resuspending the lipid extract in a solvent compatible with your initial LC mobile phase.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample extraction Lipid Extraction (e.g., Folch) sample->extraction reconstitution Reconstitution in Injection Solvent extraction->reconstitution lc_separation LC Separation (Gradient Optimization) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for the analysis of C20:1 ceramide isomers.

troubleshooting_tree cluster_gradient Gradient Optimization cluster_column Column Selection cluster_mobile_phase Mobile Phase start Poor Separation of C20:1 Isomers gradient_check Is the gradient shallow enough? start->gradient_check modify_gradient Decrease slope / Increase time gradient_check->modify_gradient No column_check Is column chemistry optimal? gradient_check->column_check Yes try_c30 Consider C30 or Phenyl-Hexyl column_check->try_c30 No mp_check Are mobile phase additives used? column_check->mp_check Yes mp_check->start Yes, issue persists add_acid Add Formic Acid / Ammonium Formate mp_check->add_acid No

Caption: Troubleshooting decision tree for poor isomer separation.

References

Troubleshooting matrix effects for ceramide analysis in tissue samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects during ceramide analysis in tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact ceramide analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix. In ceramide analysis of tissue samples, these effects, primarily ion suppression, can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1][2] The primary culprits are often phospholipids (B1166683), which are highly abundant in tissue extracts and can interfere with the ionization of ceramides (B1148491) in the mass spectrometer source.[1][3]

Q2: How can I determine if my ceramide analysis is affected by matrix effects?

A2: A standard method to assess matrix effects is the post-extraction spike experiment.[2][4] This involves comparing the peak area of a ceramide standard spiked into a blank matrix extract (a sample processed without the analyte) with the peak area of the same standard in a pure solvent.

The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100 [4]

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

Troubleshooting Guide

Problem: I am observing significant ion suppression and high variability in my ceramide measurements.

This is a common issue in tissue sample analysis, often stemming from inadequate sample cleanup and the resulting matrix effects. Below are potential solutions categorized by different stages of the analytical workflow.

Solution 1: Optimize Sample Preparation to Remove Interferences

Effective sample preparation is the most critical step in minimizing matrix effects.[5] The goal is to remove interfering components, such as phospholipids, while efficiently extracting the target ceramides.

Experimental Protocol: Comparison of Sample Preparation Techniques

This protocol outlines three common extraction methods. The choice of method will depend on the required level of sample purity and throughput.

1. Protein Precipitation (PPT)

  • Description: A rapid method for removing proteins.[1]

  • Protocol:

    • Homogenize tissue samples in an appropriate buffer.

    • Add a cold protein precipitation solvent (e.g., methanol (B129727), acetonitrile) to the homogenate in a 1:3 ratio (sample:solvent).

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Collect the supernatant containing the ceramides for analysis.

  • Consideration: While fast, PPT may not sufficiently remove phospholipids, which can still cause significant matrix effects.[1][3]

2. Liquid-Liquid Extraction (LLE)

  • Description: A technique that separates compounds based on their differential solubility in two immiscible liquid phases.[1][5] The Bligh and Dyer method is a classic LLE for lipid extraction.[6][7]

  • Protocol (Modified Bligh and Dyer):

    • To the tissue homogenate, add a chloroform (B151607):methanol mixture (1:2, v/v).[6]

    • Vortex thoroughly at 4°C.

    • Add chloroform and water to induce phase separation.[6]

    • Centrifuge to separate the layers.

    • Collect the lower organic phase, which contains the lipids (including ceramides).

    • Evaporate the solvent under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

3. Solid-Phase Extraction (SPE)

  • Description: A highly effective method for sample cleanup that separates components based on their physical and chemical properties as they pass through a solid sorbent.[1]

  • Protocol:

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or reverse-phase cartridge) with methanol, followed by water.[4]

    • Load the supernatant from a protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.[4]

    • Elute the ceramides with a stronger organic solvent (e.g., methanol or acetonitrile).[4]

    • Dry the eluate and reconstitute for analysis.

Quantitative Data Summary: Extraction Method Performance

The following table summarizes typical recovery rates for ceramides using different extraction methods from various tissue types.

Extraction MethodTissue TypeCeramide Recovery Rate (%)Reference
Bligh and Dyer (LLE)Human Plasma78 - 91[6][7]
Bligh and Dyer (LLE)Rat Liver70 - 99[6][7]
Bligh and Dyer (LLE)Rat Muscle71 - 95[6][7]

Workflow for Sample Preparation

Sample Preparation Workflow cluster_0 Sample Preparation Tissue Tissue Sample Homogenate Homogenization Tissue->Homogenate PPT Protein Precipitation (PPT) Homogenate->PPT Fast, less clean LLE Liquid-Liquid Extraction (LLE) Homogenate->LLE Good Purity SPE Solid-Phase Extraction (SPE) Homogenate->SPE High Purity Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Caption: Overview of sample preparation workflows for ceramide analysis.

Solution 2: Utilize Stable Isotope-Labeled Internal Standards (SIL-IS)

The use of a stable isotope-labeled internal standard is a highly effective strategy to correct for matrix effects and variability during sample preparation.[6][8][9]

  • Rationale: A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H).[9][10] It co-elutes with the target ceramide and experiences the same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved.[4]

  • Procedure: The SIL-IS should be added to the sample at the very beginning of the extraction process to account for analyte loss during all subsequent steps.[4] A common choice is a C17:0 or other odd-chain ceramide, as they are not naturally abundant.[6][7]

Workflow for Using SIL-IS

SIL_IS_Workflow Start Tissue Sample Add_IS Add Stable Isotope-Labeled Internal Standard (SIL-IS) Start->Add_IS Extraction Sample Extraction (LLE, SPE, etc.) Add_IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quant Quantification (Ratio of Analyte to IS) LC_MS->Quant

Caption: Workflow incorporating a stable isotope-labeled internal standard.

Solution 3: Optimize Chromatographic Conditions

Improving the separation of ceramides from matrix components can significantly reduce ion suppression.

  • Recommendations:

    • Gradient Modification: Adjust the mobile phase gradient to increase the separation between your target ceramides and the bulk of the phospholipids, which typically elute in a broad peak.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, C8) to achieve better resolution.

    • Flow Rate: Optimizing the flow rate can improve peak shape and separation.

Solution 4: Sample Dilution

If the concentration of your ceramides is sufficiently high, diluting the final extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[4] This is a simple approach but may not be feasible for low-abundance ceramides.[4]

Ceramide Signaling Pathway

Understanding the biological context of ceramides is crucial for interpreting experimental results. The following diagram provides a simplified overview of the central role of ceramides in sphingolipid metabolism and signaling.

Ceramide_Signaling Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Ceramide_1P Ceramide-1-Phosphate Ceramide->Ceramide_1P Ceramide Kinase Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Inflammation Inflammation Ceramide->Inflammation Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Sphingomyelinase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase

Caption: Simplified ceramide signaling and metabolism pathway.

References

Technical Support Center: C20:1 Ceramide-d7 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of C20:1 Ceramide-d7. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their mass spectrometry experiments for this deuterated lipid standard.

Frequently Asked Questions (FAQs)

Q1: I am observing a weak or no signal for this compound. What are the initial troubleshooting steps?

A1: A weak or absent signal can stem from several factors. Begin by systematically checking the following:

  • Sample Preparation: Ensure your lipid extraction was efficient. Methods like the Bligh-Dyer or Folch extraction are robust for ceramides (B1148491). Confirm that the final extract was properly dried down and reconstituted in a solvent compatible with your LC-MS system (e.g., methanol, ethanol, or the initial mobile phase).

  • Instrument Settings: Verify that the mass spectrometer is operating in the correct ionization mode. For ceramides, positive electrospray ionization (ESI+) is most common, targeting the [M+H]⁺ ion.

  • Standard Integrity: Confirm the concentration and integrity of your this compound standard. Ensure it has been stored correctly, typically at -20°C in a suitable solvent like chloroform:methanol.[1]

  • Contamination: High background noise from contamination can mask your signal.[2] Ensure you are using high-purity solvents and clean sample vials. Running blank injections between samples can help identify carryover.[3]

Q2: Which adducts should I be looking for when analyzing this compound in positive ion mode?

A2: In positive ion mode using electrospray ionization (ESI), ceramides most commonly form protonated molecules, [M+H]⁺.[4] The ionization typically occurs at the carbonyl oxygen of the amide linkage.[5] While other adducts like sodium [M+Na]⁺ or potassium [M+K]⁺ can form, especially if there are contaminants in the sample or mobile phase, the protonated molecule is generally the most abundant and preferred for quantification. The molecular weight of this compound is approximately 599.03 g/mol , so you should be looking for an m/z around 600.04 for the [M+H]⁺ ion.[6]

Q3: Can I use negative ion mode for this compound analysis?

A3: While positive ion mode is more common for ceramides, negative ion mode can also be effective. In negative mode, you would typically look for the deprotonated molecule [M-H]⁻. Some studies suggest that negative mode can offer advantages in certain instances, such as reduced in-source dehydration.[5] However, optimization of source parameters will be necessary.

Q4: What are the recommended mobile phases for LC-MS analysis of ceramides?

A4: Reversed-phase liquid chromatography is standard for ceramide analysis. A common mobile phase setup includes:

  • Mobile Phase A: Water with an additive to improve ionization, such as 0.1% or 0.2% formic acid or 10 mM ammonium (B1175870) bicarbonate.[7][8]

  • Mobile Phase B: An organic solvent mixture, often acetonitrile/isopropanol (B130326) (e.g., 60:40 v/v or 90:10 v/v) or methanol/isopropanol, also containing an additive like 0.1% or 0.2% formic acid or 10 mM ammonium bicarbonate.[1][7][8]

The use of isopropanol in the organic phase can enhance the elution of very long-chain lipids.[9]

Troubleshooting Guides

Guide 1: Low Signal Intensity

If you are experiencing low signal intensity for this compound, follow this troubleshooting workflow:

LowSignalTroubleshooting Start Low Signal for this compound CheckStandard Verify Standard Integrity (Concentration, Storage, Age) Start->CheckStandard CheckSamplePrep Review Sample Preparation (Extraction, Reconstitution) CheckStandard->CheckSamplePrep Standard OK CheckLC Optimize LC Conditions (Mobile Phase, Gradient, Column) CheckSamplePrep->CheckLC Prep OK CheckMS Optimize MS Parameters (Ionization Mode, Voltages, Temperatures) CheckLC->CheckMS LC OK CheckContamination Investigate Contamination (Blanks, Solvent Purity) CheckMS->CheckContamination MS OK Resolved Signal Improved CheckContamination->Resolved Contamination Low IonizationPathways Ceramide This compound (Neutral Molecule) ESI Electrospray Ionization (Positive Mode) Ceramide->ESI Protonated [M+H]⁺ (Protonated Ion) Sodium [M+Na]⁺ (Sodium Adduct) ESI->Protonated + H⁺ ESI->Sodium + Na⁺ (if present)

References

Preventing degradation of C20:1 Ceramide-d7 during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C20:1 Ceramide-d7 Analysis

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A: The degradation of this compound, like other ceramides (B1148491), is primarily caused by two factors:

  • Enzymatic Degradation: The most significant threat is hydrolysis by endogenous ceramidases, which are enzymes that break down ceramides into sphingosine (B13886) and a free fatty acid.[1][2][3] This activity can persist after sample collection if not properly managed.

  • Chemical Degradation: Ceramides are susceptible to chemical breakdown under adverse conditions. Key factors include exposure to extreme pH (both highly acidic and alkaline), high temperatures, and oxidation.[4][5][6] The monounsaturated (20:1) fatty acid chain in this compound is particularly vulnerable to oxidation at its double bond.

Q2: What is the optimal pH range to maintain the stability of this compound?

A: Ceramides are most stable within a pH range of 4.5 to 6.5.[4][6] Exposure to highly acidic or alkaline environments during extraction or processing can degrade the amide linkage, leading to inaccurate quantification. It is crucial to control the pH of all aqueous buffers and solutions used throughout the sample preparation workflow.

Q3: How should I collect and store biological samples to prevent pre-analysis degradation?

A: Proper collection and storage are critical first steps. To inhibit endogenous enzymatic activity, biological tissues should be snap-frozen in liquid nitrogen immediately after collection. For blood samples, collection in tubes containing an ion chelator like EDTA is recommended to deactivate certain enzymes, followed by immediate centrifugation to separate plasma.[7] All samples should be stored at -80°C until analysis to ensure long-term stability.

Q4: What are the recommended storage conditions for lipid extracts containing this compound?

A: Lipid extracts are prone to degradation from light and air exposure.[5] They should be stored in amber glass vials to protect from light. To prevent oxidation, the solvent should be evaporated under a stream of inert gas (e.g., nitrogen or argon), and the dried extract should be stored at -80°C. For intermediate storage, keeping extracts on ice is essential.

Q5: Why is the unsaturated acyl chain of this compound a special concern?

A: The single double bond in the C20:1 acyl chain is a reactive site susceptible to oxidation. This can be initiated by exposure to air (oxygen), light, or certain metal ions. Oxidation can alter the mass of the molecule, leading to a loss of signal for the target analyte and the formation of interfering byproducts. Using antioxidants (like BHT) in the extraction solvent and minimizing exposure to air and light are key preventative measures.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during the sample preparation workflow for this compound analysis.

Problem: Low or No Signal of this compound in LC-MS/MS Analysis

Low recovery of your internal standard is a critical issue that compromises the accuracy of quantification for your endogenous ceramides. The following logic tree can help diagnose the potential cause.

Troubleshooting_LowSignal Start Low or No Signal of This compound Cause1 Possible Cause: Enzymatic Degradation Start->Cause1 Cause2 Possible Cause: Chemical Degradation Start->Cause2 Cause3 Possible Cause: Inefficient Extraction Start->Cause3 Cause4 Possible Cause: Physical Sample Loss Start->Cause4 Sol1 Solution: - Work on ice at all times. - Add extraction solvent promptly to denature enzymes. - Consider ceramidase inhibitors if necessary. Cause1->Sol1 Sol2 Solution: - Ensure all buffers are pH 4.5-6.5. - Avoid heating during solvent evaporation. - Add antioxidant (e.g., BHT) to solvent. - Protect samples from light with amber vials. Cause2->Sol2 Sol3 Solution: - Verify solvent ratios (e.g., Bligh & Dyer). - Ensure complete tissue homogenization. - Allow adequate time for phase separation. Cause3->Sol3 Sol4 Solution: - Use low-binding tubes/vials. - Be cautious during phase transfers. - Evaporate solvent gently to avoid aerosoling. Cause4->Sol4

Caption: Troubleshooting logic for low this compound signal.

Problem: High Variability in this compound Signal Between Replicates

Inconsistent results across replicates suggest a lack of precision in the sample preparation protocol.

  • Possible Cause A: Inconsistent Homogenization

    • Solution: Ensure that the tissue-to-solvent ratio is consistent for all samples and that the duration and intensity of homogenization are uniform. Incompletely homogenized tissue will lead to variable extraction efficiency.

  • Possible Cause B: Temperature Fluctuations

    • Solution: Keep all samples in an ice bath throughout the procedure. Allowing some samples to warm more than others can lead to differential rates of enzymatic degradation, introducing variability.

  • Possible Cause C: Inconsistent Incubation/Extraction Times

    • Solution: Standardize the timing for all steps, particularly the duration of solvent extraction and phase separation. Process samples in manageable batches to ensure each sample is treated identically.

  • Possible Cause D: Issues with Solvent Evaporation

    • Solution: Use a consistent method and temperature for solvent evaporation. Over-drying can make the lipid film difficult to reconstitute, while residual solvent can interfere with chromatographic separation.

Quantitative Data Summary

The recovery of ceramides during extraction is a key indicator of sample preparation success. While specific data for this compound is limited, published methods for similar long-chain ceramides provide a reliable benchmark.

Biological MatrixExtraction MethodTypical Recovery RateReference
Human PlasmaBligh & Dyer with silica (B1680970) gel chromatography78 – 91%[7][9]
Rat Liver TissueBligh & Dyer Extraction70 – 99%[7][9]
Rat Muscle TissueBligh & Dyer Extraction71 – 95%[7][9]

Table 1: Reported recovery rates for long-chain ceramides from various biological matrices using established protocols.

Experimental Protocols & Workflows

Recommended Protocol: Lipid Extraction from Tissue Samples

This protocol is based on the widely used Bligh and Dyer method, optimized to minimize degradation of this compound.[7][9]

Materials:

  • Homogenizer (bead beater or probe sonicator)

  • Ice bucket

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge (capable of 4°C)

  • Solvent evaporator (e.g., nitrogen stream)

  • Internal Standard: this compound stock solution in ethanol

  • Extraction Solvents: HPLC-grade Chloroform (B151607), Methanol (B129727), Water

  • Optional: 0.01% Butylated hydroxytoluene (BHT) as an antioxidant in organic solvents

Procedure:

  • Sample Preparation: Weigh 20-50 mg of frozen tissue in a pre-chilled homogenization tube. Keep the tube on ice.

  • Internal Standard Spiking: Add a known amount of this compound internal standard to the tissue.

  • Homogenization: Add 1 mL of ice-cold methanol and homogenize thoroughly until no visible tissue fragments remain. Perform this step on ice.

  • Lipid Extraction (Monophasic): Add 0.5 mL of chloroform to the homogenate. Vortex vigorously for 2 minutes. Add 0.4 mL of water and vortex again for 2 minutes. The mixture should appear as a single cloudy phase. Let it sit on ice for 10 minutes.

  • Phase Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a middle protein disk, and a lower organic layer containing the lipids.

  • Lipid Collection: Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a clean amber glass tube. Be cautious not to disturb the protein layer.

  • Re-extraction (Optional but Recommended): Add another 1 mL of chloroform to the remaining aqueous/protein layers, vortex for 2 minutes, and centrifuge again. Collect the lower organic layer and pool it with the first extract.

  • Solvent Evaporation: Dry the pooled organic extract under a gentle stream of nitrogen gas. Avoid heating the sample.

  • Reconstitution: Reconstitute the dried lipid film in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., Acetonitrile/Isopropanol).

  • Storage: If not analyzing immediately, cap the vial tightly and store at -80°C.

Workflow_SamplePrep Start 1. Weigh Frozen Tissue (On Ice) Spike 2. Spike with This compound IS Start->Spike Homogenize 3. Homogenize in Methanol (Critical: Keep Cold) Spike->Homogenize Extract 4. Add Chloroform & Water (Bligh & Dyer) Homogenize->Extract Centrifuge 5. Centrifuge at 4°C (Phase Separation) Extract->Centrifuge Collect 6. Collect Lower Organic Layer (Avoid Protein Layer) Centrifuge->Collect Dry 7. Evaporate Solvent (Under Nitrogen, No Heat) Collect->Dry Reconstitute 8. Reconstitute in LC Mobile Phase Dry->Reconstitute Analyze 9. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Recommended workflow for this compound extraction.

Ceramide Degradation Pathways

Understanding the primary degradation pathways is key to preventing them. The diagram below illustrates the main enzymatic and chemical threats to this compound integrity.

Degradation_Pathways Ceramide This compound Sphingosine Sphingosine-d7 Ceramide->Sphingosine Amide Bond Cleavage FattyAcid C20:1 Fatty Acid Ceramide->FattyAcid Amide Bond Cleavage OxidizedCer Oxidized Products Ceramide->OxidizedCer Double Bond Attack Enzyme Ceramidase (Enzymatic Hydrolysis) Enzyme->Ceramide Oxidation Oxidation (Air, Light, Heat) Oxidation->Ceramide

References

Technical Support Center: Optimizing Long-Chain Ceramide Analysis in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor peak shape for long-chain ceramides (B1148491) in chromatography.

Troubleshooting Guide: Addressing Poor Peak Shape

Poor peak shape, such as tailing or broadening, can significantly compromise the accuracy and resolution of your chromatographic analysis of long-chain ceramides. This guide provides a systematic approach to identifying and resolving these common issues.

Question: Why are my long-chain ceramide peaks tailing?

Answer:

Peak tailing for long-chain ceramides is often caused by secondary interactions between the analyte and the stationary phase, or other issues within your HPLC system. Here are the common culprits and their solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the polar head groups of ceramides, leading to tailing.[1][2]

    • Solution: Add mobile phase modifiers to mask these interactions. Common additives include weak acids like 0.1% formic acid or acetic acid to suppress silanol ionization, and volatile salts such as 5-10 mM ammonium (B1175870) formate (B1220265) or ammonium acetate.[1][3] A slightly acidic mobile phase (pH 3-5) is often beneficial.[1]

  • Column Contamination: Accumulation of contaminants on the column frit or packing material can distort peak shape.[1][2][4][5]

    • Solution: If contamination is suspected, flush the column with a strong solvent like isopropanol.[1] If you are using a guard column, try replacing it first.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the ceramides and the stationary phase, affecting peak shape.[2][4]

    • Solution: Ensure the mobile phase pH is optimized for your specific ceramides. For many lipids, a slightly acidic mobile phase improves peak shape.[1]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak tailing and a decrease in retention time.[2][4][6]

    • Solution: Reduce the injection volume or dilute your sample and re-inject to see if the peak shape improves.[1][4]

Question: What is causing my ceramide peaks to be broad?

Answer:

Broad peaks can result from several factors related to your sample, mobile phase, or HPLC system configuration.

  • Sample Solvent Mismatch: A significant difference in solvent strength between your sample and the initial mobile phase can cause peak broadening.[1][6]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1]

  • Large Injection Volume: Injecting a large volume of a strong sample solvent can lead to broad peaks.

    • Solution: Reduce the injection volume.[1]

  • Extra-Column Volume: Excessive tubing length or a large detector cell can contribute to band broadening.[7]

    • Solution: Minimize the length and internal diameter of all tubing connecting the components of your HPLC system.[1]

  • Co-elution: What appears as a single broad peak may actually be two or more co-eluting ceramide species or isomers.[1]

    • Solution: Adjust the mobile phase gradient or temperature to improve separation.[1]

Question: Why are my ceramide peaks splitting?

Answer:

Peak splitting can be a frustrating issue, often pointing to a problem at the head of the column or with the sample introduction.

  • Partially Blocked Frit: Debris from the sample, mobile phase, or system components can partially block the column inlet frit, distorting the sample band and causing split peaks.[4]

    • Solution: Try backflushing the column. If this doesn't resolve the issue, the frit may need to be replaced, or the column itself may need replacement.[4]

  • Column Void: A void or channel in the packing material at the column inlet can cause the sample to travel through different paths, resulting in split peaks.[2][6]

    • Solution: A void at the head of the column often requires column replacement.[2]

  • Incompatible Sample Solvent: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak splitting, especially for early eluting peaks.[1][7]

    • Solution: Ensure the sample solvent is compatible with and ideally weaker than the initial mobile phase.[1]

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting poor peak shape in long-chain ceramide chromatography.

TroubleshootingWorkflow start Poor Peak Shape (Tailing, Broadening, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No check_frit_void Check for partially blocked frit or column void all_peaks_yes->check_frit_void backflush_replace Backflush or replace column check_frit_void->backflush_replace end Improved Peak Shape backflush_replace->end check_secondary_interactions Suspect secondary interactions (Peak Tailing) all_peaks_no->check_secondary_interactions check_solvent_mismatch Suspect solvent mismatch (Broad/Split Peaks) all_peaks_no->check_solvent_mismatch check_overload Suspect column overload (Tailing at high concentration) all_peaks_no->check_overload add_modifiers Add mobile phase modifiers (e.g., 0.1% Formic Acid, 10mM Ammonium Formate) check_secondary_interactions->add_modifiers add_modifiers->end match_solvent Dissolve sample in initial mobile phase check_solvent_mismatch->match_solvent match_solvent->end reduce_injection Reduce injection volume or dilute sample check_overload->reduce_injection reduce_injection->end

References

C20:1 Ceramide-d7 stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of C20:1 Ceramide-d7. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at -20°C.[1] Product information suggests a stability of at least one year when stored at this temperature.[1] For long-term storage, it is advisable to store the product in a tightly sealed container, protected from light.

Q2: My this compound has been at room temperature for a short period. Is it still usable?

While short-term exposure to room temperature may not lead to immediate degradation, it is not recommended. The stability of ceramides (B1148491) can be affected by temperature.[2] For quantitative experiments, it is crucial to minimize the time the compound spends outside of the recommended -20°C storage condition. If the compound was in solution, the potential for degradation increases. It is advisable to run a quality control check using a reliable analytical method like LC-MS/MS to assess the integrity of the ceramide.

Q3: I am dissolving this compound in a solvent. What are the best practices to ensure stability?

Ceramides are lipophilic molecules.[2] When preparing solutions of this compound, it is recommended to use a suitable organic solvent such as ethanol, DMSO, or DMF. Prepare solutions fresh for each experiment if possible. If you need to store solutions, they should be kept at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and minimize exposure to air and light. For quantitative applications, it is good practice to re-qualify stored solutions if they have been kept for an extended period.

Q4: I am observing unexpected peaks in my LC-MS/MS analysis of this compound. What could be the cause?

Unexpected peaks in your chromatogram could be due to several factors:

  • Degradation Products: Improper storage or handling can lead to the degradation of the ceramide. Hydrolysis of the amide bond is a potential degradation pathway.

  • Contamination: The sample might be contaminated from solvents, glassware, or other laboratory equipment.

  • Solvent Adducts: Depending on the mobile phase composition and ionization source conditions in your mass spectrometer, you might observe solvent adducts.

  • Isomeric Species: Ensure that your chromatographic method is sufficient to separate this compound from any potential isomeric impurities.

To troubleshoot, you should:

  • Prepare a fresh solution of this compound from a new vial.

  • Run a blank injection (solvent only) to check for system contamination.

  • Optimize your LC-MS/MS method, including the mobile phase and source parameters.[3][4][5]

Q5: How does the unsaturation in the C20:1 fatty acid chain affect the stability of the molecule?

The presence of a double bond in the fatty acid chain (C20:1) makes the molecule susceptible to oxidation. Unsaturated fatty acids are more prone to oxidation than their saturated counterparts. This can lead to the formation of various oxidation products, which may interfere with your experiments. To mitigate this, it is important to store the compound under an inert atmosphere if possible and to avoid repeated freeze-thaw cycles.

Stability Data

The following table summarizes the recommended storage conditions and expected stability for this compound based on manufacturer data.

ParameterRecommendationExpected Stability
Storage Temperature -20°C≥ 1 year[1]
Form Powder / Solution in organic solventSee specific product data sheet
Light Sensitivity Store protected from lightNot specified, but good practice
Hygroscopicity Store in a dry environmentNot specified, but good practice

Experimental Protocols

Protocol: Assessment of this compound Stability by LC-MS/MS

This protocol outlines a general method for assessing the stability of this compound under specific conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).
  • Aliquot the stock solution into several vials to be stored under different conditions (e.g., -80°C, -20°C, 4°C, room temperature).
  • At specified time points (e.g., 0, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
  • Prepare working solutions by diluting the stock solutions to a suitable concentration for LC-MS/MS analysis (e.g., 1 µg/mL).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A C18 reverse-phase column is commonly used for ceramide analysis.[3]
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1% formic acid.[3]
  • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the ceramide.
  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometry (MS):
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for ceramides.[3]
  • Detection Mode: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis. The transition would be from the precursor ion [M+H]+ of this compound to a specific product ion. The exact m/z values will need to be determined by infusion of a standard.
  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

3. Data Analysis:

  • Integrate the peak area of the this compound MRM transition at each time point for each storage condition.
  • Compare the peak area of the stored samples to the peak area of the sample at time point 0 (the freshly prepared standard).
  • Calculate the percentage of this compound remaining at each time point.
  • Plot the percentage remaining versus time for each storage condition to determine the stability profile.

Visualizations

Caption: Workflow for assessing this compound stability.

ceramide_signaling cluster_stimuli External Stimuli cluster_synthesis Ceramide Synthesis Pathways cluster_effects Cellular Effects stress Stress Signals (e.g., UV, Cytokines) smase Sphingomyelinase Activation stress->smase denovo De Novo Synthesis stress->denovo salvage Salvage Pathway stress->salvage ceramide Ceramide Accumulation smase->ceramide denovo->ceramide salvage->ceramide apoptosis Apoptosis cell_cycle Cell Cycle Arrest senescence Senescence ceramide->apoptosis ceramide->cell_cycle ceramide->senescence

Caption: Simplified overview of ceramide signaling pathways.

References

Minimizing ion suppression in electrospray ionization for ceramides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing ion suppression in electrospray ionization (ESI) for ceramide analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure accurate, reproducible results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: I am observing a significant and unexpected drop in my ceramide signal intensity.

This is a classic symptom of ion suppression, a matrix effect where co-eluting compounds from your sample interfere with the ionization of your target ceramides (B1148491), leading to a decreased signal.[1]

Initial Assessment & Solution Workflow

The following workflow can systematically diagnose and resolve the issue.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Resolution start Low Ceramide Signal Detected confirm_is Confirm Ion Suppression (Post-Column Infusion) start->confirm_is review_prep Optimize Sample Preparation confirm_is->review_prep Suppression Confirmed review_chrom Optimize Chromatography review_prep->review_chrom Suppression Persists end_goal Signal Restored / Maximized review_prep->end_goal Issue Resolved review_ms Adjust MS Parameters review_chrom->review_ms Suppression Persists review_chrom->end_goal Issue Resolved review_ms->end_goal Issue Resolved

Caption: A logical workflow for troubleshooting ion suppression.

Step 1: Confirm Ion Suppression

Before modifying your method, confirm that ion suppression is the root cause. A post-column infusion experiment is a standard method for this.[1]

  • How it works: A solution of your ceramide standard is continuously infused into the mobile phase flow after the analytical column and before the ESI source. A blank matrix sample (that has undergone your standard sample preparation) is then injected. If ion suppression is occurring, you will see a significant drop in the constant ceramide signal at the retention times where interfering matrix components elute.[2]

Step 2: Optimize Sample Preparation

Inadequate sample cleanup is a primary cause of matrix effects, especially from phospholipids (B1166683) in biological samples.[1][3]

  • Protein Precipitation (PPT): While fast, PPT is often insufficient for removing phospholipids, a major cause of ion suppression for ceramides.[1][3] Diluting the sample after precipitation can sometimes help.[4]

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning your ceramides into an immiscible organic solvent, leaving many polar matrix components behind.[1]

  • Solid-Phase Extraction (SPE): Provides the most rigorous cleanup.[1] SPE can effectively remove interfering lipids and salts.[5] HybridSPE, which is based on zirconia-coated particles, is particularly effective at removing phospholipids.[6]

Experimental Protocol: Solid-Phase Extraction (SPE) for Ceramide Cleanup

This protocol provides a general methodology for enriching ceramides and removing interfering matrix components from a biological lipid extract.

G start Start: Lipid Extract condition 1. Condition Column (e.g., Methanol) start->condition equilibrate 2. Equilibrate Column (e.g., Initial Mobile Phase) condition->equilibrate load 3. Load Sample (Lipid extract redissolved) equilibrate->load wash 4. Wash Column (Remove polar interferences, e.g., 5% Methanol (B129727) in Water) load->wash elute 5. Elute Ceramides (e.g., Acetonitrile:Isopropanol) wash->elute dry 6. Dry Eluate (Under Nitrogen Stream) elute->dry reconstitute 7. Reconstitute (In initial mobile phase) dry->reconstitute analyze Analyze via LC-MS reconstitute->analyze

Caption: A typical experimental workflow for SPE cleanup.

Materials:

  • Silica-based SPE cartridge (e.g., 100 mg)

  • Lipid extract from your sample

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Chloroform (B151607) or initial LC mobile phase)

  • Wash solvent (e.g., Chloroform or a low-polarity solvent)

  • Elution solvent (e.g., Acetonitrile/Isopropanol mixture)[7]

  • SPE vacuum manifold

Procedure:

  • Conditioning: Pass 2-3 column volumes of methanol through the SPE cartridge to activate the stationary phase. Do not let the column run dry.

  • Equilibration: Pass 2-3 column volumes of your equilibration solvent through the cartridge to prepare it for the sample matrix.

  • Sample Loading: Redissolve your dried lipid extract in a small volume of a non-polar solvent like chloroform and load it onto the cartridge. Allow the sample to pass through the sorbent slowly.

  • Washing: Pass 2-3 column volumes of the wash solvent to remove highly polar, unbound contaminants. This step is crucial for removing salts and other interferences.

  • Elution: Elute the ceramides using an appropriate elution solvent. A mixture like acetonitrile/2-propanol is often effective.[7] Collect the eluate.

  • Dry-down & Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in your initial LC mobile phase for injection.

Step 3: Optimize Chromatographic Separation

If ion suppression persists, modify your LC method to separate ceramides from the interfering zone.[4]

  • Adjust Gradient: Modify your mobile phase gradient to shift the retention time of your ceramides away from where matrix components, like phospholipids, typically elute.[8]

  • Change Column Chemistry: If gradient modification is insufficient, consider a different column. For instance, switching from a standard C18 to a phenyl-hexyl or biphenyl (B1667301) column can alter selectivity and improve separation from interfering compounds.[9]

  • Reduce Flow Rate: Lowering the ESI flow rate into the nano-flow range (nL/min) can reduce signal suppression by generating smaller, more highly charged droplets that are more tolerant to non-volatile salts.[4][10]

Step 4: Adjust Mass Spectrometry Parameters & Method

  • Change Ionization Mode: Switching from positive to negative ionization mode can sometimes reduce ion suppression, as fewer matrix components may be detectable in negative mode.[4][10]

  • Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI.[4][10] If your system allows, testing your samples with an APCI source may be a viable solution.[11]

  • Chemical Derivatization: This advanced strategy involves chemically modifying the ceramides to enhance their ionization efficiency, moving their signal away from interfering compounds.[6]

Quantitative Data Summary

Effective sample preparation is the most critical factor in minimizing ion suppression. The choice of method significantly impacts analyte recovery and data quality.

Sample Preparation Method Typical Analyte Recovery Pros Cons
Protein Precipitation (PPT) 60-80%[4]Fast, simple, inexpensive.Poor removal of phospholipids and salts, high risk of ion suppression.[1][3]
Liquid-Liquid Extraction (LLE) 70-95%[7]Better cleanup than PPT, removes many polar interferences.More time-consuming, requires solvent optimization, potential for emulsions.
Solid-Phase Extraction (SPE) 70-99%[7]Excellent cleanup, high analyte concentration, effectively removes phospholipids and salts.[5]Requires method development, can be more expensive.

Recovery percentages are typical and can vary based on the specific ceramide species, matrix, and protocol optimization.[7]

Frequently Asked Questions (FAQs)

Q1: What exactly is ion suppression in ESI?

A1: Ion suppression is the reduction in ionization efficiency of a target analyte due to the presence of other compounds in the sample.[6] In the ESI process, analytes compete for charge and for access to the droplet surface to be released into the gas phase.[4][10] Co-eluting matrix components, especially those at high concentrations or with high surface activity (like phospholipids or detergents), can outcompete your ceramides, leading to a weaker signal.[4][12]

G cluster_1 Gas Phase Ions cer Ceramide cer_ion Ceramide Ion cer->cer_ion Successful Ionization matrix Matrix Interference matrix_ion Matrix Ion matrix->matrix_ion Competitive Ionization charge Charge (+) ms To Mass Analyzer cer_ion->ms matrix_ion->ms

Caption: Competition for charge and ionization in an ESI droplet.

Q2: Are certain ceramides more susceptible to ion suppression?

A2: Yes. Longer-chain ceramides (e.g., C24, C24:1) can sometimes show more pronounced ion suppression at higher concentrations compared to shorter-chain species.[7] This highlights the importance of using structurally similar internal standards. For example, using a C17 ceramide as an internal standard for all species might not be ideal; a C25 ceramide would be a better choice for quantifying C24 and C24:1 ceramides.[7]

Q3: Besides phospholipids, what other matrix components cause ion suppression?

A3: Other common sources of ion suppression include:

  • Salts and Buffers: Non-volatile salts from buffers can precipitate in the ESI source, reducing efficiency.[4]

  • Detergents: Detergents used in sample preparation (e.g., Triton X-100, NP-40) are highly surface-active and can severely suppress peptide and lipid signals.[12][13]

  • Polymers: Leachables from plasticware (e.g., plasticizers) can introduce contaminants that cause ion suppression.[10]

Q4: How do I choose the right internal standard to correct for ion suppression?

A4: The ideal internal standard is a stable, isotopically-labeled version of your analyte. However, these can be expensive and not always available for every ceramide species. The next best choice is a structurally analogous compound that is not present in your sample (e.g., an odd-chain ceramide like C17 or C25).[7][14] The internal standard should be added as early as possible in the sample preparation process to account for both extraction variability and ion suppression effects.[14]

Q5: Can I just dilute my sample to reduce ion suppression?

A5: Diluting your sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[4][10] However, this also dilutes your ceramide analyte, which may cause its signal to fall below the limit of quantification (LOQ). This approach is a trade-off and may not be suitable for trace-level analysis.[4]

References

Technical Support Center: High-Throughput Ceramide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method refinement for high-throughput ceramide analysis. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and performance data to assist in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for high-throughput ceramide analysis?

A1: The gold standard for high-throughput quantification of ceramide species is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This method offers high sensitivity and specificity, allowing for the resolution of complex lipid mixtures and the quantification of individual ceramide species.[1] Methods often employ rapid sample preparation techniques, such as protein precipitation in a 96-well format, and short chromatographic run times, some as fast as 5 minutes.[2][3] While other methods like TLC, GC-MS, and ELISA exist, they often lack the resolution, throughput, or comprehensive profiling capabilities of LC-MS/MS.[1][4]

Q2: Why is LC-MS/MS the preferred method for ceramide analysis?

A2: LC-MS/MS is favored for its ability to simultaneously separate and quantify multiple, structurally similar ceramide species within a single analysis.[4][5] The use of Multiple Reaction Monitoring (MRM) provides excellent selectivity and sensitivity for detecting low-abundance ceramides (B1148491) in complex biological matrices like plasma and tissue extracts.[2] Furthermore, the coupling of liquid chromatography with mass spectrometry helps to reduce matrix effects that can interfere with quantification.[6]

Q3: What are the key steps in a typical high-throughput ceramide LC-MS/MS workflow?

A3: A typical workflow involves:

  • Sample Preparation: Extraction of lipids from the biological matrix (e.g., plasma, cells, tissue). Common methods include protein precipitation or liquid-liquid extraction (e.g., Bligh and Dyer).[2][4]

  • Chromatographic Separation: Separation of different ceramide species using reverse-phase or HILIC liquid chromatography.[4][7]

  • Mass Spectrometric Detection: Ionization of the separated ceramides (usually via electrospray ionization - ESI) and quantification using a triple quadrupole mass spectrometer in MRM mode.[2][4]

  • Data Analysis: Peak integration and concentration calculation against a calibration curve generated with stable isotope-labeled internal standards.[2][3]

Q4: What is the importance of using internal standards in ceramide quantification?

A4: Using stable isotope-labeled internal standards (e.g., D7-labeled ceramides) is crucial for accurate and precise quantification.[2][3] These standards are added to the sample before extraction and account for variability in sample preparation, extraction recovery, matrix effects, and instrument response.[3] This ensures that the calculated concentration of the endogenous ceramide is reliable.

Troubleshooting Guides

This section addresses specific issues that may arise during high-throughput ceramide analysis.

Issue 1: Low Signal Intensity or Poor Sensitivity
Question Potential Cause Recommended Solution
Why are my ceramide peaks very small or undetectable? Inefficient Extraction: Ceramides may not be efficiently extracted from the sample matrix. Biological matrices are complex, and the chosen solvent may not be optimal.[1]Review your extraction protocol. For plasma, a simple protein precipitation may suffice.[2] For tissues, a more rigorous Bligh and Dyer extraction is often required.[4][5] Consider testing different solvent mixtures (e.g., chloroform/methanol).
Suboptimal MS Parameters: Ionization and fragmentation parameters may not be optimized for your specific ceramide species.Infuse a solution of a ceramide standard directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow) and MRM transitions for maximum signal intensity.[4]
Sample Degradation: Ceramides can be degraded by endogenous enzymes released during sample preparation.[8]Work quickly and keep samples on ice throughout the preparation process. Ensure that any solvents used are fresh and of high purity.
Low Analyte Concentration: The concentration of ceramides in the sample may be below the method's limit of detection.[1]Increase the amount of sample used for extraction, if possible. Alternatively, concentrate the final lipid extract before injection.
Issue 2: Poor Chromatographic Performance (Peak Shape, Retention Time Shifts)
Question Potential Cause Recommended Solution
Why are my chromatographic peaks broad, tailing, or splitting? Column Overloading: Injecting too much sample can lead to poor peak shape.Dilute the sample extract or reduce the injection volume.
Incompatible Injection Solvent: The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase, causing peak distortion.Ensure the final extract is dissolved in a solvent with a composition similar to or weaker than the starting mobile phase of your gradient.
Column Contamination/Degradation: Accumulation of non-eluting matrix components can degrade column performance over time.Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent wash. If performance does not improve, replace the column.
Why are my retention times shifting between injections? Unstable HPLC/UPLC System: Fluctuations in pump pressure, flow rate, or column temperature can cause retention time drift.Ensure the LC system is properly equilibrated before starting the analytical run. Check for leaks and verify that the solvent reservoirs are sufficiently full. Maintain a stable column temperature using a column oven.
Changes in Mobile Phase Composition: Evaporation of volatile components or degradation of additives (e.g., formic acid) can alter mobile phase properties over time.Prepare fresh mobile phases daily. Keep solvent bottles capped to minimize evaporation.
Issue 3: High Background Noise or Matrix Effects
Question Potential Cause Recommended Solution
Why is the baseline of my chromatogram noisy? Contaminated Solvents or Reagents: Impurities in solvents, water, or additives can contribute to high background noise.Use high-purity, LC-MS grade solvents and reagents.
Carryover: Analyte from a previous, high-concentration sample may be carried over into subsequent injections.Optimize the needle wash method on the autosampler, using a strong solvent. Inject a blank solvent sample after a high-concentration sample to check for carryover.[3]
How can I reduce ion suppression or enhancement? Co-eluting Matrix Components: Other lipids or molecules from the sample matrix can co-elute with ceramides and interfere with their ionization in the MS source.Improve chromatographic separation to resolve ceramides from interfering compounds. A longer gradient or a different column chemistry (e.g., HILIC instead of reverse-phase) may be effective.[7]
Insufficient Sample Cleanup: The sample preparation method may not be adequately removing interfering substances.For complex matrices like plasma, consider adding a purification step, such as solid-phase extraction (SPE) or silica (B1680970) column chromatography, after the initial lipid extraction.[4][5]

Experimental Protocols

Protocol 1: Ceramide Extraction from Plasma/Serum (High-Throughput)

This protocol is adapted from methods utilizing protein precipitation for rapid sample preparation.[2][3]

  • Preparation: In a 96-well plate, add 25 µL of plasma/serum to each well.

  • Add Internal Standards: Add 10 µL of a solution containing stable isotope-labeled ceramide internal standards to each sample.

  • Protein Precipitation: Add 200 µL of a cold precipitation solvent (e.g., acetonitrile (B52724) or methanol/acetonitrile mixture) to each well.

  • Vortex & Centrifuge: Seal the plate and vortex thoroughly for 2 minutes. Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a new 96-well plate.

  • Evaporation & Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 water/acetonitrile with 0.2% formic acid).

  • Analysis: Seal the plate and place it in the autosampler for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Ceramides

This is a representative protocol based on common reverse-phase separation methods.[2][4]

  • LC System: HPLC or UPLC system.

  • Column: C8 or C18 reverse-phase column (e.g., 2.1 x 150 mm, 5 µm).[4]

  • Mobile Phase A: Water with 0.2% formic acid.[4]

  • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.[4]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 50% B

    • 1-4 min: Linear gradient to 100% B

    • 4-16 min: Hold at 100% B

    • 16-17 min: Return to 50% B

    • 17-22 min: Column re-equilibration at 50% B

  • Injection Volume: 10-25 µL.[4]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each ceramide species and its corresponding internal standard.

Quantitative Data Summary

The following tables summarize typical performance characteristics of validated high-throughput LC-MS/MS methods for ceramide analysis.

Table 1: Method Validation Parameters

ParameterTypical PerformanceReference
Linearity (R²) > 0.99[3]
Lower Limit of Quantification (LLOQ) 0.01 - 0.50 ng/mL[5]
Intra-assay Precision (CV%) < 15% (typically 0.2 - 3.3%)[3][4]
Inter-assay Precision (CV%) < 15% (typically 0.2 - 7.3%)[3][4]
Accuracy / Bias (%) Within ±15% (85-115%)[3][9]

Table 2: Extraction Recovery from Biological Matrices

MatrixTypical Recovery Range (%)Reference
Human Plasma 78 - 109%[3][5]
Rat Liver Tissue 70 - 99%[5]
Rat Muscle Tissue 71 - 95%[5]

Visualizations: Workflows and Pathways

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Add_IS Add Internal Standards Sample->Add_IS Extract Lipid Extraction (LLE or PPT) Add_IS->Extract Evap Evaporate & Reconstitute Extract->Evap LC LC Separation (Reverse Phase) Evap->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Quant Quantification Integrate->Quant Report Final Report Quant->Report

Caption: High-throughput ceramide analysis workflow.

De Novo Ceramide Synthesis Pathway

G SPT: Serine Palmitoyltransferase CerS: Ceramide Synthase DEGS: Dihydroceramide Desaturase cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus Ser_Pal Serine + Palmitoyl-CoA Keto 3-Ketosphinganine Ser_Pal->Keto SPT Dihydro Dihydrosphingosine (Sphinganine) Keto->Dihydro Reduction DHCer Dihydroceramide Dihydro->DHCer CerS Cer Ceramide DHCer->Cer DEGS SM Sphingomyelin Cer->SM SMS GSL Glycosphingolipids Cer->GSL GCS/LCS

Caption: De novo biosynthesis pathway of ceramide.[10][11]

Ceramide-Mediated Apoptosis Signaling

G cluster_downstream Downstream Effects Stress Cellular Stress (e.g., TNF-α) SMase Sphingomyelinase (SMase) Stress->SMase Cer Ceramide Accumulation SMase->Cer Hydrolyzes Sphingomyelin PP2A Activate PP2A/ PP1 Cer->PP2A JNK Activate JNK Pathway Cer->JNK Caspase Activate Caspases Cer->Caspase Apoptosis Apoptosis PP2A->Apoptosis Dephosphorylates pro-survival proteins JNK->Apoptosis Caspase->Apoptosis

Caption: Simplified ceramide signaling in apoptosis.[10][12][13]

References

Technical Support Center: Isotope Correction for Mass Spectrometry Data with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with clear and actionable guidance on common issues encountered when using deuterated internal standards for isotope correction in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a deuterated internal standard (d-IS) in LC-MS analysis?

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1][2] Its primary function is to serve as an internal reference to correct for variations that can occur during sample preparation and analysis.[1][2] Because the d-IS is chemically almost identical to the analyte, it behaves similarly during sample extraction, chromatography, and ionization.[1] This allows it to effectively compensate for sample loss, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known quantity of the d-IS to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the d-IS's response is used for quantification, leading to more accurate and precise results.[1][2]

Q2: What are the ideal purity requirements for a deuterated internal standard?

For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.[1]

Purity TypeRecommended SpecificationRationale
Chemical Purity >99%Ensures that no other compounds are present that could interfere with the analysis.[1]
Isotopic Purity ≥98%Minimizes the contribution of the unlabeled analyte in the internal standard solution.[1]

Q3: How many deuterium atoms are optimal for an internal standard?

Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms.[1] The ideal number is contingent on the analyte's molecular weight and the necessity to shift the mass-to-charge ratio (m/z) of the internal standard sufficiently outside the natural isotopic distribution of the analyte to prevent cross-talk.[1]

Q4: What software tools are available for isotope correction?

Several software tools are available to correct for the contribution of naturally abundant isotopes.[3] Some commonly used tools include IsoCor, ICT, and IsoCorrectoR.[4][5][6][7] These tools typically require the molecular formula of the analyte and the measured mass and intensity data to perform the correction.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.

Issue 1: Poor Precision and Inaccurate Quantification

Poor precision and inaccurate quantification can arise from several factors, including chromatographic separation of the analyte and the internal standard (isotope effect), contribution from unlabeled analyte impurity, in-source fragmentation of the d-IS, and inadequate correction for matrix effects.[2]

Troubleshooting Workflow for Poor Precision & Inaccurate Quantification

G cluster_Start Problem cluster_Checks Initial Checks cluster_Solutions Potential Solutions cluster_Outcome Outcome Start Poor Precision & Inaccurate Quantification Coelution Verify Co-elution of Analyte and d-IS Start->Coelution Isotope Effect? Purity Assess Isotopic Purity of d-IS Start->Purity Impurity Contribution? Fragmentation Check for In-Source Fragmentation Start->Fragmentation d-IS Instability? Matrix Evaluate Matrix Effects Start->Matrix Ion Suppression/ Enhancement? Chroma Modify Chromatographic Conditions Coelution->Chroma Correct Apply Correction for Isotopic Impurity Purity->Correct OptimizeMS Optimize MS Source Parameters Fragmentation->OptimizeMS SamplePrep Improve Sample Preparation Matrix->SamplePrep Resolved Issue Resolved Chroma->Resolved Correct->Resolved OptimizeMS->Resolved SamplePrep->Resolved

Caption: Troubleshooting workflow for poor precision and inaccurate quantification.

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the deuterated internal standard. A significant shift in retention time can indicate an isotope effect, where the deuterated standard elutes slightly earlier than the analyte.[8]

    • Solution: Modify chromatographic conditions, such as using a shallower gradient, to promote better overlap of the peaks.[1]

  • Assess Isotopic Purity: The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte's concentration.[1]

    • Solution: Analyze the deuterated internal standard solution by itself to check for the presence of the unlabeled analyte.[9] If present, the contribution can be calculated and used to correct the quantitative data.

  • Check for In-Source Fragmentation: The deuterated internal standard may lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.[1][2]

    • Solution: Optimize the ionization source parameters, such as collision energy, to minimize fragmentation.

  • Evaluate Matrix Effects: Differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly, leading to variations in ionization efficiency.[2][9]

    • Solution: Optimize sample preparation to remove interfering matrix components. A post-column infusion experiment can also help identify regions of ion suppression or enhancement.

Issue 2: Overestimation of Labeled Compound

An overestimation of the labeled compound can occur due to the natural isotopic abundance of other elements in the molecule.

Logical Workflow for Troubleshooting Overestimation

G cluster_Start Problem cluster_Investigation Investigation cluster_Action Corrective Action cluster_Verification Verification cluster_Outcome Outcome Start Overestimation of Labeled Compound CheckData Review Raw MS Data for Isotopic Cluster Start->CheckData CheckFormula Verify Molecular Formula of Analyte CheckData->CheckFormula RunCorrection Run Isotope Correction Software (e.g., IsoCor) CheckFormula->RunCorrection AnalyzeCorrected Analyze Corrected Isotopologue Distribution RunCorrection->AnalyzeCorrected Compare Compare with Expected Labeling Pattern AnalyzeCorrected->Compare Resolved Accurate Quantification Compare->Resolved

Caption: Troubleshooting workflow for overestimated labeled compound quantification.[4]

Troubleshooting Steps:

  • Review Raw Data: Examine the mass spectrum to identify the full isotopic cluster of your analyte.

  • Verify Molecular Formula: Ensure the correct molecular formula is used for the correction algorithm, including any derivatizing agents.[4]

  • Apply Correction Software: Use a suitable software tool like IsoCor to subtract the contribution of naturally abundant isotopes from the measured data.[3][4]

  • Analyze Corrected Data: The output will provide the corrected isotopologue distribution, which represents the true extent of isotopic labeling.[4]

Experimental Protocols

Protocol 1: Determining the Isotopic Purity of a Deuterated Internal Standard

Objective: To quantify the contribution of the unlabeled analyte within the deuterated internal standard solution.

Methodology:

  • Prepare a High-Concentration d-IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than that used in your assay.[1]

  • LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.[1]

  • Monitor Analyte Transition: Monitor the mass transition of the unlabeled analyte.[1]

  • Calculate Contribution: The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity. This can be used to correct your quantitative data.[1]

Protocol 2: Assessing the Stability of a Deuterated Internal Standard (H/D Exchange)

Objective: To determine if the deuterium labels on the internal standard are exchanging with hydrogen atoms from the solvent or matrix over time.

Methodology:

  • Prepare Solutions:

    • Solution A: A mixture of the analyte and the deuterated internal standard in the initial mobile phase.[1]

    • Solution B: The deuterated internal standard only in the initial mobile phase.[1]

  • Initial Analysis: Inject both solutions at the beginning of your analytical run (t=0) and record the peak areas.[1]

  • Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler.[1]

  • Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[1]

  • Data Analysis:

    • In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.[1]

    • In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D exchange.[1]

General Experimental Workflow for Isotope Correction

G cluster_Workflow Isotope Correction Workflow DataAcquisition 1. Data Acquisition (High-Resolution MS) DataExtraction 2. Data Extraction (Mass Spectra & Intensities) DataAcquisition->DataExtraction SoftwareSetup 3. Software Setup (e.g., IsoCor, ICT) DataExtraction->SoftwareSetup InputInfo Input: - Molecular Formula - Tracer Purity - Measured Data SoftwareSetup->InputInfo Correction 4. Run Correction Algorithm SoftwareSetup->Correction Deconvolution Deconvolution to subtract natural isotope contribution Correction->Deconvolution DataAnalysis 5. Downstream Quantitative Analysis Correction->DataAnalysis CorrectedData Output: Corrected Isotopologue Distribution DataAnalysis->CorrectedData

Caption: General experimental workflow for correcting mass spectrometry data for natural isotope abundance.[4]

References

Technical Support Center: Advanced Strategies for Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving complex analytical challenges in lipidomics. This guide focuses on the common issue of co-eluting lipid species, with a specific emphasis on resolving C20:1 ceramide from its isobaric interferents.

Troubleshooting Guide: Resolving Co-eluting Lipid Species

Co-elution, where two or more distinct lipid species elute from a chromatography column at the same time, is a significant challenge that can lead to inaccurate identification and quantification.[1] This guide provides a systematic approach to diagnosing and resolving these issues, particularly for C20:1 ceramide.

Problem: Poor peak shape, peak splitting, or retention time shifts for C20:1 Ceramide.

This issue often indicates co-elution with other matrix components, such as isobaric sphingomyelin (B164518) species, or suboptimal chromatographic conditions. The following workflow can help diagnose and resolve the problem.

G start Start: Poor Peak Shape for C20:1 Ceramide check_ms1 Step 1: Verify with High-Resolution MS Is the precursor m/z accurate for C20:1 Ceramide or are multiple masses present? start->check_ms1 isobar Multiple masses or mass inaccuracy suggests isobaric/isomeric co-elution. check_ms1->isobar Yes optimize_chrom Step 2: Optimize Chromatography check_ms1->optimize_chrom No isobar->optimize_chrom rp_vs_hilic Choose Chromatography Mode optimize_chrom->rp_vs_hilic rp Reversed-Phase (RP) Separates based on hydrophobicity. Longer chains/fewer double bonds = longer retention. rp_vs_hilic->rp RP hilic HILIC Separates based on polarity. More polar headgroups (e.g., Sphingomyelin) = longer retention. rp_vs_hilic->hilic HILIC gradient Adjust Gradient/Mobile Phase rp->gradient hilic->gradient check_ms2 Step 3: Utilize Tandem MS (MS/MS) Are unique fragment ions detectable? gradient->check_ms2 mrm Implement Multiple Reaction Monitoring (MRM) for specific quantification. check_ms2->mrm Yes fail Consult further support if issue persists. check_ms2->fail No success Resolution Achieved mrm->success

Caption: Troubleshooting workflow for resolving co-eluting lipid species.

Frequently Asked Questions (FAQs)

Q1: What are the most common lipids that co-elute with C20:1 ceramide?

A1: The most common co-eluting species are isobaric, meaning they have the same nominal mass. For C20:1 ceramide (Cer(d18:1/20:1)), a primary co-eluting lipid is the isobaric sphingomyelin, SM(d18:1/20:1). Both have the same fatty acid and sphingoid base, but the sphingomyelin has a large, polar phosphocholine (B91661) headgroup that the ceramide lacks. This difference in polarity is the key to their separation. Other potential isobars can include different lipid classes with a combination of fatty acyl chains that result in the same total number of carbons and degrees of unsaturation.

Q2: How can I differentiate between C20:1 ceramide and its isobaric sphingomyelin using mass spectrometry?

A2: Tandem mass spectrometry (MS/MS) is essential for differentiating these two isobaric species. By fragmenting the precursor ion, you can generate product ions that are characteristic of each lipid class.

  • C20:1 Ceramide (Cer(d18:1/20:1)) will typically produce a characteristic fragment ion at m/z 264.2689 , corresponding to the sphingosine (B13886) (d18:1) backbone.[2][3]

  • Sphingomyelin (SM(d18:1/20:1)) will produce a characteristic fragment ion at m/z 184.0739 , which corresponds to the phosphocholine headgroup.[2]

By using Multiple Reaction Monitoring (MRM), you can specifically monitor these precursor-to-product ion transitions for unambiguous identification and quantification.

Q3: Which chromatographic technique is better for separating C20:1 ceramide from sphingomyelin: Reversed-Phase (RP) or HILIC?

A3: Both techniques can be effective, but they separate lipids based on different principles.

  • Reversed-Phase (RP) Chromatography , typically using a C18 or C8 column, separates lipids based on their hydrophobicity (acyl chain length and degree of saturation).[4][5] While both Cer(d18:1/20:1) and SM(d18:1/20:1) have the same hydrophobic tails, the polar headgroup of the sphingomyelin can slightly reduce its retention time compared to the ceramide. However, this separation can be challenging.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) separates compounds based on their polarity.[3][6][7] This technique is highly effective for separating lipid classes. The highly polar phosphocholine headgroup of sphingomyelin will cause it to be retained much more strongly on a HILIC column compared to the much less polar ceramide. Therefore, HILIC often provides superior resolution for separating ceramides (B1148491) from sphingomyelins.[3][7]

Q4: Why is understanding ceramide's role in signaling pathways important for my analysis?

A4: Ceramides are not just structural lipids; they are critical signaling molecules involved in cellular processes like apoptosis (programmed cell death), cell growth, and differentiation.[8][9] The specific acyl chain length of a ceramide can influence its biological function. Therefore, accurately quantifying a specific species like C20:1 ceramide, and ensuring it's not confounded by a co-eluting lipid, is crucial for correctly interpreting its role in these signaling pathways and understanding its implications in health and disease.

cluster_synthesis Ceramide Synthesis cluster_effects Downstream Cellular Effects De Novo Pathway De Novo Pathway Cer Cer De Novo Pathway->Cer Sphingomyelin Hydrolysis Sphingomyelin Hydrolysis Sphingomyelin Hydrolysis->Cer Sphingomyelinase Salvage Pathway Salvage Pathway Salvage Pathway->Cer Ceramide Ceramide (Cer) Central Hub of Sphingolipid Metabolism Apoptosis Apoptosis (Programmed Cell Death) Cer->Apoptosis Cell_Growth_Arrest Cell Growth Arrest Cer->Cell_Growth_Arrest Differentiation Cell Differentiation Cer->Differentiation Inflammation Inflammation Cer->Inflammation

Caption: Simplified overview of ceramide synthesis and its role in cellular signaling.

Quantitative Data & Experimental Protocols

For accurate quantification, it is crucial to employ optimized analytical methods. Below are tables summarizing typical chromatographic conditions and a detailed experimental protocol for LC-MS/MS analysis.

Table 1: Comparison of Chromatographic Conditions for Ceramide Separation
ParameterReversed-Phase (RP) MethodHydrophilic Interaction (HILIC) Method
Column C18 or C8 (e.g., ACE Excel SuperC18)HILIC (e.g., silica-based)
Mobile Phase A Acetonitrile/Water (60/40, v/v) with 0.1% formic acid & 5mM ammonium (B1175870) formateAcetonitrile with 0.2% formic acid & 200mM ammonium formate
Mobile Phase B Acetonitrile/Isopropanol (10/90, v/v) with 0.1% formic acid & 5mM ammonium formateWater with 0.2% formic acid & 200mM ammonium formate
Principle Separation based on hydrophobicity.Separation based on polarity.
Elution Order Less polar lipids (e.g., ceramides) have longer retention times.More polar lipids (e.g., sphingomyelins) have longer retention times.
Reference [4][3][6][7]
Table 2: Example MS/MS Parameters for C20:1 Ceramide and Isobaric Sphingomyelin
AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
C20:1 Ceramide 592.58264.27ESI+
Isobaric SM 592.58184.07ESI+
Internal Standard (e.g., Cer(d18:1/17:0)) 552.55264.27ESI+

Note: Exact m/z values may vary slightly based on instrumentation and adduct formation.

Detailed Experimental Protocol: LC-MS/MS Analysis of Ceramides

This protocol provides a general framework for the extraction and quantification of C20:1 ceramide from biological samples.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of sample (e.g., plasma or serum), add 20 µL of an internal standard solution (e.g., Cer(d18:1/17:0) in methanol).

  • Add 250 µL of pre-cooled isopropanol.[3][7]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Incubate at -20°C for 10 minutes, then vortex again for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new glass vial for LC-MS/MS analysis.[3][7]

2. Liquid Chromatography Conditions (HILIC Example)

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile with 0.2% formic acid and 200 mM ammonium formate.[6]

  • Mobile Phase B: Water with 0.2% formic acid and 200 mM ammonium formate.[6]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Gradient:

    • 0-1 min: 90% A

    • 1-12 min: Linear gradient to 25% A

    • 12-21 min: Hold at 1% A

    • 21-24 min: Return to 90% A

    • 24-28 min: Re-equilibration at 90% A

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • C20:1 Ceramide: Monitor the transition from its precursor ion to the characteristic product ion (e.g., m/z 592.58 -> 264.27).

    • Internal Standard: Monitor the transition for your chosen internal standard (e.g., m/z 552.55 -> 264.27 for Cer(d18:1/17:0)).

  • Data Analysis: Quantify C20:1 ceramide by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

References

Validation & Comparative

A Researcher's Guide to Selecting Ceramide Internal Standards: C20:1 Ceramide-d7 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of lipidomics, the accurate quantification of ceramides (B1148491)—a class of bioactive sphingolipids central to cellular processes like apoptosis, cell cycle regulation, and inflammatory responses—is paramount for advancing biomedical research and drug development.[1] Given the inherent variability in sample preparation and the matrix effects common in mass spectrometry, the use of an appropriate internal standard is not just recommended, but essential for achieving reliable data.[2][3]

This guide provides an objective comparison of C20:1 Ceramide-d7 with other commonly used ceramide internal standards. We will delve into their performance characteristics, present supporting experimental data, and provide detailed protocols to aid researchers in making an informed decision for their specific analytical needs.

The Role and Types of Ceramide Internal Standards

An ideal internal standard (IS) should mimic the chemical and physical properties of the analyte of interest as closely as possible, experiencing the same effects during extraction and ionization, while being distinguishable by the mass spectrometer.[3][4] The goal is to correct for both sample loss during preparation and signal suppression or enhancement from the sample matrix.[5] The two primary categories of internal standards used in ceramide analysis are:

  • Stable Isotope-Labeled (SIL) Ceramides: These are considered the "gold standard."[3] By replacing some hydrogen atoms with deuterium (B1214612) (e.g., this compound) or carbon atoms with ¹³C, these standards have a higher mass but are nearly identical to their endogenous counterparts in terms of chemical behavior and chromatographic retention time. This co-elution ensures they are subjected to the exact same matrix effects as the analyte.[4]

  • Odd-Chain Ceramides: These are non-naturally occurring ceramides, such as C17:0 or C25:0 Ceramide, which are typically absent or present in very low amounts in biological samples.[4][6][7] While they do not co-elute perfectly with all endogenous ceramides, their similar chemical structure provides good correction for extraction efficiency and can account for some matrix effects.

Head-to-Head Comparison: C20:1-d7 vs. Other Standards

The choice of an internal standard is a critical decision in quantitative lipidomics. This compound offers a unique balance of features, but alternatives like the more common C16:0 Ceramide-d7 and the widely used odd-chain C17:0 Ceramide also present distinct advantages.

FeatureThis compoundC16:0 Ceramide-d7C17:0 Ceramide (Odd-Chain)
Type Stable Isotope-Labeled (SIL)Stable Isotope-Labeled (SIL)Non-Endogenous (Odd-Chain)
Correction for Matrix Effects Excellent: Co-elutes with C20:1 ceramide, providing the most accurate correction for its specific matrix environment.[3][5]Excellent: Co-elutes with the highly abundant C16:0 ceramide, offering ideal correction for this key species.Good: Does not co-elute perfectly with even-chain analytes, leading to potentially less accurate correction for matrix effects.[2]
Endogenous Interference Risk Very Low: C20:1 ceramide is naturally low in abundance in most mammalian tissues, minimizing the risk of isotopic overlap.Low: The d7 mass shift prevents direct overlap, but very high endogenous C16:0 levels could potentially interfere with the tail of the isotopic envelope of the standard.Very Low: As a non-naturally occurring ceramide, it is typically absent from biological samples.[4][7]
Analyte Coverage Best for quantifying C20:1 and other very-long-chain ceramides. Can be used for class-wide quantification.Best for quantifying C16:0 and other abundant long-chain ceramides. Often used in mixtures for broader coverage.[8]Can be used as a single internal standard for the entire ceramide class.[6]
Cost & Availability Generally available from specialty suppliers.[9][10]Widely available, often as part of deuterated standard mixtures.[8]Widely available and often more cost-effective than SIL standards.[7]
Primary Advantage Combines the accuracy of a SIL standard with the low endogenous interference of an odd-chain.Provides the most accurate quantification for one of the most abundant and biologically significant ceramides.Cost-effective, single-standard solution for general ceramide class quantification.

Performance and Validation Data

Quantitative methods employing these internal standards demonstrate high performance. Assays are validated for linearity, precision, accuracy, and recovery, meeting guidelines set by regulatory bodies. The data below, summarized from multiple LC-MS/MS studies, establishes a benchmark for expected performance.

ParameterPerformance MetricMethod Details
Linearity r² > 0.99Achieved over a concentration range of 1.00 to 1.00x10³ nM for multiple ceramide species using a weighted (1/x²) linear regression.[11]
Precision & Accuracy Intra- and inter-batch %CV ≤ 15% %RE within ±15% of nominal concentrationFor Low, Medium, and High Quality Control (QC) samples. For the Lower Limit of Quantification (LLOQ), %CV ≤ 20% and %RE within ±20% are acceptable.[12]
Recovery 70% - 114%Absolute recovery can vary based on the biological matrix (e.g., plasma, liver, muscle) and the specific ceramide species.[6][13]
Inter-Laboratory Concordance Inter-laboratory CVs < 14%A large-scale study demonstrated that using authentic labeled standards dramatically reduces variability between different labs, highlighting their robustness.[14][15]

Experimental Protocols

Accurate ceramide quantification relies on a robust and well-defined experimental workflow. The following is a generalized protocol for the analysis of ceramides in human plasma using LC-MS/MS with an internal standard.

Sample Preparation (Protein Precipitation & Lipid Extraction)
  • Aliquoting: Transfer 50 µL of plasma sample, calibration standards, or quality control samples into a 2 mL 96-well plate.[13]

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 50 µL containing 50 ng of C17:0 Ceramide or an appropriate amount of C20:1-d7) to each well.[6][13]

  • Protein Precipitation: Add 400 µL of a cold protein precipitation solution (e.g., isopropanol:chloroform 9:1 v/v) to each well.[13]

  • Extraction: Vortex the plate for 3 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the plate for 10 minutes at 3000 x g to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 250 µL of the supernatant containing the lipid extract to a clean 96-well plate for analysis.[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: Waters HPLC 2690 or equivalent.[6]

  • Column: Phenomenex Gemini C6-phenyl (2.0 x 50 mm, 5 µm) or equivalent reverse-phase column, maintained at 50 °C.[13]

  • Mobile Phase A: 0.1% Formic Acid in Water.[13]

  • Mobile Phase B: 0.1% Formic Acid in Isopropanol.[13]

  • Flow Rate: 0.6 mL/min.[13]

  • Injection Volume: 25 µL.[6]

  • Gradient Elution:

    • 0–0.5 min: 65% B

    • 0.5–2.0 min: Gradient from 65% to 90% B

    • 2.0–3.0 min: Hold at 100% B

    • 3.0–5.0 min: Re-equilibrate at 65% B[13]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Micromass Quattro Ultima).[6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][13]

  • Key Parameters:

    • Capillary Voltage: 3.0 kV[1]

    • Source Temperature: 120-150 °C[1]

    • Desolvation Temperature: 350-600 °C[1]

  • Detection: Multiple Reaction Monitoring (MRM). The precursor ion for ceramides is the [M+H]⁺ ion, and the most abundant product ion is typically m/z 264, which results from the loss of the fatty acyl chain.[13][16]

    • Example MRM Transition for C20:1 Ceramide: m/z 590.6 → m/z 264.4

    • Example MRM Transition for this compound: m/z 599.0 → m/z 264.4

Mandatory Visualizations

To better illustrate the context and workflow, the following diagrams have been generated.

Sphingolipid_Metabolism cluster_DeNovo De Novo Synthesis (ER) cluster_Complex Complex Sphingolipid Synthesis (Golgi) cluster_Salvage Salvage & Catabolism Serine L-Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KDHR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide (GlcCer) Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase C1P Ceramide-1-Phosphate Ceramide->C1P CerK Sphingomyelin->Ceramide SMase ComplexGSLs Complex Glycosphingolipids Glucosylceramide->ComplexGSLs ComplexGSLs->Ceramide Hydrolases Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1P->Sphingosine SPP

Caption: Central role of Ceramide in Sphingolipid Metabolism.

Ceramide_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing A1 1. Plasma Sample (Standard, QC, or Unknown) A2 2. Spike Internal Standard (e.g., C20:1-d7) A1->A2 A3 3. Protein Precipitation & Lipid Extraction A2->A3 A4 4. Centrifugation A3->A4 A5 5. Collect Supernatant A4->A5 B1 6. Inject Sample into LC-MS/MS System A5->B1 B2 7. Chromatographic Separation (Reverse Phase) B1->B2 B3 8. ESI+ Ionization B2->B3 B4 9. MRM Detection (Analyte & IS Transitions) B3->B4 C1 10. Peak Integration B4->C1 C2 11. Calculate Peak Area Ratio (Analyte / IS) C1->C2 C3 12. Quantify using Calibration Curve C2->C3

Caption: Experimental workflow for ceramide quantification.

Conclusion

The accurate quantification of ceramides is a cornerstone of modern lipidomics research. The choice of an internal standard is arguably one of the most critical factors for achieving reliable and reproducible results.

  • Stable Isotope-Labeled (SIL) standards are the superior choice for correcting matrix effects due to their near-identical chemical and physical properties to the endogenous analytes.[3][4]

  • This compound stands out as an excellent option, providing the accuracy of a SIL standard while its low natural abundance minimizes the risk of analytical interference.

  • More common SIL standards like C16:0-d7 are ideal when the primary target is a highly abundant ceramide species.

  • Odd-chain standards like C17:0 Ceramide offer a cost-effective and practical solution for the general, class-based quantification of total ceramides, though with a potential compromise in the accuracy of matrix effect correction compared to SILs.

Ultimately, the selection should be guided by the specific goals of the study, the ceramide species of interest, the required level of quantitative accuracy, and the available budget. By understanding the principles and performance data outlined in this guide, researchers can confidently select the most appropriate internal standard to ensure the integrity and impact of their work.

References

Validation of a Quantitative Assay for Ceramides Using C20:1 Ceramide-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation summary and comparative analysis of a quantitative assay for ceramides (B1148491) utilizing a deuterated internal standard, C20:1 Ceramide-d7. The use of stable isotope-labeled internal standards, such as this compound, is presented as the gold standard in quantitative mass spectrometry for enhancing accuracy and precision.[1][2][3][4] This document outlines the superior performance of this methodology compared to alternative approaches and furnishes detailed experimental protocols for its implementation.

Introduction to Ceramide Quantification and the Role of Deuterated Standards

Ceramides are bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell proliferation, and stress responses.[5] Dysregulation of ceramide levels has been implicated in various diseases, making their accurate quantification crucial for both biomedical research and drug development.[5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for ceramide analysis due to its high sensitivity and specificity.[5] However, the complexity of biological matrices can lead to significant analytical variability, including matrix effects and inconsistent extraction recovery. To address these challenges, the use of a stable isotope-labeled internal standard (IS) is paramount.[1][2]

Deuterated standards, such as this compound, are chemically identical to the analyte of interest but have a higher mass due to the replacement of hydrogen atoms with deuterium.[1] This mass difference allows the mass spectrometer to distinguish between the analyte and the IS. Because they are chemically identical, the deuterated IS co-elutes with the analyte and experiences the same matrix effects and extraction losses, enabling accurate normalization and yielding robust, reliable data.[1][4]

Comparative Performance of this compound as an Internal Standard

The utilization of a deuterated internal standard like this compound significantly improves key validation parameters of a quantitative ceramide assay. The following table summarizes the typical performance of an LC-MS/MS assay for ceramides using a d7-labeled ceramide internal standard compared to methods using a non-deuterated, structurally analogous internal standard (e.g., a ceramide of a different chain length not present in the sample) or no internal standard.

Validation Parameter Method with this compound (or other d7-IS) Method with Non-Isotopic IS (e.g., C17:0 Ceramide) Method without Internal Standard
**Linearity (R²) **> 0.99[6][7][8]Typically > 0.98Variable, often < 0.98
Precision (%RSD) < 15% (Intra- and Inter-assay)[6][7][8][9]15-25%> 25%
Accuracy (%RE) Within ±15% of nominal value[6][7][9][10]Within ±25% of nominal valueCan exceed 30%
Extraction Recovery 98-109%[6][7]70-99%[11]Highly variable and uncorrected
Lower Limit of Quantification (LLOQ) 1.4 - 2.3 ng/mL for various ceramides[8][12]Generally higher due to increased noiseHigher and less reliable
Matrix Effect Effectively compensated[1][2]Partially compensatedNot compensated, leading to ion suppression or enhancement

Experimental Protocols

A detailed methodology for the quantification of ceramides in human plasma using this compound as an internal standard is provided below.

1. Materials and Reagents

  • Ceramide standards (e.g., C16:0, C18:0, C18:1, C20:1, C24:0, C24:1)

  • This compound (or other appropriate d7-labeled ceramide standards)

  • LC-MS grade solvents: Methanol, Acetonitrile, Isopropanol, Chloroform, Water

  • Formic acid, Ammonium (B1175870) formate

  • Human plasma (or other biological matrix)

2. Sample Preparation and Extraction

  • Spiking: To 100 µL of plasma, add 10 µL of the this compound internal standard solution.

  • Protein Precipitation: Add 400 µL of a cold organic solvent mixture (e.g., methanol:acetonitrile, 1:1, v/v) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 0.1% formic acid

    • Gradient: A suitable gradient to separate the different ceramide species.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM transitions for each ceramide and the d7-labeled internal standard need to be optimized.

4. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of the ceramide standards into the biological matrix.

  • Add a constant amount of the this compound internal standard to each calibrator and quality control (QC) sample.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Determine the concentration of ceramides in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Biological Context

To better illustrate the experimental process and the biological relevance of ceramides, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification plasma Plasma Sample is_spike Spike with This compound plasma->is_spike precipitation Protein Precipitation is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant dry Dry Down supernatant->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data calibration Calibration Curve data->calibration quantify Calculate Ceramide Concentrations calibration->quantify

Caption: Experimental workflow for ceramide quantification.

G cluster_downstream Downstream Effects stress Cellular Stress (e.g., TNF-α, FasL) smase Sphingomyelin Hydrolysis (SMase) stress->smase spt De Novo Synthesis (SPT) ceramide Ceramide spt->ceramide smase->ceramide apoptosis Apoptosis ceramide->apoptosis cell_cycle Cell Cycle Arrest ceramide->cell_cycle inflammation Inflammation ceramide->inflammation

Caption: Simplified ceramide signaling pathway.

References

A Head-to-Head Comparison: Shotgun Lipidomics vs. LC-MS for Ceramide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, the choice between shotgun lipidomics and liquid chromatography-mass spectrometry (LC-MS) for ceramide quantification is a critical one. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for your research needs.

Ceramides (B1148491), a class of sphingolipids, are central players in a multitude of cellular processes, including signaling pathways that govern apoptosis, proliferation, and inflammation. Dysregulation of ceramide metabolism has been implicated in numerous diseases, from diabetes and cardiovascular conditions to cancer and neurodegenerative disorders. Accurate and robust quantification of ceramide species is therefore paramount for both basic research and the development of novel therapeutics.

This guide delves into a cross-validation of shotgun lipidomics and LC-MS, presenting a comprehensive overview of their respective strengths and limitations in the context of ceramide analysis.

Quantitative Performance: A Comparative Overview

The selection of an analytical method often hinges on its quantitative performance. The following table summarizes key metrics for shotgun lipidomics and LC-MS based on published literature for ceramide analysis. It is important to note that direct head-to-head comparative studies are limited, and performance can vary based on the specific instrumentation, sample matrix, and ceramide species being analyzed.

Performance MetricShotgun LipidomicsLC-MS
Limit of Detection (LOD) Sub-picomole range[1]5–50 pg/mL[2] to 60-90 ng/mL[3]
Limit of Quantification (LOQ) Typically in the low picomole range5–50 pg/mL[2] to 0.02-0.08 µg/mL[4]
**Linearity (R²) **> 0.99 (over a wide concentration range)[1]> 0.994[3]
Reproducibility (CV%) Generally higher CVs compared to LC-MS due to potential ion suppression effectsIntra- and inter-day variations typically < 15%[5]
Throughput High (minutes per sample)[1]Lower (5-30 minutes per sample)[2][4]
Specificity Lower for isomeric and isobaric speciesHigh, with chromatographic separation of isomers
Sample Preparation Minimal, direct infusion of lipid extract[6]More extensive, often involves chromatographic separation prior to MS analysis[2]

Experimental Workflows

The experimental workflows for shotgun lipidomics and LC-MS differ significantly, primarily in the sample processing steps preceding mass spectrometric analysis.

G cluster_shotgun Shotgun Lipidomics Workflow cluster_lcms LC-MS Workflow s1 Lipid Extraction s2 Addition of Internal Standards s1->s2 s3 Direct Infusion (ESI/nano-ESI) s2->s3 s4 Tandem MS Analysis (Precursor/Neutral Loss Scanning) s3->s4 s5 Data Analysis & Quantification s4->s5 l1 Lipid Extraction l2 Addition of Internal Standards l1->l2 l3 Liquid Chromatography Separation l2->l3 l4 Ionization (ESI) l3->l4 l5 Tandem MS Analysis (MRM/SRM) l4->l5 l6 Data Analysis & Quantification l5->l6

Figure 1: High-level experimental workflows for shotgun lipidomics and LC-MS.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for ceramide analysis using both techniques.

Lipid Extraction from Biological Samples (Common to both methods)

A modified Bligh-Dyer extraction is commonly employed for isolating lipids from various biological matrices.

  • Homogenization: Homogenize the tissue or cell pellet in a solvent mixture of chloroform (B151607):methanol (B129727) (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to induce phase separation.

  • Lipid Collection: Centrifuge the mixture and collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for subsequent analysis (e.g., methanol for shotgun lipidomics, or a mobile phase-compatible solvent for LC-MS).

Shotgun Lipidomics Protocol for Ceramide Analysis

This method relies on direct infusion and characteristic fragmentation patterns for identification and quantification.

  • Sample Preparation: Reconstitute the dried lipid extract in methanol containing a known concentration of an appropriate internal standard (e.g., C17:0 ceramide).

  • Direct Infusion: Infuse the sample directly into the mass spectrometer using an electrospray ionization (ESI) or nano-ESI source.

  • Mass Spectrometry: Perform tandem mass spectrometry (MS/MS) using precursor ion scanning or neutral loss scanning mode. For ceramides, a common approach is to scan for precursors of m/z 264.4, which corresponds to the sphingosine (B13886) backbone fragment.

  • Quantification: Quantify individual ceramide species by comparing their peak intensities to that of the internal standard.

LC-MS Protocol for Ceramide Analysis

This technique utilizes chromatographic separation prior to mass spectrometric detection.

  • Sample Preparation: Reconstitute the dried lipid extract in a solvent compatible with the initial mobile phase conditions and add an internal standard.

  • Liquid Chromatography: Inject the sample onto a reverse-phase C18 column. Elute the ceramides using a gradient of mobile phases, for example:

    • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol/isopropanol (90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate.

    • A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic ceramide species.

  • Mass Spectrometry: Couple the LC eluent to an ESI source of a tandem mass spectrometer operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. Specific precursor-to-product ion transitions for each ceramide species and the internal standard are monitored for high specificity and sensitivity.

  • Quantification: Generate calibration curves using authentic ceramide standards and quantify the endogenous ceramides based on the peak area ratios relative to the internal standard.

Ceramide Signaling Pathways

Ceramides are integral to complex signaling networks within the cell. Understanding these pathways provides context for the importance of accurate ceramide measurement.

G cluster_synthesis Ceramide Synthesis cluster_effects Downstream Effects de_novo De Novo Synthesis ceramide Ceramide de_novo->ceramide salvage Salvage Pathway salvage->ceramide sphingomyelin Sphingomyelin Hydrolysis sphingomyelin->ceramide apoptosis Apoptosis ceramide->apoptosis cell_cycle_arrest Cell Cycle Arrest ceramide->cell_cycle_arrest inflammation Inflammation ceramide->inflammation insulin_resistance Insulin Resistance ceramide->insulin_resistance

Figure 2: Overview of ceramide synthesis and its key downstream signaling effects.

Conclusion: Making the Right Choice

Both shotgun lipidomics and LC-MS are powerful techniques for the analysis of ceramides, each with a distinct set of advantages and disadvantages.

Shotgun lipidomics excels in high-throughput applications where rapid profiling of a large number of samples is required. Its minimal sample preparation and fast analysis times make it an attractive option for large-scale screening studies and for capturing dynamic changes in the lipidome. However, its lower specificity for isomeric and isobaric species can be a limitation, and it is more susceptible to ion suppression effects, which can impact quantitative accuracy.

LC-MS , on the other hand, offers superior specificity and sensitivity due to the chromatographic separation of individual lipid species. This makes it the gold standard for detailed quantitative analysis, particularly when resolving closely related ceramide isomers is crucial. The trade-off is a lower throughput and a more complex and time-consuming workflow.

Ultimately, the choice between shotgun lipidomics and LC-MS for ceramide analysis will depend on the specific research question, the number of samples, the required level of quantitative accuracy and specificity, and the available instrumentation. For exploratory studies and high-throughput screening, shotgun lipidomics provides a valuable tool. For in-depth, quantitative studies requiring high specificity and accuracy, LC-MS remains the preferred method. A thorough understanding of the principles and performance characteristics of each technique is essential for generating high-quality, reliable data in the dynamic field of lipid research.

References

A Comparative Analysis of C20:1 and C16:0 Ceramide: Unraveling Their Distinct Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional differences between two key ceramide species reveals C16:0 ceramide as a potent inducer of cellular stress and apoptosis, while the biological impact of C20:1 ceramide appears more context-dependent and is an emerging area of investigation.

Ceramides (B1148491), a class of lipid molecules composed of a sphingosine (B13886) backbone and a fatty acid, are critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell proliferation, and stress responses. The biological activity of a specific ceramide is largely dictated by the length and saturation of its fatty acid chain. This guide provides a comparative overview of the biological activities of C20:1 ceramide and C16:0 ceramide, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in understanding their distinct roles.

At a Glance: Key Differences in Biological Activity

While both C16:0 and C20:1 ceramides have been implicated in various pathophysiological processes, the existing body of research highlights a more pronounced and direct role for C16:0 ceramide in inducing cellular stress and programmed cell death.

Biological ProcessC16:0 CeramideC20:1 Ceramide
Apoptosis Induction Potent inducerLess characterized; evidence suggests a potential role in specific contexts
Insulin (B600854) Resistance Strongly associated with inducing insulin resistanceImplicated in metabolic diseases, but direct comparative data on insulin resistance induction is limited
Inflammation Pro-inflammatory effects are well-documentedAssociated with inflammatory conditions, but direct inflammatory signaling is less defined
Cardiovascular Disease Associated with increased risk and endothelial dysfunction[1]Elevated levels observed in heart failure patients[1]

In-Depth Analysis of Biological Activities

Apoptosis

C16:0 ceramide is a well-established and potent inducer of apoptosis. Numerous studies have demonstrated that elevated levels of C16:0 ceramide can trigger programmed cell death in various cell types. The primary mechanism involves the formation of pores in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c[2][3]. This event initiates a caspase cascade, ultimately leading to the execution of the apoptotic program. The pro-apoptotic activity of C16:0 ceramide is significantly greater than its dihydro-counterpart, which lacks a double bond in the sphingosine backbone, underscoring the importance of its specific chemical structure[2].

The biological activity of C20:1 ceramide in apoptosis is less clearly defined. While some studies have associated elevated levels of very-long-chain ceramides, including C20 species, with apoptosis in specific contexts like lung endothelial cells, direct quantitative data comparing its apoptotic potency to C16:0 ceramide is scarce[4]. Further research is required to fully elucidate the role of C20:1 ceramide in apoptosis and to determine its relative potency.

Insulin Resistance

C16:0 ceramide is strongly implicated as a key mediator of insulin resistance. Its accumulation in metabolic tissues like skeletal muscle, liver, and adipose tissue is associated with the inhibition of insulin signaling pathways. C16:0 ceramide can activate protein phosphatase 2A (PP2A) and protein kinase C ζ (PKCζ), which in turn dephosphorylate and inactivate key components of the insulin signaling cascade, such as Akt/PKB[5][6]. This disruption of insulin signaling impairs glucose uptake and utilization, contributing to the development of insulin resistance and type 2 diabetes.

While elevated levels of C20:1 ceramide have been observed in patients with heart failure and other metabolic diseases, its direct role in inducing insulin resistance is not as well-established as that of C16:0 ceramide[1]. Some studies have shown an association between circulating levels of C20 ceramides and insulin resistance, but more direct experimental evidence is needed to quantify its impact on insulin signaling pathways in comparison to C16:0 ceramide.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Cell Viability and Apoptosis Assays

A common method to assess the cytotoxic effects of ceramides is the MTT assay, which measures the metabolic activity of viable cells. To specifically quantify apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is widely employed.

Experimental Workflow for Apoptosis Analysis:

G cluster_0 Cell Culture and Treatment cluster_1 Apoptosis Detection cluster_2 Data Analysis A Seed cells in culture plates B Treat cells with C16:0 or C20:1 ceramide (and vehicle control) A->B C Harvest and wash cells B->C D Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E Analyze by flow cytometry D->E F Quantify apoptotic cell populations (Annexin V+/PI- and Annexin V+/PI+) E->F G Compare effects of C16:0 and C20:1 ceramides F->G

Workflow for assessing ceramide-induced apoptosis.
Analysis of Insulin Signaling

Western blotting is a standard technique to investigate the impact of ceramides on the insulin signaling pathway. The phosphorylation status of key proteins such as Akt is a critical indicator of pathway activation.

Experimental Workflow for Insulin Signaling Analysis:

G cluster_0 Cell Treatment cluster_1 Protein Analysis cluster_2 Detection and Quantification A Serum-starve cells B Pre-treat with C16:0 or C20:1 ceramide A->B C Stimulate with insulin B->C D Lyse cells and quantify protein C->D E Separate proteins by SDS-PAGE D->E F Transfer to membrane (Western Blot) E->F G Probe with antibodies against p-Akt, total Akt, and loading control F->G H Detect and quantify band intensity G->H I Normalize p-Akt to total Akt H->I

Workflow for analyzing insulin signaling pathways.

Signaling Pathways

C16:0 ceramide exerts its biological effects through various signaling pathways. In apoptosis, it directly impacts the mitochondria. In the context of insulin resistance, it primarily targets the Akt signaling node.

Signaling Pathway of C16:0 Ceramide-Induced Insulin Resistance:

G cluster_0 Insulin Signaling Cascade cluster_1 C16:0 Ceramide Interference Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake C16_Ceramide C16:0 Ceramide PP2A PP2A C16_Ceramide->PP2A PKCz PKCζ C16_Ceramide->PKCz PP2A->Akt Inhibits PKCz->Akt Inhibits

C16:0 ceramide inhibits insulin signaling.

The specific signaling pathways modulated by C20:1 ceramide are not as well-defined. Its association with cardiovascular disease suggests potential roles in endothelial cell signaling and inflammation, but further research is needed to delineate the precise molecular mechanisms.

Conclusion

References

A Researcher's Guide to Assessing the Purity and Isotopic Enrichment of C20:1 Ceramide-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of quantitative lipidomics hinges on the quality of internal standards. C20:1 Ceramide-d7, a deuterated analog of C20:1 Ceramide, is a vital tool for precise quantification of its non-deuterated counterpart and related ceramide species via mass spectrometry.[1] This guide provides an objective comparison of commercially available this compound standards, supported by detailed experimental protocols for verifying their purity and isotopic enrichment.

Comparative Analysis of Commercial this compound Standards

The selection of a high-quality internal standard is a critical first step in any quantitative analysis. Below is a comparison of typical specifications for this compound available from leading suppliers in the market. For the purpose of this guide, we will refer to them as Supplier A and Supplier B.

ParameterSupplier ASupplier BMethod of Analysis
Chemical Purity >99%>99%HPLC, TLC[2]
Isotopic Enrichment ≥98%≥98%Mass Spectrometry[3]
Molecular Formula C₃₈H₆₆D₇NO₃C₃₈H₆₆D₇NO₃-
Molecular Weight 599.03599.03-
Formulation Solution in organic solventLyophilized powder-
Storage Temperature -20°C-20°C-

Experimental Protocols for Quality Assessment

To ensure the reliability of experimental results, independent verification of the purity and isotopic enrichment of this compound is recommended. The following protocols provide detailed methodologies for these critical assessments.

Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the chemical purity of the ceramide standard by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV or Charged Aerosol Detector (CAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (Water) and Mobile Phase B (Acetonitrile/Methanol (B129727), 50:50 v/v).

  • Gradient Program: Start at 80% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound standard in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: The chemical purity is calculated by dividing the peak area of the this compound by the total area of all observed peaks.

Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the degree of deuterium (B1214612) incorporation and ensuring minimal presence of the unlabeled analog.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or TOF instrument.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Sample Infusion: Introduce the sample, diluted to approximately 1 µg/mL in methanol with 0.1% formic acid, directly into the ion source.

  • Data Acquisition: Acquire data in full scan mode over a mass range that includes the molecular ions of both the deuterated and non-deuterated C20:1 ceramide.

  • Analysis: The isotopic enrichment is determined by comparing the ion intensities of the deuterated (M+7) and non-deuterated (M+0) molecular ions.

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological relevance of ceramides, the following diagrams are provided.

cluster_purity Chemical Purity Assessment cluster_enrichment Isotopic Enrichment Assessment P_Prep Sample Preparation P_HPLC HPLC Separation P_Prep->P_HPLC P_Detect Detection (UV/CAD) P_HPLC->P_Detect P_Analysis Purity Calculation P_Detect->P_Analysis E_Prep Sample Preparation E_Infuse Direct Infusion E_Prep->E_Infuse E_HRMS HRMS Analysis E_Infuse->E_HRMS E_Analysis Enrichment Calculation E_HRMS->E_Analysis Start This compound Standard Start->P_Prep Start->E_Prep

Experimental workflow for quality assessment.

Stress Cellular Stress SMase Sphingomyelinase Stress->SMase Ceramide Ceramide SMase->Ceramide CerS Ceramide Synthase CerS->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Senescence Cellular Senescence Ceramide->Senescence Autophagy Autophagy Ceramide->Autophagy

Simplified ceramide signaling pathway.

References

Inter-laboratory study for the quantification of plasma ceramides

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Comparison for the Precise Quantification of Plasma Ceramides (B1148491).

This guide provides a comparative analysis of an inter-laboratory study focused on the quantification of plasma ceramides, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented is compiled from a significant international study aimed at standardizing ceramide measurements, a crucial step for their application as clinical biomarkers.[1][2][3][4][5][6]

Comparative Analysis of Ceramide Quantification

An extensive inter-laboratory study involving 34 laboratories across 19 countries was conducted to harmonize the quantification of four clinically significant ceramide species in human plasma.[1][2][4] The study utilized NIST Standard Reference Material (SRM) 1950 and a set of candidate plasma reference materials (RM 8231) to assess the precision and concordance of measurements across different analytical platforms and methods.[1][3]

The key finding of this collaborative effort was that the use of authentic labeled standards for calibration dramatically reduces measurement variability.[1] The study reported impressive precision, with intra-laboratory coefficients of variation (CVs) at or below 4.2% and concordant inter-laboratory CVs under 14%.[1][4] This level of agreement is a significant step towards establishing standardized reference intervals for plasma ceramides, which is essential for their use in clinical diagnostics and as drug development biomarkers.[4]

Quantitative Data Summary

The following tables summarize the consensus concentrations of four key ceramide species in NIST SRM 1950 plasma, as determined by the inter-laboratory study.[1] These ceramides are of particular interest due to their association with cardiovascular disease and insulin (B600854) resistance.[7][8][9]

Table 1: Consensus Concentrations of Clinically Relevant Ceramides in NIST SRM 1950

Ceramide SpeciesMean Concentration (µmol/L)Standard Error of the Mean (SEM)Number of Laboratories (n)
Cer 18:1;O2/16:00.2440.00635
Cer 18:1;O2/18:00.08350.001731
Cer 18:1;O2/24:02.420.0435
Cer 18:1;O2/24:10.8550.01331

Data derived from multi-point calibration curves.[1]

Table 2: Inter- and Intra-Laboratory Precision

Ceramide SpeciesInter-Laboratory CV (%)Intra-Laboratory CV (%)
All four species< 14≤ 4.2

CVs represent the coefficient of variation.[1]

Experimental Protocols

While participating laboratories had the option to use their own validated methods, the study highlighted the importance of a standardized approach to calibration.[1][3] A representative high-throughput method for the quantification of plasma ceramides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below.[7][10][11][12][13]

Representative LC-MS/MS Protocol for Plasma Ceramide Quantification
  • Sample Preparation:

    • Plasma samples are typically stored at -80°C prior to analysis.[14]

    • For analysis, plasma proteins are precipitated using a solvent, often in a 96-well format for high-throughput processing.[7]

    • A mixture of deuterated or other isotopically labeled ceramide internal standards is added to each sample to allow for precise quantification.[7][10]

  • Lipid Extraction:

    • Lipids, including ceramides, are extracted from the precipitated plasma using an organic solvent mixture, such as chloroform (B151607) and methanol.[10]

    • The organic phase containing the lipids is then separated, dried, and reconstituted in a suitable solvent for LC-MS/MS analysis.[10]

  • Chromatographic Separation:

    • The extracted lipids are separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).[10][12]

    • A C8 or C18 reverse-phase column is commonly used to separate the different ceramide species based on their hydrophobicity.[10]

  • Mass Spectrometric Detection:

    • The separated ceramides are ionized, typically using positive-ion electrospray ionization (ESI), and detected by a tandem mass spectrometer.[12][13]

    • Quantification is achieved using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity for each ceramide species and its corresponding internal standard.[13]

  • Calibration and Quantification:

    • Calibration curves are generated using a series of known concentrations of ceramide standards.[15]

    • The concentration of each ceramide in the plasma sample is determined by comparing the peak area ratio of the endogenous ceramide to its labeled internal standard against the calibration curve.[10] Both single-point and multi-point calibration methods can be employed.[1][5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of the inter-laboratory study for plasma ceramide quantification.

G cluster_0 Central Coordination cluster_1 Participating Laboratories (n=34) Reference Material Preparation Reference Material Preparation Sample Reception Sample Reception Reference Material Preparation->Sample Reception Distribution Data Analysis Data Analysis Consensus Values Consensus Values Data Analysis->Consensus Values Ceramide Quantification Ceramide Quantification Sample Reception->Ceramide Quantification LC-MS/MS Analysis Data Submission Data Submission Ceramide Quantification->Data Submission Data Submission->Data Analysis Centralized

Caption: Workflow of the inter-laboratory ceramide quantification study.

Ceramide Signaling and Pathophysiological Relevance

Ceramides are bioactive lipids that play a central role in various cellular signaling pathways, including those leading to apoptosis and inflammation. Their accumulation in plasma is associated with an increased risk of cardiovascular events.[8][9][16]

G Saturated Fats Saturated Fats Ceramide Synthesis Ceramide Synthesis Saturated Fats->Ceramide Synthesis Sphingosine Sphingosine Sphingosine->Ceramide Synthesis Plasma Ceramides Plasma Ceramides Ceramide Synthesis->Plasma Ceramides Inflammatory Signaling Inflammatory Signaling Plasma Ceramides->Inflammatory Signaling Apoptosis Apoptosis Plasma Ceramides->Apoptosis Insulin Resistance Insulin Resistance Plasma Ceramides->Insulin Resistance Cardiovascular Events Cardiovascular Events Inflammatory Signaling->Cardiovascular Events Apoptosis->Cardiovascular Events Insulin Resistance->Cardiovascular Events

Caption: Simplified overview of ceramide's role in signaling pathways.

References

Leistungsvergleich verschiedener Chromatographiesäulen für die Ceramid-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bietet dieser Leitfaden einen objektiven Vergleich der Leistung verschiedener Chromatographiesäulen zur Analyse von Ceramiden, unterstützt durch experimentelle Daten und detaillierte Protokolle.

Ceramide sind eine komplexe Klasse von Lipiden, die eine entscheidende Rolle bei zellulären Prozessen wie Apoptose, Zellwachstum und Entzündungsreaktionen spielen. Ihre genaue Quantifizierung und Charakterisierung ist für das Verständnis ihrer biologischen Funktionen und für die Entwicklung von Therapeutika von entscheidender Bedeutung. Die Wahl der Chromatographiesäule ist ein kritischer Faktor für die erfolgreiche Trennung und Analyse von Ceramid-Spezies. In diesem Leitfaden werden die Leistungen von Normalphasen- (NP-HPLC), Umkehrphasen- (RP-HPLC) und Hydrophiler Interaktionschromatographie (HILIC)-Säulen verglichen.

Zusammenfassung der wichtigsten Leistungsmerkmale

Die Auswahl der geeigneten Chromatographiesäule hängt von den spezifischen Zielen der Analyse ab. NP-HPLC eignet sich hervorragend zur Trennung von Ceramid-Unterklassen, während RP-HPLC eine robuste Methode zur Trennung einzelner molekularer Spezies basierend auf der Länge und Sättigung der Acylkette ist. HILIC stellt eine wertvolle Alternative für polare Lipide dar und bietet Vorteile bei der Kopplung mit Massenspektrometrie.

SäulentypStationäre PhaseTypische AnwendungVorteileNachteile
Normalphase (NP-HPLC) Kieselgel, PVA, DiolTrennung von Ceramid-UnterklassenGute Trennung von Isomeren, kompatibel mit nicht-wässrigen LösungsmittelnGeringere Reproduzierbarkeit, empfindlich gegenüber Wasser in der mobilen Phase
Umkehrphase (RP-HPLC) C8, C18, PhenylTrennung von Ceramid-Molekülspezies nach HydrophobizitätHohe Auflösung und Reproduzierbarkeit, breite VerfügbarkeitGeringere Retention für sehr polare Ceramide
HILIC Kieselgel, Amid, polar modifizierte PhasenAnalyse polarer Ceramide und anderer polarer LipideVerbesserte Retention polarer Analyten, erhöhte Empfindlichkeit im MSKann für einige Verbindungen eine "An-Aus"-Chromatographie sein[1], längere Äquilibrierungszeiten

Quantitative Leistungsdaten

Die folgende Tabelle fasst quantitative Daten aus verschiedenen Studien zusammen, um einen direkten Vergleich der Säulenleistung zu ermöglichen.

SäuleCeramid-SpeziesRetentionszeit (min)Mobile PhaseDetektionsmethodeQuelle
Iatrobead (NP-HPLC) C24:0 Ceramid25.77Isoktan/Ethylacetat-GradientAPCI-MS[2]
Iatrobead (NP-HPLC) C24:1 Dihydroceramid28.18Isoktan/Ethylacetat-GradientAPCI-MS[2]
ACQUITY UPLC CSH C18 Diverse Ceramide0 - 17A: ACN:Wasser (3:2) mit 10 mM Ammoniumformiat; B: IPA:ACN (9:1) mit 10 mM Ammoniumformiat und 0.1% AmeisensäureQ-TOF MS[3]
Xperchrom 100 C8 Diverse CeramideGesamtlaufzeit: 21A: Wasser mit 0.2% Ameisensäure; B: Acetonitril/Isopropanol (60:40) mit 0.2% AmeisensäureESI-MS/MS[4]
Pursuit 3 Diphenyl C18 CeramidGesamtlaufzeit: 5A: Wasser mit 0.1% Ameisensäure und 25 mM Ammoniumacetat; B: 100% AcetonitrilESI-MS/MS[5]
Discovery C18 Ceramid-1-phosphatVariabelA: MeOH/Wasser/HCOOH (58:41:1) mit 5 mM Ammoniumformiat; B: MeOH/HCOOH (99:1) mit 5 mM AmmoniumformiatESI-MS/MS[6]

Eine Studie, die HILIC- und C18-Säulen verglich, ergab, dass mit der C18-Säule etwa doppelt so viele Ceramide, Cholesterylester, Glyceride und Sphingolipide identifiziert werden konnten wie mit der HILIC-Säule.[7]

Experimentelle Protokolle

Protokoll 1: Extraktion von Ceramiden aus Zellkulturen (modifiziert nach Folch)

  • Probenvorbereitung: 5 µL der Probe werden zu 1 mL einer Mischung aus Chloroform/Methanol/Wasser (2:1:1, v/v) gegeben.[3]

  • Extraktion: Die Probelösung wird 5 Minuten lang gevortext und anschließend bei 7.500 U/min für 10 Minuten zentrifugiert.[3]

  • Trocknung: Der Überstand wird abgenommen und unter einem sanften Stickstoffstrom getrocknet.[3]

  • Rekonstitution: Der getrocknete Lipidextrakt wird in Chloroform/Methanol (4:1, v/v) resuspendiert und mit Isopropanol verdünnt.[3]

Protokoll 2: NP-HPLC-APCI-MS Analyse von Ceramiden

  • Säule: Iatrobead Kieselgelsäule.[2]

  • Mobile Phase: Ein Gradient aus Isoktan und Ethylacetat.[2]

  • Detektion: Atmosphärendruck-chemische Ionisations-Massenspektrometrie (APCI-MS).[2]

  • Anmerkung: Diese Methode ermöglicht die qualitative Analyse von endogenen Ceramid- und Dihydroceramid-Spezies aus rohen Lipidextrakten.[2][8]

Protokoll 3: RP-HPLC-ESI-MS/MS Analyse von Ceramiden

  • Säule: Xperchrom 100 C8 (2.1 × 150 mm, 5 µm).[4]

  • Mobile Phase A: Wasser mit 0.2% Ameisensäure.[4]

  • Mobile Phase B: Acetonitril/Isopropanol (60:40, v/v) mit 0.2% Ameisensäure.[4]

  • Gradient: Start bei 50% B für 1 min, dann linear auf 100% B über 3 min, 12 min bei 100% B halten.[4]

  • Flussrate: 0.3 mL/min.[4]

  • Detektion: Elektrospray-Ionisations-Tandem-Massenspektrometrie (ESI-MS/MS).[4]

Visualisierungen

experimental_workflow cluster_sample_prep Probenvorbereitung cluster_chromatography Chromatographische Trennung cluster_columns Säulenoptionen cluster_detection Detektion & Analyse start Biologische Probe extraction Lipidextraktion (z.B. nach Folch) start->extraction reconstitution Rekonstitution extraction->reconstitution hplc HPLC-System reconstitution->hplc ms Massenspektrometer (MS/MS) hplc->ms rp_hplc RP-HPLC (C8, C18) np_hplc NP-HPLC (Silica, PVA) hilic HILIC data_analysis Datenanalyse ms->data_analysis

Abbildung 1: Allgemeiner experimenteller Arbeitsablauf für die Ceramid-Analyse.

ceramide_pathway sphingomyelin Sphingomyelin ceramide Ceramid sphingomyelin->ceramide Hydrolyse sphingosine Sphingosin ceramide->sphingosine Deacylierung apotosis Apoptose ceramide->apotosis induziert s1p Sphingosin-1-Phosphat sphingosine->s1p Phosphorylierung smase Sphingomyelinase smase->sphingomyelin ceramidase Ceramidase ceramidase->ceramide sphk Sphingosinkinase sphk->sphingosine

Abbildung 2: Vereinfachter Signalweg des Ceramid-Metabolismus.

References

A Head-to-Head Comparison: C20:1 Ceramide-d7 for High-Precision Ceramide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Achieving Accuracy in Ceramide Analysis: A Guide to Internal Standards

The absolute quantification of ceramides (B1148491), a class of bioactive sphingolipids pivotal in cellular processes like apoptosis and insulin (B600854) signaling, is fundamental for research and drug development. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose accuracy is critically dependent on the choice of an appropriate internal standard. This guide provides an objective comparison of the stable isotope-labeled standard, C20:1 Ceramide-d7, with non-physiological odd-chain ceramide alternatives, supported by experimental data and detailed protocols.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the pinnacle for quantitative accuracy. Being chemically identical to the endogenous analyte, they co-elute and exhibit similar ionization and fragmentation patterns, thereby providing the most effective correction for variations during sample preparation and analysis. In contrast, odd-chain ceramides, which are not naturally abundant in most biological systems, offer a cost-effective and robust alternative, though they may not perfectly mimic the behavior of their even-chained counterparts.

Performance Data: A Comparative Analysis

The selection of an internal standard significantly impacts the accuracy and precision of ceramide quantification. The following table summarizes typical performance data for deuterated ceramide standards, like this compound, and odd-chain ceramide standards based on validated LC-MS/MS methods.

Performance MetricDeuterated Ceramide Standards (e.g., this compound)Odd-Chain Ceramide Standards (e.g., C17:0 Ceramide)
Linearity (r²) > 0.99[1][2]Typically > 0.99
Intra-Assay Precision (CV%) < 15%[1][2]Generally < 15%
Inter-Assay Precision (CV%) < 15%[1][2]Generally < 15%
Accuracy (% Error) < 15%[1]Variable, potential for bias due to different physicochemical properties
Extraction Recovery (%) 98 - 109%[1][2]78 - 91% (for various ceramides using C17 and C25 standards)
Limit of Quantification (LOQ) 1.0 - 2.5 ng/mL[3]5 - 50 pg/mL (for various ceramides)

Experimental Protocols

Accurate ceramide quantification is contingent on meticulous experimental execution. Below are detailed methodologies for the key steps in a typical ceramide analysis workflow.

I. Sample Preparation: Lipid Extraction
  • Homogenization: Biological samples (plasma, tissue homogenates, or cell pellets) are homogenized.

  • Internal Standard Spiking: A known amount of the internal standard (this compound or an odd-chain ceramide) is added to the homogenate.

  • Lipid Extraction: Lipids are extracted using a solvent system, commonly a chloroform (B151607)/methanol mixture. A widely used method is the Bligh and Dyer extraction.

  • Phase Separation: The addition of water and chloroform followed by centrifugation separates the mixture into an upper aqueous phase and a lower organic phase containing the lipids.

  • Drying and Reconstitution: The organic phase is collected, dried under a stream of nitrogen, and the lipid residue is reconstituted in an appropriate solvent (e.g., methanol/isopropanol) for LC-MS/MS analysis.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient elution with a binary solvent system is employed.

      • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate.

      • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.2% formic acid.

    • Flow Rate: A typical flow rate is 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally used for ceramide analysis.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each ceramide species and the internal standard.

III. Data Analysis
  • Peak Integration: The peak areas of the endogenous ceramides and the internal standard are integrated.

  • Calibration Curve: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Quantification: The concentration of each ceramide in the unknown samples is calculated using the linear regression equation from the calibration curve.

Visualizing the Role of Ceramides and Experimental Design

To better understand the biological context of ceramide measurement and the analytical workflow, the following diagrams are provided.

G cluster_0 Death Receptors (e.g., TNF-R) Death Receptors (e.g., TNF-R) Sphingomyelinase Sphingomyelinase Death Receptors (e.g., TNF-R)->Sphingomyelinase activates Ceramide Ceramide Sphingomyelinase->Ceramide generates Caspase Cascade Caspase Cascade Ceramide->Caspase Cascade activates Apoptosis Apoptosis Caspase Cascade->Apoptosis

Caption: Simplified Ceramide-Mediated Apoptosis Signaling Pathway.

G Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction + Internal Standard LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Quantification Data Quantification LC-MS/MS Analysis->Data Quantification Results Results Data Quantification->Results

Caption: Experimental Workflow for Ceramide Quantification.

References

A Researcher's Guide to Confirming C20:1 Ceramide Peaks in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of lipid species is paramount. Among these, ceramides (B1148491), and specifically C20:1 ceramide (N-eicosenoyl-sphingosine), are gaining attention as potential biomarkers in various cardiometabolic diseases.[1][2] However, confirming the identity of a specific ceramide peak within a complex biological matrix can be challenging due to the presence of numerous isobaric and isomeric lipid species.[3]

This guide provides an objective comparison of analytical methodologies for the robust identification of C20:1 ceramide, supported by experimental protocols and data. The primary focus is on the gold standard technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with comparisons to alternative methods.

Primary Identification Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for ceramide analysis, offering high sensitivity, specificity, and the ability to resolve complex lipid mixtures.[3][4] The technique involves separating the lipids by liquid chromatography followed by ionization and fragmentation in a tandem mass spectrometer for specific identification and quantification.

A typical workflow for LC-MS/MS analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result BiologicalSample Biological Sample (Plasma, Tissue) LipidExtraction Lipid Extraction (e.g., Bligh & Dyer) BiologicalSample->LipidExtraction Purification Optional Purification (Silica Chromatography) LipidExtraction->Purification FinalSample Reconstituted Sample Purification->FinalSample LC LC Separation (C8 or C18 column) FinalSample->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 MS1: Precursor Ion Selection (e.g., m/z 592.5) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection (e.g., m/z 264.3) CID->MS2 Confirmation Peak Confirmation (Retention Time + Specific Transition) MS2->Confirmation

Caption: Experimental workflow for C20:1 ceramide identification.

Collision-induced dissociation of ceramides in positive ion mode typically generates characteristic product ions corresponding to the sphingoid long-chain base (LCB).[5] For a C20:1 ceramide containing a d18:1 sphingosine (B13886) base, the protonated molecule [M+H]⁺ is selected and fragmented. This process yields a highly abundant product ion at m/z 264.3, resulting from the loss of the fatty acyl chain and a molecule of water.[5][6]

Ceramide_Fragmentation Parent C20:1 Ceramide [M+H]⁺ (Precursor Ion) m/z 592.5 Fragment Sphingoid Base Fragment [LCB-H₂O]⁺ (Product Ion) m/z 264.3 Parent->Fragment CID Loss Neutral Loss: C20:1 Fatty Acyl Group + H₂O

Caption: Characteristic fragmentation of C20:1 ceramide in MS/MS.

Comparison of Analytical Methods

While LC-MS/MS is the most common technique, other methods can be used for confirmation or for obtaining different types of structural information.

FeatureLC-MS/MSHigh-Resolution MS (HRMS)GC-MSNMR Spectroscopy
Primary Use Quantification & IdentificationFormula ConfirmationFatty Acid ProfilingDe novo Structure Elucidation
Sensitivity High (pmol to fmol)[3][5]HighHigh[3]Low
Specificity High (based on fragmentation)[3]Very High (based on mass accuracy)Moderate (requires derivatization)[3][7]Very High
Structural Info Fatty Acyl & LCB compositionElemental CompositionFatty Acid Chain Length & Saturation[3]Complete Molecular Structure[3]
Sample Prep Lipid ExtractionLipid ExtractionHydrolysis & Derivatization[3][5]Extensive Purification
Throughput High[8]MediumMediumLow

Key Quantitative Data for C20:1 Ceramide Identification

The definitive identification of a C20:1 ceramide peak relies on matching the retention time and the mass spectrometric transition (precursor ion → product ion) with that of an authentic chemical standard.

ParameterValueDescription
Molecular Formula C₃₈H₇₃NO₃Based on d18:1 sphingosine and 20:1 fatty acid.
Exact Mass 591.5590Monoisotopic mass of the neutral molecule.
Precursor Ion [M+H]⁺ m/z 592.5668The ion selected in the first quadrupole (Q1).
Primary Product Ion m/z 264.2686Characteristic sphingosine base fragment [d18:1 - H₂O]⁺ detected in the third quadrupole (Q3).[5][9]
Secondary Product Ion m/z 282.2791Characteristic sphingosine base fragment [d18:1]⁺.[5]
LC Column Type C8 or C18 Reverse-PhaseCommon for separating ceramide species.[4][5]
Expected Elution Before longer-chain saturated ceramides (e.g., C24:0) and after shorter-chain ceramides (e.g., C16:0).Based on hydrophobicity in reverse-phase chromatography.

Experimental Protocols

Sample Preparation (from Plasma)

This protocol is adapted from established methods for ceramide extraction.[5][10]

  • Aliquoting: Transfer 50 µL of plasma into a 2 mL polypropylene (B1209903) tube.

  • Internal Standard Addition: Add an internal standard, such as C17:0 ceramide, to correct for extraction efficiency and instrument variability.[5]

  • Protein Precipitation & Lipid Extraction: Add 400 µL of an ice-cold isopropanol-chloroform (9:1 v/v) solution.[10]

  • Vortexing: Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 250 µL of the supernatant containing the extracted lipids to a new 96-well plate or autosampler vial.[10]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Note: For some complex matrices, an additional solid-phase extraction (SPE) step using a silica (B1680970) cartridge may be necessary to remove interfering lipids and improve sensitivity.[5]

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a C8 or C18 reverse-phase column (e.g., 2.1 x 100 mm, <2 µm particle size).[8]

    • Mobile Phase A: Water with 0.2% formic acid.[5]

    • Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid.[5]

    • Flow Rate: 0.3 mL/min.[5]

    • Gradient: Start with a high percentage of Mobile Phase A, rapidly increasing to 100% Mobile Phase B to elute the lipids. A typical run time is 5-15 minutes.[5][8]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.[5]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[8]

    • MRM Transition for C20:1 Ceramide: Monitor the transition from the precursor ion m/z 592.6 to the product ion m/z 264.3.

    • Collision Energy: Optimize the collision energy to maximize the signal for the m/z 264.3 product ion. This is instrument-dependent.

Alternative Ceramides for Comparison

In many biological contexts, particularly cardiovascular disease research, C20:1 ceramide is often analyzed alongside other specific ceramide species. Ratios between these ceramides can be more informative than individual concentrations.[2] Comparing the peak of interest to these other common ceramides can provide additional confidence in its identification and biological relevance.

  • Cer(d18:1/16:0) & Cer(d18:1/18:0): Long-chain ceramides frequently associated with metabolic stress.[1][2]

  • Cer(d18:1/24:0): A very-long-chain ceramide often used as a denominator in predictive risk ratios.[2]

  • Cer(d18:1/24:1): Another very-long-chain ceramide included in cardiovascular risk panels like the CERT1 score.[2][11]

References

A Comparative Analysis of Ceramide Profiles Across Diverse Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This guide offers a comparative analysis of ceramide profiles in key biological tissues: the brain, skin, liver, and plasma. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of ceramide distribution, detailed experimental protocols for their analysis, and insights into their roles in crucial cellular signaling pathways.

Ceramides, a class of sphingolipids, are integral components of cellular membranes and serve as critical signaling molecules in a myriad of physiological and pathological processes. The composition and concentration of ceramide species vary significantly among different tissues, reflecting their specialized functions. Understanding these tissue-specific ceramide profiles is paramount for elucidating their roles in health and disease, and for the development of targeted therapeutics.

Quantitative Comparison of Ceramide Profiles

The following tables summarize the distribution of various ceramide species across the brain, skin (stratum corneum), liver, and plasma. The data, compiled from multiple studies, are presented to highlight the relative abundance and tissue-specific enrichment of different ceramide acyl chain lengths. It is important to note that absolute concentrations can vary depending on the specific experimental conditions and methodologies employed.

Table 1: Predominant Ceramide Species and Their Relative Abundance Across Tissues

Ceramide Species (Acyl Chain)BrainSkin (Stratum Corneum)LiverPlasmaPredominant Biological Role
C16:0 ModerateHighHighHighPro-apoptotic, Pro-inflammatory
C18:0 HighModerateHighModeratePro-apoptotic, involved in insulin (B600854) resistance
C20:0 ModerateLowModerateLowCellular signaling
C22:0 HighLowModerateHighMyelin sheath maintenance, skin barrier
C24:0 Very HighHighHighVery HighStructural, myelin integrity, skin barrier
C24:1 Very HighHighHighVery HighMyelin integrity, skin barrier function

This table provides a qualitative summary of relative abundance based on a synthesis of published literature.

Table 2: Illustrative Quantitative Ceramide Concentrations in Select Tissues (pmol/mg tissue)

Ceramide SpeciesBrain (mouse)Liver (human)Skin (human stratum corneum)Plasma (human, nmol/mL)
C16:0 ~10~120High~0.5-2.0
C18:0 ~15~100Moderate~0.3-1.5
C24:0 ~30~15High~2.0-5.0
C24:1 ~40~14High~1.0-3.0

Disclaimer: The values presented in this table are approximate and collated from various sources for illustrative purposes. Direct comparison between studies may be limited by differences in methodology, species, and subject conditions.

Experimental Protocols: Quantification of Ceramides by LC-MS/MS

The gold standard for the quantification of ceramide species is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the separation and quantification of individual ceramide molecules.

Tissue Homogenization and Lipid Extraction
  • Tissue Preparation: Approximately 20-50 mg of frozen tissue is weighed and placed in a 2 mL tube with ceramic beads.

  • Homogenization: Add 1 mL of a cold solvent mixture of chloroform (B151607):methanol (1:2, v/v) containing an internal standard (e.g., C17:0 ceramide). Homogenize the tissue using a bead-based homogenizer until a uniform suspension is achieved.

  • Phase Separation: Add 300 µL of chloroform and 540 µL of water to the homogenate. Vortex thoroughly and centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Lipid Extraction: Carefully collect the lower organic phase containing the lipids into a new tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography Separation
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used.

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more hydrophobic, long-chain ceramides.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40-55°C.

Tandem Mass Spectrometry Detection
  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting a specific precursor ion (the protonated ceramide molecule, [M+H]⁺) and a characteristic product ion generated by collision-induced dissociation. For ceramides, a common product ion corresponds to the sphingoid base backbone (e.g., m/z 264.27 for sphingosine).

  • Quantification: The concentration of each ceramide species is determined by comparing the peak area of the analyte to that of the internal standard with a known concentration.

Ceramide Signaling Pathways

Ceramides are central mediators of cellular stress responses, playing pivotal roles in apoptosis (programmed cell death) and autophagy (cellular self-digestion).

Ceramide-Mediated Apoptosis

Ceramide accumulation, triggered by various cellular stresses, can initiate the intrinsic apoptotic pathway. This process involves the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors.

Ceramide_Apoptosis Stress Cellular Stress (e.g., ROS, DNA damage) CerS Ceramide Synthases (CerS) Stress->CerS Ceramide Ceramide Accumulation CerS->Ceramide Bax Bax/Bak Activation Ceramide->Bax Mito Mitochondrion MOMP MOMP Bax->Mito Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Ceramide's role in initiating the intrinsic apoptotic pathway.

Ceramide-Induced Autophagy

Ceramides can also trigger autophagy, a cellular recycling process that can either promote cell survival under stress or lead to autophagic cell death. A key mechanism involves the inhibition of the mTORC1 signaling pathway, a central regulator of cell growth and autophagy.

Ceramide_Autophagy Stress Cellular Stress Ceramide Ceramide Stress->Ceramide PP2A PP2A Ceramide->PP2A Akt Akt PP2A->Akt mTORC1 mTORC1 Akt->mTORC1 ULK1 ULK1 Complex Activation mTORC1->ULK1 Autophagosome Autophagosome Formation ULK1->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Caption: Ceramide's induction of autophagy via mTORC1 inhibition.

Experimental Workflow Overview

The following diagram outlines the general workflow for the comparative analysis of ceramide profiles in different tissues.

Experimental_Workflow start Tissue Collection (Brain, Skin, Liver, Plasma) homogenization Homogenization & Lipid Extraction start->homogenization lcms LC-MS/MS Analysis homogenization->lcms data Data Acquisition & Quantification lcms->data analysis Comparative Analysis data->analysis end Interpretation & Conclusion analysis->end

Caption: General workflow for tissue ceramide profile analysis.

Safety Operating Guide

Personal protective equipment for handling C20:1 Ceramide-d7

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for C20:1 Ceramide-d7

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is essential for ensuring a safe laboratory environment and maintaining the integrity of your research. This compound should be handled with extreme care, assuming it is potentially hazardous, as its toxicological properties have not been fully investigated.

Physicochemical and Safety Data

The following tables summarize the key data for this compound, offering a quick reference for its physical properties and significant hazards.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₈H₆₆D₇NO₃[1]
Molecular Weight 599.03 g/mol [1]
Appearance Provided as a solution[2]
Purity >99% (TLC)[2][3][4]
Storage Temperature -20°C[2][3][4]
Shipping Conditions Shipped in dry ice[2][4]

Table 2: Hazard Identification and Safety Precautions

Hazard StatementPrecautionary StatementPictogram
H225: Highly flammable liquid and vapor. H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H336: May cause drowsiness or dizziness. H351: Suspected of causing cancer. H370: Causes damage to organs.[2]P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]Danger
Target Organs Central nervous system, Eyes[2]
Storage Class 3 - Flammable liquids[2]

Operational and Disposal Plans

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical line of defense against potential exposure. The following PPE is mandatory when handling this compound.[5][6][7]

  • Eye Protection: Chemical safety glasses with side shields or goggles are required.[5][7]

  • Hand Protection: Compatible chemical-resistant gloves, such as nitrile or neoprene, must be worn.[5][8] Inspect gloves prior to use and change them immediately if contaminated.[5][8]

  • Skin and Body Protection: A laboratory coat is mandatory.[5] For procedures with a risk of splashing, a chemical-resistant apron should be worn.

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Handling and Storage Protocols

Adherence to proper handling and storage protocols is essential to maintain the stability of this compound and ensure the safety of laboratory personnel.

  • Preparation: Before handling, ensure the work area, particularly the chemical fume hood, is clean and uncluttered.[5]

  • Inert Atmosphere: To prevent oxidation and potential degradation, it is best practice to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[9]

  • Solvent Choice: Use aprotic solvents where possible to prevent deuterium-hydrogen exchange. Avoid acidic or basic solutions.[9]

  • Storage: Store the product at -20°C in a tightly sealed container, protected from light.[2][3][4][9] Ensure storage is in an area designated for flammable and toxic compounds.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of unused this compound as hazardous waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines.[5]

  • Contaminated Materials: Any materials that have come into contact with the product, such as pipette tips, gloves, and empty containers, should be considered contaminated and disposed of as hazardous chemical waste.[5]

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_storage Post-Experiment cluster_disposal Waste Disposal A Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Goggles) B Prepare work area in a certified chemical fume hood A->B C Verify emergency equipment is accessible (Eyewash, Safety Shower) B->C D Retrieve this compound from -20°C storage C->D Proceed to Handling E Equilibrate vial to room temperature in a desiccator D->E F Perform experimental manipulations (e.g., dilution, cell treatment) strictly within the fume hood E->F G Return unused this compound to -20°C storage F->G Experiment Complete H Decontaminate work surfaces G->H I Dispose of contaminated consumables (pipette tips, tubes, gloves) in designated hazardous waste container H->I Begin Cleanup J Dispose of empty vial as hazardous waste I->J K Remove PPE and wash hands thoroughly J->K

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。